molecular formula C10H14BNO4S B1519935 (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid CAS No. 913835-83-3

(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Cat. No.: B1519935
CAS No.: 913835-83-3
M. Wt: 255.1 g/mol
InChI Key: ONRDSHCJDLWHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H14BNO4S and its molecular weight is 255.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-pyrrolidin-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4S/c13-11(14)9-5-1-2-6-10(9)17(15,16)12-7-3-4-8-12/h1-2,5-6,13-14H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRDSHCJDLWHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)(=O)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657175
Record name [2-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-83-3
Record name [2-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a valuable building block in contemporary drug discovery and development. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can not only replicate the synthesis but also adapt and troubleshoot it effectively.

Introduction: The Significance of a Versatile Building Block

This compound is a bifunctional molecule of significant interest in medicinal chemistry. The phenylboronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds to construct complex biaryl structures prevalent in pharmaceuticals.[1][2] The pyrrolidine sulfonamide group, on the other hand, can act as a hydrogen bond acceptor or engage in other non-covalent interactions, providing a handle for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. The strategic ortho-relationship between these two groups can enforce specific conformations, which can be crucial for potent and selective binding to biological targets. This guide details a reliable two-stage synthetic route to access this important intermediate.

Strategic Overview of the Synthesis

The synthesis is logically divided into two primary stages. The first stage involves the construction of the stable sulfonamide precursor, 1-((2-bromophenyl)sulfonyl)pyrrolidine. The second stage focuses on the transformation of the aryl bromide into the desired boronic acid via a lithium-halogen exchange and subsequent borylation.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Borylation A 2-Bromobenzenesulfonyl chloride C 1-((2-Bromophenyl)sulfonyl)pyrrolidine A->C Nucleophilic Substitution B Pyrrolidine B->C F This compound C->F Lithium-Halogen Exchange & Borylation D n-Butyllithium (n-BuLi) D->F E Triisopropyl borate E->F

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine

This initial stage involves the formation of a stable sulfonamide bond through the reaction of 2-bromobenzenesulfonyl chloride with pyrrolidine.

Mechanism and Rationale

The core of this reaction is a nucleophilic acyl substitution at the sulfonyl group.[3] The nitrogen atom of pyrrolidine, acting as a potent nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion, a good leaving group, to yield the thermodynamically stable sulfonamide. A base, such as triethylamine or pyridine, is typically included to scavenge the hydrogen chloride (HCl) generated in situ, which drives the reaction to completion. The use of an anhydrous solvent like dichloromethane (DCM) is critical to prevent the hydrolysis of the reactive sulfonyl chloride starting material.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMolesEq.Notes
2-Bromobenzenesulfonyl chloride255.5210.0 g39.1 mmol1.0Corrosive, handle with care.[4]
Pyrrolidine71.123.06 g (3.5 mL)43.0 mmol1.1Volatile and flammable.
Triethylamine (TEA)101.194.35 g (6.0 mL)43.0 mmol1.1Base to neutralize HCl.
Dichloromethane (DCM)84.93150 mL--Anhydrous grade.

Procedure:

  • Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with pyrrolidine (3.5 mL, 43.0 mmol) and anhydrous dichloromethane (100 mL).

  • Cooling: The solution is cooled to 0 °C in an ice-water bath.

  • Addition of Base: Triethylamine (6.0 mL, 43.0 mmol) is added to the stirred solution.

  • Addition of Sulfonyl Chloride: 2-Bromobenzenesulfonyl chloride (10.0 g, 39.1 mmol) is dissolved in 50 mL of anhydrous dichloromethane. This solution is added dropwise to the cooled pyrrolidine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[3]

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by the addition of 50 mL of water. The mixture is transferred to a separatory funnel, and the organic layer is separated.

  • Extraction: The aqueous layer is extracted with dichloromethane (2 x 30 mL).

  • Washing: The combined organic layers are washed sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from ethanol/water to afford 1-((2-bromophenyl)sulfonyl)pyrrolidine as a white solid.

Typical Yield: 85-95%

Part 2: Synthesis of this compound

This crucial second stage converts the aryl bromide into the target boronic acid. This transformation is highly sensitive to air and moisture, necessitating the use of anhydrous solvents and an inert atmosphere.

Mechanism and Rationale

The reaction proceeds via a two-step sequence:

  • Lithium-Halogen Exchange: The process begins with a metal-halogen exchange, a powerful method for preparing organolithium reagents.[5] n-Butyllithium (n-BuLi), a strong base and nucleophile, reacts with the aryl bromide. The rate of exchange typically follows the trend I > Br > Cl, making aryl bromides ideal substrates.[5] This reaction is kinetically controlled and extremely fast, often outcompeting other potential side reactions if performed at very low temperatures (typically -78 °C).[6] The low temperature is critical to prevent the highly reactive aryllithium intermediate from reacting with the solvent or other electrophilic sites.

  • Borylation: The newly formed aryllithium species is a potent nucleophile. It is immediately trapped by the addition of an electrophilic boron source. Triisopropyl borate, B(OiPr)₃, is an excellent choice for this role. The boron atom in triisopropyl borate is electron-deficient and readily attacked by the carbanion of the aryllithium. This forms a borate complex.[7] Subsequent acidic work-up hydrolyzes the borate ester to yield the final boronic acid.

Borylation_Mechanism cluster_0 Lithium-Halogen Exchange cluster_1 Borylation & Hydrolysis Ar-Br Ar-Br Ar-Li Ar-Li Ar-Br->Ar-Li n-BuLi, -78°C Ar-B(OiPr)3Li Ar-B(OiPr)3Li Ar-Li->Ar-B(OiPr)3Li + B(OiPr)3 Ar-B(OH)2 Ar-B(OH)2 Ar-B(OiPr)3Li->Ar-B(OH)2 H3O+ work-up

Caption: Simplified mechanism for the borylation step.

Safety Precautions for Pyrophoric and Reactive Reagents
  • n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air.[8] It also reacts violently with water.[9] All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using dry, well-cleaned glassware and syringe techniques.[10] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and proper gloves, is mandatory.[11] A Class D fire extinguisher for combustible metals should be readily accessible.

  • Triisopropyl borate: This reagent is flammable and an irritant. Handle in a well-ventilated fume hood.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMolesEq.Notes
1-((2-Bromophenyl)sulfonyl)pyrrolidine290.195.0 g17.2 mmol1.0Must be completely dry.
n-Butyllithium (2.5 M in hexanes)64.067.6 mL19.0 mmol1.1Pyrophoric reagent.[8]
Triisopropyl borate188.084.86 g (5.2 mL)25.8 mmol1.5Moisture sensitive.
Tetrahydrofuran (THF)72.11100 mL--Anhydrous, inhibitor-free.

Procedure:

  • Setup: A 250 mL three-neck round-bottom flask is flame-dried under vacuum and allowed to cool under a stream of nitrogen. The flask is equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Dissolution: 1-((2-Bromophenyl)sulfonyl)pyrrolidine (5.0 g, 17.2 mmol) is added to the flask, followed by 100 mL of anhydrous THF via cannula.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (7.6 mL of a 2.5 M solution in hexanes, 19.0 mmol) is added dropwise via syringe over 20 minutes, ensuring the internal temperature is maintained below -70 °C. The solution is stirred at -78 °C for an additional 30 minutes.

  • Borylation: Triisopropyl borate (5.2 mL, 25.8 mmol) is added dropwise via syringe, again maintaining the temperature below -70 °C.[7] The reaction mixture is stirred at -78 °C for 1 hour.

  • Warming: The cooling bath is removed, and the mixture is allowed to slowly warm to room temperature overnight.

  • Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of 50 mL of 1 M HCl at 0 °C. The mixture is stirred vigorously for 30 minutes to ensure complete hydrolysis of the borate ester.

  • Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • Washing: The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Purification of the Boronic Acid

Purification of arylboronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) and their amphiphilic nature.[12]

  • Acid-Base Extraction: A highly effective method involves an acid-base workup.[13] The crude product is dissolved in diethyl ether. The ether solution is extracted with 1 M NaOH. The boronic acid, being acidic, will move into the basic aqueous layer as its sodium boronate salt, leaving non-acidic organic impurities behind.

  • Re-acidification: The aqueous layer is cooled to 0 °C and carefully re-acidified to pH ~2 with concentrated HCl. The this compound will precipitate out as a solid.

  • Isolation: The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Typical Yield: 60-75% Melting Point: 124-126 °C[14]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the pyrrolidine ring protons. The disappearance of the signal corresponding to the proton ortho to the bromine in the starting material and the appearance of a new aromatic pattern is indicative of successful borylation.

  • ¹¹B NMR: Boronic acids have a characteristic chemical shift in the ¹¹B NMR spectrum, typically between δ 28 and 34 ppm.[15]

  • Mass Spectrometry (MS): ESI-MS should show the correct molecular ion peak for the product (C₁₀H₁₄BNO₄S, M.W. 255.1 g/mol ).[16]

  • Purity (HPLC): The purity of the final compound should be assessed by reverse-phase HPLC.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By understanding the mechanistic underpinnings of each step and adhering to the stringent safety protocols required for handling reactive organometallic reagents, researchers can confidently produce this valuable building block for application in pharmaceutical research and development. The key to success lies in the meticulous exclusion of air and moisture during the critical lithium-halogen exchange and borylation steps.

References

Characterization of (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid: Synthesis, Characterization, and Applications

Introduction

Arylboronic acids are a cornerstone of modern organic chemistry, prized for their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation.[1] Within this vital class of reagents, this compound stands out as a sophisticated building block. Its structure is characterized by an ortho-disubstituted phenyl ring bearing both a boronic acid moiety [-B(OH)₂] and a pyrrolidin-1-ylsulfonyl group. This specific arrangement of functional groups imparts unique reactivity and physicochemical properties, making it a valuable intermediate in the synthesis of complex molecules, particularly within the realms of medicinal chemistry and materials science. The sulfonamide group can act as a key pharmacophore or a directing group in synthesis, while the boronic acid function serves as a versatile handle for cross-coupling reactions. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, in-depth characterization, and key applications of this compound, grounded in mechanistic understanding and field-proven insights.

Physicochemical Properties and Structural Attributes

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is a stable, solid compound under standard laboratory conditions. The pyrrolidinylsulfonyl group significantly influences the molecule's electronic properties and solubility profile compared to unsubstituted phenylboronic acid.

A critical aspect of boronic acid chemistry is the propensity to undergo dehydration to form a cyclic anhydride known as a boroxine.[2] This is a reversible equilibrium that is sensitive to the presence of water. For applications requiring precise stoichiometry, it is crucial to either use the boronic acid in its pure form or to account for the potential presence of the boroxine, which can be characterized by distinct spectroscopic signatures.[2]

Table 1: Core Physicochemical Data

PropertyValueSource
CAS Number 913835-83-3[3]
Molecular Formula C₁₀H₁₄BNO₄S[3]
Molecular Weight 255.10 g/mol []
Melting Point 124-126 °C[3][5]
Appearance White to off-white solidGeneric Observation
IUPAC Name This compound[]

Storage and Handling: To prevent dehydration to the boroxine and potential protodeboronation, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).

Synthesis and Purification

Causality of the Synthetic Strategy: The choice of directed ortho-metalation is predicated on the ability of the sulfonamide group to act as a powerful directed metalation group (DMG). The oxygen atoms of the sulfonyl group chelate to the lithium cation of an organolithium base (e.g., n-butyllithium), directing the deprotonation to the adjacent ortho position on the aromatic ring with high regioselectivity. This approach avoids the isomeric mixtures that can result from electrophilic aromatic substitution on an already substituted ring.

Synthesis_Workflow cluster_0 Synthesis Pathway Precursor N-Phenylpyrrolidine-1-sulfonamide OrthoLithiation Directed Ortho-Lithiation Precursor->OrthoLithiation 1) n-BuLi, THF 2) -78 °C Intermediate Aryllithium Intermediate OrthoLithiation->Intermediate Borylation Borylation Intermediate->Borylation 1) B(Ou1d62Pr)u2083 2) -78 °C to RT BoronateEster Boronate Ester Adduct Borylation->BoronateEster Hydrolysis Acidic Hydrolysis BoronateEster->Hydrolysis 1) HCl (aq) Product (2-(Pyrrolidin-1-ylsulfonyl) phenyl)boronic acid Hydrolysis->Product

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via Directed ortho-Metalation

This protocol is a representative methodology based on established chemical principles.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-phenylpyrrolidine-1-sulfonamide (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour. Expertise Note: Maintaining a low temperature is critical to prevent side reactions and ensure high regioselectivity of the lithiation.

  • Borylation: To the freshly prepared aryllithium solution, add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Trustworthiness Note: The slow warming allows the transmetalation to proceed to completion. The borate ester is formed in situ.

  • Hydrolysis and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid (HCl) until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure this compound.

Comprehensive Characterization

Rigorous analytical characterization is non-negotiable to validate the structure and purity of the synthesized compound. A multi-technique approach ensures that all structural features are confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For boronic acids, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture.[6]

  • ¹¹B NMR Spectroscopy: This technique is particularly diagnostic for organoboron compounds. The sp²-hybridized boron atom in a neutral arylboronic acid typically gives a broad signal in the range of δ 26-30 ppm.[7] In contrast, an sp³-hybridized anionic boronate (formed at higher pH or upon complexation) appears much further upfield, between δ 1-7 ppm.[7][8] This allows for direct observation of the boron center's chemical environment.

  • ¹H NMR Spectroscopy: The proton spectrum will reveal characteristic signals for the aromatic and aliphatic protons. The B(OH)₂ protons often appear as a broad singlet that can exchange with D₂O. The ortho-substitution pattern leads to a complex but predictable splitting pattern for the four aromatic protons.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show the expected number of signals for the unique carbon atoms in the molecule. The carbon atom directly attached to the boron (C-B bond) often exhibits a broad signal due to quadrupolar relaxation of the adjacent boron nucleus.

Table 2: Predicted NMR Data (in CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm)Key Features
¹¹B 28 – 30Broad singlet, characteristic of Ar-B(OH)₂[7]
¹H 7.5 – 8.2Multiplets, 4H (Aromatic protons)
5.0 – 6.5Broad singlet, 2H (-B(OH)₂)
3.2 – 3.5Multiplet, 4H (-N-CH₂-)
1.8 – 2.1Multiplet, 4H (-CH₂-CH₂-)
¹³C 125 – 145Aromatic carbons
~130 (broad)C-B carbon
~48-N-CH₂- carbons
~25-CH₂-CH₂- carbons
Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified boronic acid and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹¹B NMR Acquisition: Using a broadband probe, acquire the ¹¹B NMR spectrum. A wider spectral width may be needed. No external standard is typically required as the spectrometer's frequency provides a reference, but triphenyl borate can be used.[8]

  • Data Processing: Process the spectra using appropriate software to perform phasing, baseline correction, and integration.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected observation would be the protonated molecule [M+H]⁺ at m/z 256.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

Table 3: Key IR Vibrational Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
O-H (Boronic Acid)3200 - 3600 (broad)Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 2960Stretching
S=O (Sulfonamide)1320 - 1360 & 1140 - 1180Asymmetric & Symmetric Stretching
B-O (Boronic Acid)1310 - 1380Stretching

Key Applications and Reaction Chemistry

The synthetic value of this compound lies in its utility as a versatile coupling partner, primarily in the Suzuki-Miyaura reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

This Nobel Prize-winning reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds. It involves the palladium-catalyzed reaction between an organoboron compound and an organohalide (or triflate).[9][10] The reaction is renowned for its mild conditions, functional group tolerance, and high yields.

Mechanistic Rationale: The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[10]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]

Suzuki_Cycle Pd0 Pd(0)Lu2082 OA Oxidative Addition Pd0->OA PdII_RX Ru00b9-Pd(II)Lu2082-X OA->PdII_RX TM Transmetalation PdII_RX->TM PdII_R1R2 Ru00b9-Pd(II)Lu2082-Ru00b2 TM->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Product Ru00b9-Ru00b2 RE->Product RX Ru00b9-X RX->OA Boronic Ru00b2-B(OH)u2082 Borate [Ru00b2-B(OH)u2083]u207b Boronic->Borate OHu207b Base Base Borate->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling
  • Setup: In a reaction vial, combine this compound (1.2 equiv), the aryl halide partner (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1) or toluene/ethanol/water. Expertise Note: The choice of solvent, base, and catalyst/ligand system is crucial and must be optimized for specific substrates.

  • Reaction: Seal the vial and heat the mixture with stirring (typically 80-110 °C) for the required time (2-24 h), monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction with water and extract with an organic solvent. The subsequent purification is performed via standard methods like column chromatography.

Potential in Medicinal Chemistry and Drug Discovery

The title compound is a valuable scaffold for medicinal chemistry programs. The sulfonamide moiety is a well-known pharmacophore present in numerous approved drugs. The boronic acid group can serve two primary roles:

  • A Synthetic Handle: As demonstrated, it allows for the facile introduction of this substituted phenyl ring into a larger molecule via Suzuki coupling. This is a common strategy for exploring structure-activity relationships (SAR). For instance, similar building blocks have been used to synthesize inhibitors of kinases like FLT3-ITD, which is relevant in acute myeloid leukemia.[12]

  • A Bioactive Warhead: Boronic acids themselves can be pharmacologically active, most notably as reversible covalent inhibitors of serine proteases, where the boron atom forms a tetrahedral adduct with the catalytic serine residue.[13] This mechanism is exploited in drugs like bortezomib. Derivatives of the title compound could be explored as inhibitors for various enzymatic targets.

Drug_Discovery_Logic cluster_1 Drug Development Pathway BB Building Block (2-(Pyrrolidin-1-ylsulfonyl) phenyl)boronic acid Reaction Suzuki-Miyaura Coupling BB->Reaction Library Compound Library Generation Reaction->Library Screening Biological Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Logic flow from a building block to a drug candidate.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in chemical synthesis. Its carefully arranged functional groups provide a unique combination of reactivity and structural properties that are highly sought after in pharmaceutical and materials research. A deep understanding of its synthesis, characterization, and reaction chemistry, particularly the nuances of the Suzuki-Miyaura coupling, allows scientists to leverage its full potential. As the demand for molecular complexity and functional diversity continues to grow, the importance of sophisticated building blocks like this one will only increase, paving the way for the discovery of novel therapeutics and advanced materials.

References

Spectroscopic data for (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Executive Summary

This compound (CAS No: 913835-83-3) is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, incorporating an arylboronic acid moiety and a pyrrolidine sulfonamide group, makes it a valuable component for Suzuki-Miyaura cross-coupling reactions and for introducing specific pharmacophoric elements. This guide provides a comprehensive technical overview of the essential spectroscopic methods required for the unambiguous identification and characterization of this compound. By synthesizing established principles for the analysis of arylboronic acids and sulfonamides, this document serves as a senior-level application guide, detailing not only the expected spectral data but also the causality behind the selection of specific analytical techniques and experimental parameters. All protocols are designed to be self-validating, ensuring scientific integrity and reproducibility for professionals in the field.

Introduction: A Molecule of Synthetic and Pharmaceutical Importance

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound whose structure presents two key functional groups: an ortho-substituted phenylboronic acid and a pyrrolidine sulfonamide. This unique arrangement makes it a versatile reagent in organic synthesis.

PropertyValueSource
CAS Number 913835-83-3[1][2][3]
Molecular Formula C₁₀H₁₄BNO₄S[1]
Molecular Weight 255.1 g/mol [1]
Physical Form Solid
Melting Point 124-126 °C[2][4]
Rationale for Use in Drug Discovery

The title compound is an exemplar of a molecular scaffold used in the construction of complex, biologically active molecules. Arylboronic acids are indispensable partners in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis for creating carbon-carbon bonds.[5] The pyrrolidine-sulfonamide portion is a common feature in many kinase inhibitors and other therapeutic agents, often used to modulate solubility and engage in specific hydrogen bonding interactions with protein targets.[6][7] The synthesis of related sulfonamide-phenylboronic acids has been established for applications in boronate affinity chromatography, highlighting the utility of this substitution pattern for specific molecular recognition.[8] A thorough spectroscopic characterization is therefore the first critical step in ensuring the quality and identity of this key building block before its incorporation into drug candidates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of the title compound. A multi-nuclear approach (¹H, ¹³C, and ¹¹B) is essential for complete characterization.

Expertise in Practice: Experimental Considerations

The choice of solvent and instrumentation is critical for acquiring high-quality NMR data for boronic acids.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to form hydrogen bonds prevents the rapid exchange of the acidic B(OH)₂ protons, allowing for their observation in the ¹H NMR spectrum. In contrast, solvents like CDCl₃ or D₂O can lead to signal broadening or complete disappearance of these labile protons.

  • Instrumental Caveat: Boronic acids can interact with the borosilicate glass of standard NMR tubes, potentially leading to a broad background signal in the ¹¹B spectrum. For high-sensitivity or quantitative ¹¹B NMR, the use of quartz NMR tubes is strongly recommended to eliminate this interference.[9]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The proton spectrum provides a detailed fingerprint of the molecule's hydrogen framework.

  • Boronic Acid Protons (δ 8.0-8.5 ppm): A broad singlet corresponding to the two hydroxyl protons of the B(OH)₂ group is expected. Its broadness is due to quadrupolar coupling with the boron nucleus and chemical exchange.

  • Aromatic Protons (δ 7.5-8.0 ppm): The four protons on the benzene ring will appear as a complex multiplet pattern characteristic of an ortho-disubstituted system.

  • Pyrrolidine Protons (δ 3.2-3.4 ppm and δ 1.7-1.9 ppm): The pyrrolidine ring protons will appear as two distinct multiplets. The four protons adjacent to the nitrogen atom (α-protons) are deshielded by the sulfonyl group and will appear downfield (approx. 3.2-3.4 ppm). The four β-protons will appear further upfield (approx. 1.7-1.9 ppm).[10]

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The carbon spectrum confirms the carbon skeleton and the presence of quaternary carbons.

  • Aromatic Carbons (δ 125-145 ppm): Six signals are expected in the aromatic region. The carbon atom directly bonded to the boron (C-B) is often difficult to observe due to quadrupolar broadening.[11]

  • Pyrrolidine Carbons (δ 47-49 ppm and δ 24-26 ppm): Two signals are anticipated for the pyrrolidine ring carbons, corresponding to the α- and β-positions.[10]

¹¹B NMR Spectroscopy: The Boron-Specific Probe

¹¹B NMR is indispensable for confirming the state of the boron center.[12]

  • Expected Chemical Shift (δ 28-33 ppm): For a neutral, tricoordinate arylboronic acid, a single, characteristically broad signal is expected in this region relative to the standard reference, BF₃·OEt₂.[9] The significant line width is a direct consequence of the quadrupolar nature of the ¹¹B nucleus (I = 3/2).[9] The presence of this signal is unequivocal proof of the boronic acid functionality.

Protocol: NMR Sample Preparation and Acquisition
  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube (preferably quartz for ¹¹B analysis).

  • Acquire ¹H, ¹³C, and ¹¹B spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹³C, ensure a sufficient number of scans (e.g., 1024 or more) and relaxation delay to observe all carbon signals, including quaternary ones.

Table 1: Summary of Predicted NMR Data
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H8.0 - 8.5br sB(OH )₂
¹H7.5 - 8.0mAr-H
¹H3.2 - 3.4mN-CH ₂ (α-protons)
¹H1.7 - 1.9mC-CH ₂-C (β-protons)
¹³C125 - 145-C -Ar
¹³C47 - 49-N-C H₂ (α-carbons)
¹³C24 - 26-C-C H₂-C (β-carbons)
¹¹B28 - 33br sB (OH)₂

Mass Spectrometry (MS): Confirming Molecular Integrity

Mass spectrometry provides the molecular weight of the compound, offering orthogonal confirmation of its identity. However, boronic acids present unique analytical challenges.

Expertise in Practice: Overcoming Analytical Hurdles

The primary challenge in the MS analysis of boronic acids is their propensity to undergo thermally induced dehydration to form cyclic trimers known as boroxines.[13][14] This can lead to complex and misleading spectra, with a dominant ion corresponding to the trimer rather than the desired monomer.

Causality-Driven Solution: To mitigate this, Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) is the preferred method.[15][16] The rapid analysis time minimizes on-column degradation, and the soft ionization of ESI prevents thermal decomposition in the source.[16] Analysis in negative ion mode is often superior, as the acidic boronic acid readily forms a stable [M-H]⁻ anion.[16][17]

Predicted Mass Spectrum (UPLC-ESI-Negative Mode)
  • Parent Ion [M-H]⁻: The most intense peak is expected at m/z 254.1, corresponding to the deprotonated molecule.

  • Isotopic Pattern: A characteristic isotopic signature for boron will be observed. Boron has two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%). The [M-H]⁻ peak will be accompanied by a smaller peak at m/z 253.1, with an intensity ratio of approximately 1:4, providing definitive evidence for the presence of a single boron atom.

Diagram: Analytical Workflow for Boronic Acid MS

G cluster_prep Sample Preparation cluster_uplc UPLC Separation cluster_ms ESI-MS Detection cluster_data Data Analysis prep Dissolve sample in Acetonitrile/Water with 10 mM Ammonium Acetate inj Inject into UPLC System prep->inj col Rapid Separation on C18 Column (< 1 min) inj->col Minimizes Dehydration esi Electrospray Ionization (Negative Mode) col->esi detect TOF or Quadrupole Mass Analyzer esi->detect Soft Ionization Prevents Boroxine Formation data Identify [M-H]⁻ at m/z 254.1 Confirm Boron Isotope Pattern detect->data

Caption: UPLC-ESI-MS workflow for this compound.

Protocol: UPLC-ESI-MS Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 1:1 mixture of acetonitrile and 10 mM aqueous ammonium acetate.[15]

  • Chromatography: Use a short C18 column (e.g., Acquity BEH C18, 50 mm x 2.1 mm). Employ a fast gradient with mobile phases of 10 mM ammonium acetate in water (A) and acetonitrile (B).

  • MS Detection: Set the mass spectrometer to negative ion ESI mode. Scan a mass range of m/z 50-500.

  • Data Analysis: Extract the ion chromatogram for m/z 254.1. Examine the mass spectrum for the parent ion and its corresponding ¹⁰B isotope peak at m/z 253.1.

Infrared (IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups within the molecule.

Theoretical Interpretation of Key Vibrational Modes

The IR spectrum is a superposition of the characteristic vibrations of the sulfonamide, boronic acid, and pyrrolidine moieties.

  • Sulfonyl Group (SO₂): This group gives rise to two of the most intense and characteristic bands in the spectrum. The asymmetric stretching vibration (νₐₛ SO₂) appears at a higher frequency than the symmetric stretch (νₛ SO₂).[18]

  • Boronic Acid Group (B(OH)₂): This group is characterized by a very broad O-H stretching band due to extensive hydrogen bonding. The B-O stretching vibration is also a key diagnostic peak.[19]

  • Sulfonamide S-N Bond: The stretching of the sulfur-nitrogen bond provides another useful diagnostic peak.[18]

  • Pyrrolidine C-H Bonds: Aliphatic C-H stretching vibrations will be present just below 3000 cm⁻¹.

Table 2: Summary of Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentReference
3200 - 3600Broad, StrongO-H stretch (H-bonded)[19]
2850 - 2980MediumC-H stretch (aliphatic)[20]
~1600, ~1475Medium-WeakC=C stretch (aromatic)[18]
1350 - 1370StrongB-O stretch[19]
1310 - 1330StrongSO₂ asymmetric stretch[18]
1140 - 1160StrongSO₂ symmetric stretch[18]
895 - 915MediumS-N stretch[18]
Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

  • Record a background spectrum of the empty ATR stage.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum over the range of 4000-600 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Process the data by performing an ATR correction and baseline correction.

Diagram: Spectroscopic Characterization Map

G cluster_frags Molecular Fragments cluster_tech Primary Analytical Techniques mol This compound boronic Boronic Acid -B(OH)₂ phenyl Phenyl Ring -C₆H₄- sulfonyl Sulfonyl -SO₂- pyrrolidine Pyrrolidine -C₄H₈N- ms Mass Spec mol->ms Confirms MW [M-H]⁻ m/z 254.1 nmr11b ¹¹B NMR boronic->nmr11b Confirms B center δ ~30 ppm ir FT-IR boronic->ir Broad O-H stretch B-O stretch nmr1h ¹H & ¹³C NMR phenyl->nmr1h Aromatic signals δ 7.5-8.0 ppm sulfonyl->ir Strong SO₂ stretches 1320 & 1150 cm⁻¹ pyrrolidine->nmr1h Aliphatic signals δ 1.7-3.4 ppm

Caption: Key molecular fragments and their primary spectroscopic signatures.

Conclusion

The structural verification of this compound requires a multi-technique spectroscopic approach. ¹H and ¹³C NMR define the organic framework, while ¹¹B NMR provides unequivocal confirmation of the boronic acid moiety. Mass spectrometry, when performed under optimized UPLC-ESI conditions to prevent boroxine formation, validates the molecular weight and elemental composition. Finally, FT-IR spectroscopy offers a rapid and reliable method for confirming the presence of the critical sulfonyl and boronic acid functional groups. By following the protocols and interpretive guidelines detailed in this document, researchers and drug development professionals can confidently establish the identity, purity, and structural integrity of this important synthetic intermediate.

References

An In-Depth Technical Guide to (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, CAS RN 913835-83-3, is a specialized arylboronic acid that serves as a valuable building block in modern synthetic chemistry. Its structure, featuring an ortho-disubstituted phenyl ring bearing both a boronic acid and a pyrrolidinylsulfonamide moiety, offers a unique combination of reactivity and structural complexity. The boronic acid group is a cornerstone functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a fundamental tool for the construction of carbon-carbon bonds. The presence of the sulfonamide group, particularly with the sterically demanding ortho substitution, can influence the electronic and steric environment of the boronic acid, potentially modulating its reactivity and conferring specific conformational preferences to the resulting biaryl products. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, reactivity profile, and practical application protocols for this reagent, aimed at researchers and professionals in drug discovery and materials science.

Core Chemical Properties

The fundamental properties of this compound are summarized below. This data is compiled from chemical supplier databases and computational predictions.

PropertyValueSource(s)
CAS Number 913835-83-3[1]
Molecular Formula C₁₀H₁₄BNO₄S[1]
Molecular Weight 255.1 g/mol [1]
Appearance White to off-white solid (predicted)
Melting Point 124-126 °C[1]
Solubility Soluble in methanol, DMSO, DMF; sparingly soluble in water

Safety & Handling: As with many boronic acids, this compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and moisture. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended. Boronic acids have a tendency to undergo dehydration to form cyclic boroxine anhydrides, which can impact reactivity.

Synthesis and Mechanism

While a specific literature preparation for this compound is not prominently documented, a robust and logical synthetic pathway can be constructed based on well-established organometallic methodologies.[2] The most common approach involves a two-step sequence starting from a readily available aryl halide.

Logical Retrosynthesis:

G Target This compound Intermediate1 N-(2-Bromophenyl)pyrrolidine-1-sulfonamide Target->Intermediate1 Lithiation & Borylation StartingMaterial1 2-Bromobenzenesulfonyl chloride Intermediate1->StartingMaterial1 Sulfonamide Formation StartingMaterial2 Pyrrolidine Intermediate1->StartingMaterial2 Sulfonamide Formation

Caption: Retrosynthetic analysis of the target molecule.

Representative Synthesis Protocol:

This protocol is based on analogous preparations of ortho-substituted arylboronic acids.

Step 1: Synthesis of N-(2-Bromophenyl)pyrrolidine-1-sulfonamide

  • To a stirred solution of pyrrolidine (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (DCM, 0.5 M) at 0 °C, add a solution of 2-bromobenzenesulfonyl chloride (1.0 equivalent)[3][4] in DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide intermediate.

Step 2: Synthesis of this compound

  • Dissolve the N-(2-bromophenyl)pyrrolidine-1-sulfonamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF, 0.2 M) in a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 equivalents, solution in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C. A color change is typically observed, indicating the formation of the aryllithium species.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.5 equivalents) dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~2).

  • Stir vigorously for 1 hour to hydrolyze the borate ester.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude boronic acid can be purified by recrystallization or trituration with a suitable solvent system (e.g., ether/hexanes) to yield the final product.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Borylation 2-Bromobenzenesulfonyl chloride 2-Bromobenzenesulfonyl chloride N-(2-Bromophenyl)pyrrolidine-1-sulfonamide N-(2-Bromophenyl)pyrrolidine-1-sulfonamide 2-Bromobenzenesulfonyl chloride->N-(2-Bromophenyl)pyrrolidine-1-sulfonamide + Pyrrolidine, Et3N DCM, 0°C to RT Aryllithium Intermediate Aryllithium Intermediate N-(2-Bromophenyl)pyrrolidine-1-sulfonamide->Aryllithium Intermediate 1. n-BuLi, THF, -78°C Borate Ester Intermediate Borate Ester Intermediate Aryllithium Intermediate->Borate Ester Intermediate 2. B(O-iPr)3 This compound This compound Borate Ester Intermediate->this compound 3. HCl (aq) Workup

Caption: Workflow for the proposed synthesis.

Reactivity and Application in Suzuki-Miyaura Coupling

The primary utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to form biaryl structures. The ortho-sulfonamide group can exert a significant steric influence, potentially hindering the coupling with other sterically demanding partners. However, it can also participate in directing effects or non-covalent interactions that influence the atropisomerism of the final product when coupling with other ortho-substituted partners.[1][5][6][7]

General Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdXL2 Ar-Pd(II)-X-L₂ Pd0->ArPdXL2 Oxidative Addition OxAdd Oxidative Addition OxAdd->ArPdXL2 Transmetal Transmetalation ArPdXL2->Transmetal ArPdArL2 Ar-Pd(II)-Ar'-L₂ Transmetal->ArPdArL2 RedElim Reductive Elimination ArPdArL2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product BoronicAcid (HO)₂B-Ar' Boronate [(HO)₃B-Ar']⁻ BoronicAcid->Boronate Activation Base Base (e.g., K₂CO₃) Base->BoronicAcid Boronate->Transmetal ArylHalide Ar-X ArylHalide->OxAdd

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical coupling with a generic aryl bromide.

  • To a microwave vial or Schlenk flask, add this compound (1.2 equivalents), the desired aryl bromide (1.0 equivalent), and potassium carbonate (2.5 equivalents).

  • Add a palladium catalyst, for example, Pd(dppf)Cl₂ (3 mol%) or a combination of Pd₂(dba)₃ (1.5 mol%) and a suitable phosphine ligand like SPhos (3 mol%).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M relative to the aryl bromide).

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Predicted Spectroscopic Data

No experimentally derived spectra have been published for this specific compound. However, a predicted NMR spectrum can be estimated based on the analysis of its constituent fragments and known substituent effects.

Predicted ¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.0-8.2 (br s, 2H): Protons of the B(OH)₂ group.

  • δ 7.8-7.9 (m, 1H): Aromatic proton ortho to the boronic acid.

  • δ 7.5-7.7 (m, 3H): Remaining aromatic protons.

  • δ 3.2-3.4 (m, 4H): Pyrrolidine protons adjacent to the nitrogen (-N-CH₂ -).

  • δ 1.8-2.0 (m, 4H): Pyrrolidine protons beta to the nitrogen (-CH₂-CH₂ -).

Predicted ¹³C NMR (100 MHz, DMSO-d₆):

  • δ 140-145: Aromatic carbon attached to the sulfonyl group (C-SO₂).

  • δ 130-138: Remaining substituted and unsubstituted aromatic carbons. The carbon attached to the boron (C-B) is often broad or unobserved.

  • δ 47-50: Pyrrolidine carbons adjacent to nitrogen (C H₂-N).

  • δ 24-27: Pyrrolidine carbons beta to nitrogen (C H₂-CH₂-N).

Conclusion

This compound is a highly functionalized building block poised for application in complex molecule synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the introduction of a sterically encumbered, sulfonamide-bearing aryl moiety, a common feature in modern medicinal chemistry. While specific applications in the public domain are scarce, its structure suggests significant potential for creating novel molecular architectures. The protocols and data presented in this guide provide a solid, scientifically-grounded framework for researchers to begin incorporating this valuable reagent into their synthetic programs.

References

An In-Depth Technical Guide to the Electron-Withdrawing Effects of Sulfonamide Groups in Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boronic acids are a cornerstone of modern synthetic and medicinal chemistry, prized for their versatility in carbon-carbon bond formation and their unique ability to interact with diols. The strategic incorporation of a sulfonamide group onto the boronic acid scaffold introduces potent electron-withdrawing effects, profoundly altering the molecule's electronic properties, reactivity, and biological interactions. This guide provides an in-depth analysis of these effects, grounded in fundamental chemical principles and demonstrated through practical applications. We will explore how the sulfonamide moiety modulates the Lewis acidity and pKa of boronic acids, detail synthetic methodologies, and examine the consequential impact on their performance in Suzuki-Miyaura coupling reactions. Furthermore, we will present case studies in drug development and chemical sensing, where these electronic modifications are leveraged to design highly potent β-lactamase inhibitors and to enable saccharide detection at physiological pH. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the nuanced chemistry of sulfonamide-substituted boronic acids.

Introduction

The Boronic Acid Moiety: A Versatile Functional Group

Boronic acids, characterized by a C-B(OH)₂ functional group, possess a unique and valuable set of physicochemical properties. The boron atom is trigonal planar and electron-deficient, rendering it a Lewis acid[1]. This Lewis acidity is central to its reactivity and applications, from the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to its role as a bioisostere for carboxylic acids in drug design[1][2]. Their stability, low toxicity, and the ease with which the boronic acid is ultimately metabolized to boric acid make them highly attractive motifs in pharmaceutical development[1].

The Sulfonamide Group: A Key Pharmacophore

The sulfonamide functional group, -S(=O)₂-NH-, is a pillar of medicinal chemistry, first introduced with the revolutionary antibacterial sulfa drugs[3]. Its continued prevalence stems from its ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its synthetic accessibility[3][4]. Critically, the sulfonyl portion is a strong electron-withdrawing group, a feature that medicinal chemists frequently exploit to modulate the electronic environment of adjacent aromatic systems and influence drug-target interactions[5].

Convergence: The Rationale for Sulfonamide-Substituted Boronic Acids

The deliberate fusion of these two powerful functional groups—the boronic acid and the sulfonamide—creates a class of molecules with finely tuned properties. By installing a sulfonamide group on an arylboronic acid, we can harness its potent electron-withdrawing nature to directly influence the boron center. This guide will elucidate how this strategic modification enhances the utility of boronic acids in catalysis, drug discovery, and diagnostics.

The Electronic Landscape of Sulfonamide-Substituted Boronic Acids

Fundamental Principles: Inductive and Resonance Effects

The sulfonamide group exerts a strong electron-withdrawing effect on an attached aromatic ring through two primary mechanisms: the inductive effect (-I) and the resonance effect (-R).

  • Inductive Effect (-I): The sulfur and oxygen atoms in the sulfonamide group are highly electronegative. They pull electron density away from the aromatic ring through the sigma bond framework.

  • Resonance Effect (-R): The sulfonyl group can participate in resonance, delocalizing the ring's pi-electrons onto its oxygen atoms. This delocalization further reduces electron density within the ring and, consequently, at the boron atom.

These combined effects decrease the electron density on the boron atom, making it a stronger Lewis acid.

Caption: Inductive and resonance effects of the sulfonamide group.

Impact on Lewis Acidity and pKa

The primary and most measurable consequence of the sulfonamide group's electron-withdrawing nature is a significant decrease in the pKa of the boronic acid. A boronic acid's pKa reflects the equilibrium between its neutral, trigonal planar form and its anionic, tetrahedral boronate form in the presence of a Lewis base like water or hydroxide[1].

B(OH)₂ + 2 H₂O ⇌ B(OH)₃⁻ + H₃O⁺

By increasing the Lewis acidity of the boron center, the electron-withdrawing sulfonamide group stabilizes the anionic boronate form, shifting the equilibrium to the right and thus lowering the pKa. This is a critical feature, as many applications, including saccharide sensing and certain catalytic reactions, depend on the formation of the tetrahedral boronate species[6][7]. Research has demonstrated that introducing sulfonyl and sulfonamide groups can lower the pKa of phenylboronic acid by 1.4 to 1.7 pH units[6].

Table 1: Comparison of pKa Values for Phenylboronic Acid and Sulfonamide/Sulfonyl Derivatives Data sourced from Liu, X. et al. (2008).[6]

CompoundStructurepKa (± 0.1)
Phenylboronic AcidC₆H₅B(OH)₂8.8
4-(N-allylsulfamoyl)phenylboronic acidC₉H₁₂BNO₄S7.4
4-(3-butenesulfonyl)phenylboronic acidC₁₀H₁₃BO₄S7.1

This data quantitatively confirms that the sulfonamide and sulfonyl groups substantially increase the acidity of the boronic acid, making the boronate species more accessible at neutral pH.

Synthesis of Sulfonamide-Containing Boronic Acids

Retrosynthetic Analysis and Key Strategies

The synthesis of sulfonamide-containing boronic acids can be approached in several ways. A common and effective strategy involves the late-stage formation of the sulfonamide bond. This typically involves coupling a suitable sulfonyl chloride with an amine-functionalized boronic acid (or its protected ester form). This approach is advantageous as it allows for diversification at a late stage, enabling the creation of a library of compounds from a common intermediate.

A key intermediate is an aminomethylboronate ester, which can be synthesized from a corresponding chloromethylboronic acid pinacol ester[8][9].

G Target Sulfonamide Boronic Acid R-SO2-NH-CH2-B(OH)2 Amine Aminomethylboronate Ester NH2-CH2-B(pin) Target->Amine Sulfonamide bond formation (Sulfonylation) SulfonylCl Sulfonyl Chloride R-SO2-Cl Target->SulfonylCl Chloromethylboronate Cl-CH2-B(pin) Amine->Chloromethylboronate Amination

Caption: Retrosynthetic analysis for sulfonamide boronic acids.

Detailed Experimental Protocol: Synthesis of a Model Sulfonamidomethaneboronic Acid

This protocol is adapted from the synthesis described by Eidam, O. et al. for the preparation of novel β-lactamase inhibitors[8][9]. It exemplifies the key sulfonylation step.

Objective: To synthesize a model sulfonamidomethaneboronic acid via sulfonylation of an aminomethaneboronate intermediate.

Step 1: Preparation of the Aminomethaneboronate Intermediate (2)

  • To a solution of chloromethylboronic acid pinacol ester (1) in anhydrous THF at -78 °C, add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • The resulting solution contains the key intermediate, aminomethylboronate (2) , which is used directly in the next step.

    • Causality: LiHMDS is a strong, non-nucleophilic base that facilitates the formation of the amine intermediate. Using a protected boronic acid (pinacol ester) prevents unwanted side reactions at the boronic acid moiety.

Step 2: Sulfonylation and Deprotection

  • To the solution of intermediate (2) from Step 1, add one equivalent of methanol in situ.

    • Causality: The addition of methanol achieves a gentle deprotection of the silylated amine, making it available for the subsequent reaction.

  • Add the desired sulfonyl chloride (R-SO₂Cl) and a suitable base (e.g., triethylamine or pyridine) to the reaction mixture.

  • Stir the reaction at room temperature until TLC or LC-MS analysis indicates the completion of the reaction.

  • Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).

  • Purify the crude product via flash column chromatography to yield the sulfonamide boronic acid pinacol ester.

  • Deprotect the pinacol ester using a standard method (e.g., treatment with an aqueous acid or a transesterification agent like phenylboronic acid) to afford the final sulfonamide boronic acid product.

Self-Validation: The identity and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of the characteristic sulfonamide N-H proton and the boronic acid -OH protons (which may be exchangeable) in the NMR spectrum, along with the correct mass confirmation from HRMS, validates the success of the synthesis.

Implications for Reactivity and Application

Enhanced Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, proceeding via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination[2][10]. The transmetalation step, where the organic group is transferred from boron to the palladium center, is often rate-limiting. This step is believed to proceed via a more nucleophilic tetrahedral boronate species, which is formed by the reaction of the boronic acid with a base[2][11].

Because the electron-withdrawing sulfonamide group lowers the pKa of the boronic acid, it facilitates the formation of this crucial boronate intermediate under milder conditions or at a faster rate. This can lead to higher yields and faster reaction times, especially with challenging substrates. While many studies focus on coupling sulfonyl chlorides with boronic acids[10][12], the underlying principle holds: modulating the electronic properties of the boronic acid partner is a key strategy for optimizing the reaction.

G cluster_boron Role of Sulfonamide Boronic Acid pd0 Pd(0)L2 pd_ox R'-Pd(II)-X L2 pd0->pd_ox Oxidative Addition (R'-X) pd_trans R'-Pd(II)-R L2 pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (R-R') boronic_acid R-B(OH)2 (Lower pKa due to -SO2NHR) boronate [R-B(OH)3]- (Active Species) boronic_acid->boronate + Base (OH-) (Formation facilitated by lower pKa) boronate->pd_ox Transfers 'R' group

Caption: Suzuki-Miyaura cycle showing facilitated boronate formation.

Application in Drug Design: Case Study of β-Lactamase Inhibitors

Bacterial resistance to β-lactam antibiotics is a major global health threat, often mediated by β-lactamase enzymes that hydrolyze the antibiotic[8]. Boronic acids can act as transition-state analog inhibitors of these enzymes. A compelling study investigated a series of sulfonamide boronic acids as inhibitors of the AmpC β-lactamase[8][13][14].

The researchers replaced the canonical carboxamide group in a known series of boronic acid inhibitors with a sulfonamide. The rationale was to probe the effect of the different geometry and electronic properties of the sulfonamide versus the carboxamide[8]. The results were striking: for smaller analogs, the sulfonamide derivatives were unexpectedly potent, with Ki values up to 23 times better than their carboxamide counterparts[8][9].

Table 2: Inhibitory Potency (Ki) of Sulfonamide vs. Carboxamide Boronic Acids against AmpC β-Lactamase Data sourced from Eidam, O. et al. (2010).[8]

R GroupCarboxamide Analog Ki (μM)Sulfonamide Analog Ki (μM)Potency Fold-Increase
Methyl18.50.78923.4
Phenylacetyl0.0570.0252.3

X-ray crystallography revealed that the altered potency was due to the different geometry and polarity of the sulfonamide, which led to a distinct structure-activity relationship (SAR)[8][13]. This case study powerfully demonstrates how substituting a carboxamide with an electronically distinct sulfonamide can dramatically and beneficially alter drug-target interactions, leading to more potent inhibitors.

Application in Chemical Sensing: Boronic Acid-Based Saccharide Sensors

The ability of boronic acids to reversibly bind with cis-diols is the foundation for their use in saccharide sensing, particularly for glucose monitoring[15][16][17]. This binding event, which forms a cyclic boronate ester, can be coupled to a reporter molecule (e.g., a fluorophore) to generate a detectable signal[17][18].

A significant challenge is that the binding affinity is pH-dependent, and optimal binding often requires a pH higher than physiological pH (~7.4) because it is the anionic tetrahedral boronate that binds most strongly to diols[6]. This is where the electron-withdrawing effect of the sulfonamide group becomes crucial. By lowering the pKa of the boronic acid to the 7.1-7.4 range, sulfonamide-substituted phenylboronic acids can effectively bind to saccharides under physiological conditions[6][7]. This modification makes them far more viable for in vivo or biological sensing applications, enabling the design of sensors that operate efficiently in the very environment they are meant to probe[7].

Conclusion and Future Outlook

The incorporation of a sulfonamide group is a powerful and rational strategy for modulating the properties of boronic acids. The group's strong electron-withdrawing effects significantly lower the boronic acid pKa, enhancing the formation of the catalytically active boronate species for Suzuki-Miyaura coupling and enabling strong diol binding at physiological pH for sensing applications. As demonstrated in the design of β-lactamase inhibitors, the unique electronic and geometric profile of the sulfonamide can also be exploited to optimize drug-target interactions in ways that are not achievable with more traditional groups like carboxamides.

Looking forward, the continued exploration of novel sulfonamide-boronic acid scaffolds, guided by computational modeling and a deep understanding of their electronic properties, will undoubtedly lead to the development of more efficient catalysts, more potent and selective therapeutics, and more sensitive diagnostic tools. The convergence of these two remarkable functional groups represents a rich and promising area for future scientific discovery.

References

The Versatility of Sulfonated Phenylboronic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenylboronic acids (PBAs) have emerged as a pivotal class of molecules in biomedical and chemical research due to their unique ability to reversibly bind with cis-diols, a functional group prevalent in biologically significant molecules like saccharides. The introduction of a sulfonate group to the phenyl ring significantly enhances the utility of these molecules by increasing their aqueous solubility, modulating their acidity (pKa), and improving stability. This technical guide provides an in-depth exploration of the potential applications of sulfonated phenylboronic acids (SPBAs), offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, mechanisms of action, and practical applications. We delve into the core principles of SPBA chemistry and present detailed protocols for their use in glucose sensing, catalysis, and advanced drug delivery systems, supported by mechanistic insights and validated methodologies.

Introduction: The Significance of the Sulfonate Moiety

Phenylboronic acids are characterized by a benzene ring to which a boronic acid group (-B(OH)₂) is attached. The boron atom in its trigonal planar state possesses an empty p-orbital, rendering it a Lewis acid capable of accepting a lone pair of electrons. This acidity is central to its interaction with nucleophiles, most notably the hydroxyl groups of cis-diols found in carbohydrates. Upon binding, the boron center transitions from a neutral, trigonal sp² hybridized state to an anionic, tetrahedral sp³ hybridized state.[1][2]

The introduction of a sulfonate group (-SO₃H) imparts several advantageous properties:

  • Enhanced Aqueous Solubility: The highly polar sulfonate group significantly improves the solubility of phenylboronic acids in aqueous media, which is crucial for most biological applications.

  • Lowered pKa: The electron-withdrawing nature of the sulfonate group increases the Lewis acidity of the boron atom, thereby lowering the pKa of the boronic acid. This shift allows the boronic acid to be more readily converted to the anionic tetrahedral form at or near physiological pH (7.4), enhancing its binding affinity for diols under biological conditions.[3]

  • Improved Stability: In polymeric systems, the negative charges conferred by sulfonate groups can prevent nanoparticle aggregation through electrostatic repulsion, leading to more stable formulations.[4][5]

These enhanced properties make SPBAs highly attractive for a range of applications, which will be explored in the subsequent sections.

Glucose Sensing: A Response to a Global Health Challenge

The ability of SPBAs to bind with glucose has been extensively explored for the development of continuous glucose monitoring systems, a critical tool in diabetes management.[3][6] SPBA-based sensors offer a promising alternative to enzyme-based sensors, which can suffer from denaturation and limited long-term stability.[7]

Mechanism of Glucose Sensing

The sensing mechanism is predicated on the reversible formation of a boronate ester with the cis-diol groups of a glucose molecule. This interaction induces a detectable change in the physical or chemical properties of the SPBA-functionalized material. For instance, in a hydrogel matrix, the binding of glucose to the SPBA moieties leads to an increase in the negative charge density within the hydrogel. This results in electrostatic repulsion and an influx of water, causing the hydrogel to swell.[3][7] This volumetric change can be transduced into an optical or electrical signal.

Diagram: Mechanism of Glucose-Induced Hydrogel Swelling

GlucoseSensing cluster_0 Low Glucose Environment cluster_1 High Glucose Environment Hydrogel_Shrunk SPBA-Hydrogel (Shrunken) Hydrogel_Swollen SPBA-Hydrogel (Swollen) - Increased negative charge - Electrostatic repulsion - Water influx Hydrogel_Shrunk->Hydrogel_Swollen Swelling Glucose Glucose Glucose->Hydrogel_Shrunk Binding to SPBA

Caption: Reversible binding of glucose to SPBA within a hydrogel matrix leads to swelling.

Experimental Protocol: Preparation of a Glucose-Responsive SPBA Hydrogel

This protocol outlines the synthesis of a glucose-responsive hydrogel incorporating a sulfonated phenylboronic acid monomer.

Materials:

  • N-isopropylacrylamide (NIPAM)

  • 4-styrenesulfonic acid sodium salt (SSS)

  • 3-Acrylamidophenylboronic acid (AAPBA)

  • N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AAPH) (initiator)

  • Deionized water

Procedure:

  • Monomer Solution Preparation: In a flask, dissolve NIPAM (e.g., 1.0 g), SSS (e.g., 0.1 g, to introduce the sulfonate group), and AAPBA (e.g., 0.2 g) in deionized water (e.g., 10 mL).

  • Crosslinker Addition: Add the crosslinker, BIS (e.g., 0.02 g), to the monomer solution and stir until fully dissolved.

  • Initiator Addition and Polymerization: Add the initiator, AAPH (e.g., 0.01 g), to the solution. Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen. Seal the flask and place it in a water bath at 70°C for 4-6 hours to initiate polymerization.

  • Purification: After polymerization, the resulting hydrogel is immersed in a large volume of deionized water for 48-72 hours, with the water changed every 12 hours, to remove unreacted monomers and initiator.

  • Characterization: The swelling behavior of the hydrogel can be characterized by immersing it in buffer solutions of varying glucose concentrations and measuring the change in weight or volume over time.

Causality: The ratio of NIPAM to AAPBA is critical; NIPAM provides the thermo-responsive polymer backbone, while AAPBA introduces the glucose-sensing functionality. The sulfonate monomer (SSS) is included to enhance hydrophilicity and stability. The crosslinker concentration determines the hydrogel's mechanical properties and swelling ratio.

Catalysis: Driving Efficient Amide Bond Formation

Sulfonated phenylboronic acids have demonstrated significant potential as catalysts in organic synthesis, particularly in the direct amidation of carboxylic acids and amines.[8] This reaction is fundamental in pharmaceutical and materials chemistry. Boronic acid catalysis offers a greener and more atom-economical alternative to traditional methods that often require stoichiometric activating agents.

Catalytic Cycle of Amidation

The catalytic cycle is believed to involve the formation of an acylboronate intermediate. The boronic acid reacts with the carboxylic acid to form this intermediate, which is more electrophilic than the parent carboxylic acid. The amine then attacks the activated carbonyl group, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate yields the amide product and regenerates the boronic acid catalyst. The sulfonate group can enhance catalytic activity by increasing the Lewis acidity of the boron center.

Diagram: Proposed Catalytic Cycle for Boronic Acid-Catalyzed Amidation

AmidationCycle Catalyst SPBA (R-B(OH)₂) Acylboronate Acylboronate Intermediate (R-B(OH)-OCOR') Catalyst->Acylboronate + R'-COOH - H₂O Carboxylic_Acid R'-COOH Tetrahedral_Intermediate Tetrahedral Intermediate Acylboronate->Tetrahedral_Intermediate + R''-NH₂ Amine R''-NH₂ Amide Amide Product (R'-CONHR'') Tetrahedral_Intermediate->Amide - Catalyst

Caption: The catalytic cycle involves the activation of a carboxylic acid by the SPBA catalyst.

Experimental Protocol: SPBA-Catalyzed Amidation

This protocol describes a general procedure for the direct amidation of a carboxylic acid and an amine using a sulfonated phenylboronic acid catalyst.

Materials:

  • Carboxylic acid

  • Amine

  • Sulfonated phenylboronic acid (e.g., 2-sulfophenylboronic acid)

  • Toluene (or other suitable solvent)

  • Dean-Stark apparatus

  • Molecular sieves (optional)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the carboxylic acid (1.0 mmol), the amine (1.1 mmol), the sulfonated phenylboronic acid catalyst (0.05-0.10 mmol, 5-10 mol%), and toluene (5-10 mL).

  • Reaction Conditions: Heat the reaction mixture to reflux. The water generated during the reaction is removed azeotropically using the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Causality: The use of a Dean-Stark apparatus is crucial for driving the reaction equilibrium towards the product side by removing water. The choice of solvent is important; toluene is commonly used for its ability to form an azeotrope with water. The catalyst loading is typically kept low (5-10 mol%) to ensure catalytic turnover.

Drug Delivery and Bioconjugation: Targeted and Responsive Systems

The diol-binding capability of SPBAs has been harnessed to create sophisticated drug delivery systems and for bioconjugation applications.[5][9] These systems can be designed to release a therapeutic payload in response to specific biological cues or to target specific cell types.

Mucoadhesive Nanoparticles for Enhanced Drug Retention

Mucus, a glycoprotein-rich hydrogel that lines many epithelial surfaces, presents a significant barrier to drug delivery. SPBA-functionalized nanoparticles can interact with the sialic acid and other glycosylated components of mucin, leading to enhanced mucoadhesion.[5][9] This prolonged residence time at the site of administration can significantly improve drug bioavailability. The sulfonate groups on the nanoparticles contribute to their stability and prevent aggregation.[4][5]

Diagram: Mucoadhesion of SPBA-Functionalized Nanoparticles

Mucoadhesion Nanoparticle SPBA-Functionalized Nanoparticle Mucin Mucin Layer (Glycoproteins with cis-diols) Nanoparticle->Mucin Boronate Ester Formation Epithelium Epithelial Cells

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Access to Ortho-Functionalized Biaryls

The construction of carbon-carbon bonds between aromatic rings, or biaryls, is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for achieving this transformation due to its operational simplicity and high functional group tolerance.[2][3] However, the synthesis of sterically congested biaryls, especially those with substituents at the ortho positions, presents a significant challenge. These motifs are of high value as they can induce axial chirality or enforce specific conformations required for biological activity.

This guide provides a detailed technical overview and field-proven protocols for the use of (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, a specialized reagent designed for the strategic synthesis of ortho-substituted biaryl compounds. The key to this reagent's utility lies in its synthesis, which leverages the power of Directed ortho-Metalation (DoM), and the unique electronic and steric properties the ortho-sulfonamide moiety imparts during cross-coupling.[4][5] The pyrrolidin-1-ylsulfonyl group not only serves as a robust directing group for its own synthesis but also influences the subsequent cross-coupling, making this reagent a valuable tool for accessing complex molecular architectures.

Part 1: Synthesis of this compound via Directed ortho-Metalation

The synthesis of the title boronic acid is a classic example of the Directed ortho-Metalation (DoM) strategy. In this approach, a functional group on an aromatic ring, the Directed Metalation Group (DMG), coordinates to an organolithium base, directing deprotonation exclusively to the adjacent ortho position.[5] The N,N-disubstituted sulfonamide is a powerful DMG, enabling regioselective functionalization that is otherwise difficult to achieve.[4][6]

Mechanistic Rationale

The process begins with the synthesis of the precursor, N-phenylpyrrolidine-1-sulfonamide. This substrate is then treated with a strong, non-nucleophilic lithium amide base like Lithium Diisopropylamide (LDA) or a strong alkyllithium base such as sec-butyllithium (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The Lewis basic oxygen atoms of the sulfonamide and the nitrogen of the pyrrolidine coordinate to the lithium cation, positioning the base to abstract a proton from the sterically accessible ortho-carbon. This generates a stabilized aryllithium intermediate. This intermediate is then "quenched" by an electrophilic boron source, typically triisopropyl borate, which, after acidic workup, yields the target boronic acid.

Synthesis Workflow Diagram

G cluster_0 Precursor Synthesis cluster_1 Directed ortho-Metalation (DoM) A Benzenesulfonyl chloride + Pyrrolidine B N-Phenylpyrrolidine-1-sulfonamide A->B Base (e.g., Pyridine) C N-Phenylpyrrolidine-1-sulfonamide B->C D ortho-Lithiated Intermediate C->D 1. s-BuLi, TMEDA THF, -78 °C E Boronate Ester Intermediate D->E 2. B(O-iPr)₃ F This compound E->F 3. Acidic Workup (e.g., HCl)

Caption: Workflow for the synthesis of the target boronic acid via DoM.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the directed ortho-metalation of N,N-dialkyl arylsulfonamides.[4][6]

Materials:

  • N-Phenylpyrrolidine-1-sulfonamide (starting material)

  • sec-Butyllithium (s-BuLi, ~1.4 M in cyclohexane)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Triisopropyl borate (B(O-iPr)₃)

  • Anhydrous Tetrahydrofuran (THF)

  • 2 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-phenylpyrrolidine-1-sulfonamide (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M).

  • Chelation: Add TMEDA (1.2 eq) to the solution.

  • Metalation: Cool the mixture to -78 °C using an acetone/dry ice bath. Slowly add s-BuLi (1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to deep red or orange is typically observed, indicating the formation of the aryllithium species. Stir the reaction mixture at -78 °C for 1 hour.

  • Borylation (Quench): To the cold solution, add triisopropyl borate (1.5 eq) dropwise via syringe. The color of the solution should fade significantly. Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir overnight.

  • Workup and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.

  • Purification: The product can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel if necessary. The final product is typically a white to off-white solid.

Part 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The ortho-pyrrolidinylsulfonyl group presents a sterically demanding environment around the boronic acid. This steric hindrance, combined with the electron-withdrawing nature of the sulfonyl group, necessitates the use of highly active catalyst systems to achieve efficient coupling.

Mechanistic Considerations and Catalyst Selection

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center. The base (e.g., K₃PO₄, Cs₂CO₃) is crucial for forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.

For sterically hindered substrates like this compound, the reductive elimination step is often rate-limiting. To overcome this, bulky and electron-rich phosphine ligands are employed.[7] Ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are highly effective. They form bulky catalyst complexes that promote reductive elimination and prevent catalyst deactivation.[7] The use of modern palladium precatalysts, which rapidly generate the active Pd(0) species, is also highly recommended.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition TM Transmetalation RE Reductive Elimination Product Biaryl Product (Ar¹-Ar²) Pd0 L₂Pd(0) ArPdX L₂Pd(II)(Ar¹)(X) Pd0->ArPdX Ar¹-X ArPdAr L₂Pd(II)(Ar¹)(Ar²) ArPdX->ArPdAr Ar²-B(OH)₂ Base ArPdAr->Pd0 Ar¹-Ar² Ar1X Aryl Halide (Ar¹-X) Ar2BOH2 Boronic Acid (Ar²-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Representative Protocol: Cross-Coupling with Aryl Chlorides

Aryl chlorides are often preferred coupling partners in industrial settings due to their lower cost and wider availability compared to bromides and iodides. However, their lower reactivity requires more robust catalytic systems. The following protocol is optimized for coupling with challenging aryl chlorides.

Materials:

  • This compound

  • Aryl chloride (e.g., 4-chloroanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (ligand)

  • Cesium carbonate (Cs₂CO₃)

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • Reaction Setup: To a Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl chloride (1.0 eq), this compound (1.2 eq), Cs₂CO₃ (3.0 eq), Pd(OAc)₂ (2 mol%), and RuPhos (4 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of t-BuOH and water (e.g., 1:1 v/v, to make a 0.2 M solution with respect to the aryl chloride) via syringe.

  • Heating: Place the reaction mixture in a preheated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 14-18 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extraction and Purification: Separate the layers, extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Scope of the Suzuki-Miyaura Coupling

While specific data for the title boronic acid is not widely published in a tabulated format, the following table presents representative results for the cross-coupling of closely related sulfonamidomethyltrifluoroborates with various aryl chlorides.[7][8] This data illustrates the general scope and efficiency expected for this class of reagents under optimized conditions, demonstrating tolerance for both electron-rich and electron-poor coupling partners.

EntryAryl ChlorideProductYield (%)[7][8]
14-Chloroanisole4-Methoxy-2'-(sulfonamidomethyl)biphenyl77
24-Chlorotoluene4-Methyl-2'-(sulfonamidomethyl)biphenyl73
34-Chlorobenzonitrile4-Cyano-2'-(sulfonamidomethyl)biphenyl75
41-Chloro-4-(trifluoromethyl)benzene4-(Trifluoromethyl)-2'-(sulfonamidomethyl)biphenyl74
52-Chlorotoluene2-Methyl-2'-(sulfonamidomethyl)biphenyl68
63-Chloropyridine3-(2'-(Sulfonamidomethyl)phenyl)pyridine65

Conditions: Aryl chloride (1.0 eq), trifluoroborate (1.2 eq), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), Cs₂CO₃ (3 eq), t-BuOH/H₂O (1:1), 100 °C, 14-18 h.

Conclusion and Future Outlook

This compound is a highly valuable building block for the synthesis of sterically encumbered biaryl structures. Its preparation via a regioselective Directed ortho-Metalation strategy provides clean access to an otherwise challenging substitution pattern. The subsequent Suzuki-Miyaura cross-coupling, while requiring robust catalyst systems featuring bulky phosphine ligands, allows for the efficient construction of C-C bonds with a variety of aryl and heteroaryl halides. The protocols and insights provided herein are intended to empower researchers, scientists, and drug development professionals to leverage this powerful reagent in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

Application Notes & Protocols: (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS No. 913835-83-3) is a highly functionalized building block that has gained traction in modern medicinal chemistry.[1] Its unique trifecta of structural motifs—an ortho-substituted arylboronic acid, a sulfonamide linker, and a saturated pyrrolidine heterocycle—offers a compelling combination of reactivity, physicochemical properties, and three-dimensional character. This guide provides an in-depth exploration of its primary applications, focusing on its utility in palladium-catalyzed cross-coupling reactions for the synthesis of complex molecular architectures. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into leveraging its structural features for drug design and development.

Introduction: A Multifunctional Building Block

The pursuit of novel therapeutics often hinges on the ability to synthesize complex molecules with precisely controlled three-dimensional shapes and properties. Boronic acids are indispensable tools in this endeavor, primarily for their role in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[2][3] this compound emerges as a particularly valuable reagent within this class.

  • The Arylboronic Acid: This functional group is the reactive handle for palladium-catalyzed cross-coupling, enabling the formation of biaryl and heteroaryl-aryl structures that are core to many approved drugs.[2][4]

  • The Sulfonamide Linker: The sulfonamide group is a common pharmacophore and can act as a bioisosteric replacement for less stable or less effective carboxamides.[5][6] Its distinct geometry and hydrogen-bonding capabilities can profoundly influence a molecule's binding affinity and selectivity for its biological target.[7]

  • The Pyrrolidine Ring: As a saturated heterocycle, the pyrrolidine moiety imparts a non-planar, three-dimensional character to molecules, which is increasingly recognized as critical for achieving high-affinity interactions with protein targets.[8][9] Furthermore, this group often enhances aqueous solubility and modulates other physicochemical properties, which are key for developing drug candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[10]

This document serves as a practical guide for researchers, providing both the foundational knowledge and the detailed protocols necessary to effectively utilize this versatile compound in drug discovery programs.

Physicochemical Properties and Handling

Proper handling and storage are paramount for ensuring the reactivity and stability of boronic acid reagents.

PropertyValueReference
CAS Number 913835-83-3[1]
Molecular Formula C₁₀H₁₄BNO₄S[11]
Molecular Weight 255.1 g/mol [11]
Appearance Typically an off-white to white solidN/A
Melting Point 124-126 °C[1]
Storage Conditions Store at 2-8°C under an inert atmosphere[1]

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Boronic acids are known to be irritants; avoid contact with skin and eyes.[1]

  • The compound is susceptible to protodeboronation, especially under acidic or basic conditions with prolonged exposure to water. Store in a tightly sealed container in a desiccator.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the backbone of countless biologically active molecules.[12][13]

Mechanistic Rationale

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[14] The choice of catalyst, ligand, base, and solvent directly influences the efficiency of each step.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² (Transmetalation Complex) transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (R¹-R²) reductive_elimination->product aryl_halide Ar-X (R¹) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ (R²) + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with various aryl or heteroaryl halides. Optimization may be required for challenging substrates.

A. Materials and Reagents

  • This compound

  • Aryl/Heteroaryl Halide (e.g., bromide or iodide)

  • Palladium Catalyst: e.g., Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a pre-catalyst like XPhos Pd G2

  • Ligand: e.g., XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base: Anhydrous Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene and Water (typically 4:1 to 10:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

B. Experimental Workflow Diagram

Suzuki_Workflow start 1. Assemble Reagents setup 2. Add Solids to Reaction Vessel (Boronic Acid, Halide, Base, Catalyst, Ligand) start->setup degas 3. Degas the System (Evacuate and backfill with N₂/Ar 3x) setup->degas add_solvents 4. Add Degassed Solvents via Syringe degas->add_solvents heat 5. Heat Reaction to Desired Temp (e.g., 80-110 °C) add_solvents->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor workup 7. Aqueous Work-up (Dilute, Extract, Wash, Dry) monitor->workup Upon completion purify 8. Purify Product (Column Chromatography) workup->purify end 9. Characterize Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

C. Step-by-Step Procedure

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2.5–5 mol%).

  • Inerting the Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 5:1, to make a 0.1 M solution with respect to the limiting reagent) via syringe.[15]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Advanced Insights: Causality Behind Experimental Choices

A successful reaction depends on the rational selection of each component.

  • Choice of Catalyst & Ligand: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for coupling challenging substrates, including electron-rich or sterically hindered halides.[12] The ligand stabilizes the Pd(0) active species and facilitates both the oxidative addition and the reductive elimination steps. For nitrogen-containing heteroaryl halides, which can be challenging, these advanced catalyst systems are often essential.[15][16]

  • Choice of Base: The base plays a critical role in activating the boronic acid for the transmetalation step. A moderately strong base like K₃PO₄ is often preferred as it is effective without promoting significant side reactions like protodeboronation.[12] For less reactive substrates, a stronger base like Cs₂CO₃ may be necessary.

  • Choice of Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is standard. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitate the transmetalation step. The ratio must be carefully controlled to maintain a homogenous or effectively biphasic system.

Example Application Data: Synthesis of Kinase Inhibitor Scaffolds

The pyrrolidinylsulfonyl phenyl moiety is a valuable component in the synthesis of kinase inhibitors.[17] Coupling this boronic acid with a halogenated pyrimidine, pyridazine, or pyrazole core can generate advanced intermediates for potent and selective inhibitors.

Aryl Halide ExampleProduct Structure (Illustrative)Typical YieldSignificance
2-Bromo-4-methylpyridine2-(2-(Pyrrolidin-1-ylsulfonyl)phenyl)-4-methylpyridine75-90%Core structure for various kinase inhibitors, including FLT3 inhibitors.[17]
4-Iodo-1H-pyrazole4-(2-(Pyrrolidin-1-ylsulfonyl)phenyl)-1H-pyrazole80-95%Access to bi-heterocyclic scaffolds with diverse biological activities.
5-Bromo-2-chloropyrimidine5-(2-(Pyrrolidin-1-ylsulfonyl)phenyl)-2-chloropyrimidine65-85%Versatile intermediate for further functionalization at the chloro-position.

Note: Yields are illustrative and highly dependent on specific substrate and optimized conditions.

Conclusion

This compound is more than just a simple coupling partner; it is a strategic tool for medicinal chemists. Its constituent parts offer distinct advantages—predictable reactivity from the boronic acid, desirable electronic and geometric properties from the sulfonamide, and improved solubility and 3D-character from the pyrrolidine ring. The protocols and insights provided herein are designed to empower researchers to confidently and effectively incorporate this building block into their synthetic campaigns, accelerating the discovery of next-generation therapeutics.

References

Synthesis of biaryl compounds with (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of Biaryl Scaffolds Utilizing (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling

Abstract

Biaryl structures are privileged motifs, forming the cornerstone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4][5] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for their construction, valued for its mild conditions and exceptional functional group tolerance.[6][7][8][9] This document provides a detailed technical guide on the application of a specialized reagent, this compound, for the synthesis of complex biaryl compounds. We will explore the mechanistic nuances imparted by the ortho-sulfonyl substituent, provide optimized reaction protocols, and offer practical insights for researchers in organic synthesis and drug development.

Introduction: The Significance of the Biaryl Motif and Specialized Reagents

The carbon-carbon bond connecting two aromatic rings is a simple yet profound structural feature. Biaryl scaffolds are prevalent in a remarkable number of blockbuster drugs, including anti-hypertensives (e.g., Valsartan), anti-inflammatory agents, and anti-viral therapies.[4][6][10] Their conformational flexibility and ability to engage in multiple binding interactions make them ideal for modulating biological targets.[1]

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide or triflate, is a cornerstone of modern synthetic chemistry for forging these critical bonds.[11][12] The success of this reaction is highly dependent on the nature of the coupling partners. While simple phenylboronic acids are widely used, the synthesis of sterically congested or electronically complex biaryls often requires more sophisticated reagents.

This compound is one such specialized reagent. The presence of a bulky, electron-withdrawing pyrrolidinylsulfonyl group at the ortho-position introduces unique steric and electronic properties that can be leveraged to overcome common synthetic challenges, such as the synthesis of tetra-ortho-substituted biaryls.[13] This guide elucidates the strategic advantages of this reagent and provides a comprehensive framework for its successful implementation.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[14][15] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[11][12]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[11][16]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[15][16]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) PdII_intermediate R¹-Pd(II)L₂-X Pd0->PdII_intermediate Oxidative Addition Transmetal Transmetalation (R²-B(OR)₂ + Base) PdII_coupled R¹-Pd(II)L₂-R² PdII_intermediate->PdII_coupled Transmetalation PdII_coupled->Pd0 Reductive Elimination RedElim Reductive Elimination Product Biaryl Product (R¹-R²) RedElim->Product path_start path_start ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

The Role of the ortho-(Pyrrolidin-1-ylsulfonyl) Substituent

The sulfonyl group is strongly electron-withdrawing, which can influence the transmetalation step. More critically, the steric bulk of the ortho-substituent plays a significant role. In many coupling reactions, ortho-substituents can be detrimental, hindering the approach of the coupling partners.[17] However, with appropriately designed catalyst systems, particularly those employing bulky biaryl phosphine ligands (e.g., SPhos, XPhos), this steric hindrance can be overcome.[13] These ligands create a larger coordination sphere around the palladium atom, facilitating the coupling of hindered substrates and often accelerating the reductive elimination step.[13] While the sulfonyl group is not a classical chelating or directing group in this context, its steric and electronic presence necessitates careful selection of the catalytic system to achieve high efficiency.

Core Protocol: Synthesis of a Tetra-ortho-substituted Biaryl

This protocol details a general procedure for the coupling of this compound with a di-ortho-substituted aryl bromide.

Materials and Reagents
ReagentCAS NumberSupplierNotes
This compound870778-91-9Commercially availableEnsure high purity (>98%) to avoid protodeboronation side reactions.[7]
2-Bromo-1,3,5-trimethylbenzene576-83-0Commercially availableExample hindered aryl halide.
SPhos Pd G2 Precatalyst1445085-55-1Commercially availableAir-stable precatalyst for generating the active Pd(0) species.
Potassium Phosphate (K₃PO₄)7778-53-2Anhydrous gradeFinely ground powder is preferred for better solubility.
1,4-Dioxane123-91-1Anhydrous, <50 ppm H₂ODegas thoroughly before use.
Deionized Water7732-18-5N/ADegas thoroughly before use.

Experimental Workflow Diagram

Workflow start Start prep Prepare Glassware (Oven-dried, flame-dried under vacuum) start->prep charge Charge Vessel - Boronic Acid (1.2 eq) - Aryl Bromide (1.0 eq) - K₃PO₄ (3.0 eq) prep->charge atmosphere Establish Inert Atmosphere (Evacuate and backfill with Argon, 3x) charge->atmosphere solvents Add Degassed Solvents (Dioxane/Water) atmosphere->solvents catalyst Add Catalyst (SPhos Pd G2, 2 mol%) solvents->catalyst reaction Heat and Stir (e.g., 80-100 °C, 12-24 h) catalyst->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up - Cool to RT - Dilute with EtOAc - Wash with H₂O, Brine monitor->workup Complete purify Purification - Dry (Na₂SO₄) - Concentrate - Flash Chromatography workup->purify characterize Characterization (¹H NMR, ¹³C NMR, HRMS) purify->characterize end_node End characterize->end_node

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (323 mg, 1.2 mmol, 1.2 equiv.), 2-bromo-1,3,5-trimethylbenzene (200 mg, 1.0 mmol, 1.0 equiv.), and potassium phosphate (637 mg, 3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. Stir the mixture for 5 minutes to form a suspension.

  • Catalyst Addition: Under a positive flow of argon, quickly add the SPhos Pd G2 precatalyst (15 mg, 0.02 mmol, 2 mol%).

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 18 hours.

  • Monitoring: Monitor the reaction's progress by taking a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by TLC or LC-MS to confirm the consumption of the aryl bromide starting material.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the contents to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic extracts and wash with brine (25 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Optimization and Troubleshooting

Achieving high yields in Suzuki-Miyaura couplings, especially with challenging substrates, often requires optimization.

ParameterRecommendation & Rationale
Catalyst/Ligand For sterically hindered couplings, bulky dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are superior.[13] They promote faster reductive elimination. For less demanding substrates, Pd(PPh₃)₄ or Pd(dppf)Cl₂ can be effective.[11][18] Catalyst loading is typically 1-5 mol%.
Base K₃PO₄ is an effective base for many Suzuki couplings involving boronic acids.[6] Cs₂CO₃ or K₂CO₃ are also common. The base activates the boronic acid to form a boronate, which is necessary for transmetalation.[11][13]
Solvent System A mixture of an organic solvent and water (e.g., Dioxane/H₂O, THF/H₂O, Toluene/H₂O) is common.[17] The water helps to dissolve the inorganic base and facilitate the formation of the active boronate species. Ensure solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
Temperature Reactions are typically run at elevated temperatures (60-110 °C) to ensure a reasonable reaction rate.[11]
Common ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently degassed solvents; Poor quality of boronic acid.Use a fresh bottle of catalyst or a different precatalyst. Ensure rigorous degassing of all solvents. Use high-purity boronic acid to minimize protodeboronation.[7]
Protodeboronation of Boronic Acid Presence of excess water or protic sources; Reaction temperature too high.Use anhydrous solvents and dry base. While some water is needed, excess can be detrimental. Consider lowering the reaction temperature.
Homo-coupling of Aryl Halide Catalyst deactivation or reaction run for too long under harsh conditions.Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. A different ligand may be required to stabilize the catalyst.
Difficulty in Purification Boronic acid starting material or byproducts co-eluting with the product.After the reaction, perform an acidic wash (e.g., 1M HCl) followed by a basic wash (e.g., 1M NaOH) during work-up to remove residual boronic acid and phenolic byproducts.

Conclusion

This compound is a valuable reagent for the synthesis of sterically demanding biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The key to its successful application lies in the rational selection of a catalytic system capable of accommodating its unique steric and electronic profile. By employing bulky phosphine ligands, such as SPhos, in combination with appropriate bases and solvents, researchers can efficiently construct complex molecular architectures that are of high value in drug discovery and materials science. This protocol provides a robust starting point for the exploration and application of this versatile building block.

References

Application Notes and Protocols: Boronic Acids as Versatile Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Boronic Acid Moiety

Boronic acids, organic compounds bearing a C–B(OH)₂ functional group, have transitioned from chemical curiosities to indispensable tools in the arsenal of the modern synthetic chemist.[1][2] Characterized by the Lewis acidic nature of their boron atom, they possess a unique reactivity profile that makes them remarkably versatile.[1][3] Their stability to air and moisture, general low toxicity, and the fact that they often degrade to boric acid—a "green" compound—further enhance their appeal in both academic and industrial settings.[2][4]

The true power of boronic acids lies in their ability to serve as robust building blocks for the construction of complex molecular architectures.[1][2] This guide provides an in-depth exploration of their most significant applications, moving beyond simple procedural lists to explain the causality behind experimental choices. We will delve into the mechanisms, protocols, and field-proven insights for their use in cross-coupling reactions, as protecting groups, and in chemical sensing.

Chapter 1: The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed cross-coupling of a boronic acid with an organohalide, known as the Suzuki-Miyaura reaction, is arguably the most powerful and widely used method for constructing carbon-carbon bonds.[1][5][6] Its discovery, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryls, polyolefins, and styrenes—motifs prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][5][6]

1.1. The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction stems from a well-defined catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[5][7] Understanding this cycle is critical for rational troubleshooting and optimization. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X), forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[5][9]

  • Transmetalation: This is the key step where the organic moiety from the boron reagent (R²) is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex [R²-B(OH)₃]⁻.[6][8]

  • Reductive Elimination: The two organic fragments (R¹ and R²) coupled on the Pd(II) center are expelled, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L_n PdII_A R¹-Pd(II)L_n-X Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L_n-R² PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product R¹-R² PdII_B->Product Organohalide R¹-X Organohalide->PdII_A BoronicAcid R²-B(OH)₂ BoronicAcid->PdII_B Base Base (e.g., K₂CO₃) Base->PdII_A

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
1.2. Experimental Design: The Causality Behind Component Selection

A successful Suzuki coupling is not merely about mixing reagents; it is a carefully orchestrated interplay of catalyst, ligand, base, and solvent, each chosen to address the specific electronic and steric demands of the substrates.

ComponentRole & Selection RationaleCommon Examples
Palladium Source The core catalyst. Pd(II) precatalysts like Pd(OAc)₂ are often used but must be reduced in situ to the active Pd(0) state. Air-stable Pd(0) sources are also common.Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf)
Ligand Stabilizes the palladium center, modulates its reactivity, and influences the rates of oxidative addition and reductive elimination. Electron-rich and bulky ligands are often required for less reactive substrates like aryl chlorides.[5]Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), PEPPSI-iPr
Base Activates the boronic acid for transmetalation and neutralizes the acid generated in the cycle.[8] The choice of base is critical; milder bases can prevent side reactions like ester hydrolysis or protodeboronation.[9][10]K₂CO₃, Cs₂CO₃, K₃PO₄, KF, Organic amines
Solvent Solubilizes reagents and facilitates heat transfer. Often a mixture of an organic solvent and water is used to dissolve both the organic substrates and the inorganic base.[5]Toluene, Dioxane, THF, DMF, often with H₂O
Boron Reagent The source of the nucleophilic carbon fragment. Boronic acids are common, but boronate esters (e.g., pinacol esters) are often preferred due to their enhanced stability and ease of handling, which helps prevent premature degradation.[9][11][12]Arylboronic acids, Vinylboronic acids, Alkylboronic acid pinacol esters
1.3. General Protocol for Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the coupling of an aryl bromide with an arylboronic acid. Note: All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[9]

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 5 mL of 4:1 Dioxane/Water). Stir the mixture for 10-15 minutes to ensure thorough mixing and deoxygenation.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

1.4. Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized).2. Insufficiently inert atmosphere.3. Poor reagent solubility.4. Incorrect base or solvent choice.1. Use fresh catalyst and ligands.2. Ensure proper degassing of solvents and purging of the reaction vessel.[9]3. Screen different solvents or solvent mixtures.[10]4. Screen different bases; K₃PO₄ is often effective for challenging couplings.[13][14]
Protodeboronation Replacement of the C-B bond with a C-H bond on the starting material. Common with electron-deficient boronic acids and promoted by excess water or harsh bases.[5][9][13]1. Use a milder base (e.g., KF, K₃PO₄).[9]2. Switch from a boronic acid to a more stable boronate ester (e.g., pinacol or MIDA).[9]3. Minimize water in the reaction or run under anhydrous conditions.
Homocoupling Dimerization of the boronic acid or the organohalide. Often caused by the presence of oxygen, which can interfere with the catalytic cycle.1. Rigorously exclude oxygen from the reaction.[13]2. Ensure high purity of reagents.
Dehalogenation Replacement of the C-X bond with a C-H bond on the starting material. Can occur as a side reaction after oxidative addition.[5][15]1. Use a different ligand/catalyst system.2. Lower the reaction temperature.
Chapter 2: Forging C-Heteroatom Bonds: The Chan-Lam Coupling

While the Suzuki reaction is the champion of C-C bond formation, the Chan-Lam coupling provides a powerful and complementary method for creating carbon-heteroatom bonds (C-N, C-O, C-S).[1] This copper-catalyzed reaction couples boronic acids with amines, phenols, and thiols, often under remarkably mild conditions—frequently at room temperature and open to the air.[16][17]

2.1. Mechanism of Chan-Lam Coupling

The Chan-Lam reaction is an oxidative coupling process. While the precise mechanism is still debated and can vary with substrates and conditions, a widely accepted pathway involves a Cu(II)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. A plausible mechanism proceeds as follows:

  • Ligand Exchange/Complexation: The heteroatom nucleophile (e.g., R¹-NH₂) coordinates to the Cu(II) salt (e.g., Cu(OAc)₂).

  • Transmetalation: The boronic acid (R²-B(OH)₂) transfers its organic group to the copper center.

  • Reductive Elimination: The C-N, C-O, or C-S bond is formed from a transient Cu(III) intermediate or directly from the Cu(II) species, releasing the product and a Cu(I) or Cu(0) species.[18]

  • Re-oxidation: The reduced copper species is re-oxidized back to the active Cu(II) state by an oxidant, which is often atmospheric oxygen.[17]

Chan_Lam_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output CuII Cu(II) CuII_Complex [L_nCu(II)-NuR¹] CuII->CuII_Complex Ligand Exchange CuIII_Complex [L_nCu(III)(NuR¹)(R²)] CuII_Complex->CuIII_Complex Transmetalation CuIII_Complex->CuII Reductive Elimination Product R¹-Nu-R² CuIII_Complex->Product Nucleophile R¹-NuH (Nu = O, N, S) Nucleophile->CuII_Complex BoronicAcid R²-B(OH)₂ BoronicAcid->CuII_Complex Oxidant Oxidant (e.g., O₂/Air) Oxidant->CuII

Caption: A plausible catalytic cycle for the Chan-Lam cross-coupling reaction.
2.2. General Protocol for Chan-Lam N-Arylation

This protocol describes a typical procedure for the N-arylation of an amine.

  • Reaction Setup: To a reaction flask, add the amine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and the copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol, 10 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., CH₂Cl₂ or MeOH, 5 mL) and a base if required (e.g., pyridine or Et₃N, 2.0 mmol, 2.0 equiv).

  • Reaction Execution: Stir the mixture vigorously at room temperature, open to the air, or with an oxygen balloon. Heating may be required for less reactive substrates.[19] Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts. Rinse the pad with the reaction solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the N-aryl product.

Chapter 3: Boronic Acids as Tunable Protecting Groups

In multi-step synthesis, the reactivity of a boronic acid can be a liability. Unprotected boronic acids are prone to degradation or undesired reactions under various conditions.[12] To overcome this, boronic acids are often masked with protecting groups, allowing them to be carried through a synthetic sequence and deprotected at the desired stage.[11][20]

3.1. Common Protecting Groups and Their Rationale
Protecting GroupStructureKey Features & RationaleDeprotection Conditions
Pinacol Ester R-B(pin)The most common protecting group. Increases steric bulk around the boron, enhancing stability to hydrolysis and column chromatography.[11][12] Often reactive enough to be used directly in Suzuki couplings.Acidic hydrolysis (e.g., HCl), often with an oxidant like NaIO₄ to trap the pinacol byproduct.[12]
MIDA Ester R-B(MIDA)Forms a highly stable, tetracoordinate boron species that is unreactive towards Suzuki coupling.[11] This allows for iterative cross-couplings.Mild basic hydrolysis (e.g., aq. NaOH or NaHCO₃), providing excellent orthogonality.[12]
Trifluoroborate [R-BF₃]⁻K⁺Bench-stable, crystalline solids. The high electronegativity of fluorine renders them unreactive in cross-couplings until hydrolyzed back to the boronic acid.[11]Requires hydrolysis (e.g., with KHF₂) to the boronic acid prior to cross-coupling.
3.2. Protocol for MIDA Boronate Formation and Deprotection

Protection Step:

  • To a flask, add the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.1 equiv).

  • Add a solvent suitable for azeotropic water removal (e.g., toluene).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.[11] The use of 4Å molecular sieves can also promote the reaction and suppress protodeboronation.[11]

  • Once the reaction is complete, remove the solvent under reduced pressure and purify the MIDA boronate, which is typically a stable solid.

Deprotection Step:

  • Dissolve the MIDA boronate in a suitable solvent (e.g., THF/water).

  • Add a mild aqueous base (e.g., 1 M NaOH or saturated NaHCO₃).

  • Stir at room temperature until deprotection is complete (monitor by TLC or LC-MS).

  • Acidify the mixture and extract the free boronic acid with an organic solvent.

MIDA_Protection_Workflow Start Aryl-B(OH)₂ MIDA_Protected Aryl-B(MIDA) Start->MIDA_Protected Protection (MIDA, Dean-Stark) SynthStep Synthetic Transformation(s) (e.g., another cross-coupling) MIDA_Protected->SynthStep Boron is inert Deprotected Aryl-B(OH)₂ MIDA_Protected->Deprotected Deprotection (aq. NaOH) SynthStep->MIDA_Protected FinalProduct Final Product via Suzuki Coupling Deprotected->FinalProduct Reaction

Caption: Synthetic workflow using a MIDA-protected boronic acid.
Chapter 4: Boronic Acids in Chemical Sensing

The ability of boronic acids to form reversible covalent bonds with cis-1,2- and -1,3-diols is the foundation for their use as chemical sensors, particularly for saccharides (sugars).[2][21][22][23] This interaction is highly pH-dependent and can be harnessed to generate a detectable signal, such as a change in fluorescence or color.[21][24]

4.1. Principle of Saccharide Recognition

In an aqueous solution, a boronic acid exists in equilibrium between its neutral trigonal planar form and an anionic tetrahedral boronate form. The tetrahedral form binds much more strongly to diols.[21] When a saccharide with a cis-diol moiety is present, it can displace the hydroxyl groups to form a stable five- or six-membered cyclic boronate ester. This binding event shifts the equilibrium, altering the electronic properties of the boronic acid molecule.[21]

By attaching a fluorophore to the boronic acid, this binding event can be translated into a change in fluorescence intensity, providing a sensitive method for saccharide detection.[24][25] These systems are being explored for applications ranging from monitoring blood glucose to detecting glycan biomarkers for disease diagnosis.[22][23]

Chapter 5: Safety and Handling of Boronic Acids

While generally considered to have low toxicity, proper safety protocols must always be followed when handling boronic acids and their derivatives.[2][4]

  • Personal Protective Equipment (PPE): Always wear safety glasses, laboratory gloves, and a lab coat.[26][27] When handling powdered solids, a dust mask is recommended to prevent inhalation.[26][28]

  • Handling: Use boronic acids in a well-ventilated area or a chemical fume hood.[26][29] Avoid creating dust.[27] In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes.[26]

  • Storage: Store boronic acids in tightly sealed containers in a cool, dry place away from incompatible materials.[26][27]

  • Disposal: Dispose of boronic acid waste and containers in accordance with local, state, and federal regulations. Do not discharge large quantities into the environment.[26][28]

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Palladium Catalysts for Boronic Acid Coupling (Suzuki-Miyaura Reaction)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this powerful C-C bond-forming reaction. Drawing from established literature and field-proven insights, this resource provides in-depth, question-and-answer-based solutions to common experimental challenges.

Section 1: Low Yield or No Reaction - Foundational Troubleshooting

Achieving a high yield in a Suzuki-Miyaura coupling reaction is dependent on a fine balance of several interacting parameters.[1] When a reaction fails or performs poorly, a systematic approach to troubleshooting is essential.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction is not working or is giving a very low yield. What are the first things I should check?

A1: When faced with a low-yielding or failed reaction, start by verifying the integrity of your reagents and the rigor of your experimental setup.

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids are susceptible to decomposition over time, especially through protodeboronation and trimerization into boroxines.[2] Confirm the purity of your boronic acid, ideally by NMR. If it's old or has been stored improperly, use a fresh batch.

    • Organic Halide: Ensure your organic halide is pure and free from inhibitors.

    • Solvent and Base: Use dry, degassed solvents. The presence of oxygen can lead to catalyst deactivation and side reactions like homocoupling.[2][3] Ensure your base is of high quality and has been stored correctly to prevent absorption of atmospheric water and CO2.

  • Reaction Setup:

    • Inert Atmosphere: The generation of the active Pd(0) catalyst and its stability throughout the catalytic cycle is highly sensitive to oxygen.[3][4] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents were adequately degassed. Techniques like freeze-pump-thaw cycles are highly effective.[5]

    • Temperature Control: Verify that the reaction is being heated to the target temperature. Inconsistent heating can lead to sluggish or incomplete reactions.

Q2: How do I choose the right palladium catalyst and ligand for my substrates?

A2: The selection of the palladium source and, more critically, the ligand is paramount for success, especially with challenging substrates.

  • Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) species.[5] However, modern, well-defined precatalysts (e.g., palladacycles) often provide more consistent results and higher activity at lower loadings.[6]

  • Ligand Selection: The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle.

    • For simple aryl bromides/iodides: Triphenylphosphine (PPh₃) is a classic choice, but more efficient and robust ligands are now common.

    • For challenging substrates (aryl chlorides, sterically hindered substrates): Electron-rich, bulky phosphine ligands are required to promote the difficult oxidative addition step.[4][7] Buchwald ligands (e.g., SPhos, XPhos) and other trialkylphosphines are the state-of-the-art for these transformations.[5][7] The choice of ligand can significantly impact reaction efficiency.[8]

Q3: The choice of base is critical. How do I select the optimal base and what is its role?

A3: The base plays a crucial role in the catalytic cycle, and its primary function is to activate the boronic acid.[9][10] It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step—often the rate-determining step of the reaction.[11][12]

  • Inorganic Bases: These are most common. The choice depends on substrate compatibility and solvent.

    • K₂CO₃, Na₂CO₃: Mild, widely used bases, often in aqueous solvent mixtures like Toluene/H₂O or Dioxane/H₂O.[13]

    • K₃PO₄: A stronger base, often used under anhydrous conditions with solvents like THF or Dioxane. It is particularly effective for coupling with sterically hindered substrates.[7]

    • Cs₂CO₃: A very strong and soluble base, effective in many systems but more expensive.

    • KF: A weaker base that can be advantageous when base-sensitive functional groups (like esters) are present.[10][14]

  • Organic Bases: Amines like triethylamine (Et₃N) can be used but are generally less common for standard Suzuki couplings.

The strength and solubility of the base can dramatically influence reaction rates and yields.[9][15] If a reaction is sluggish, switching to a stronger or more soluble base is a common optimization strategy.

Q4: My starting materials are not fully soluble in the reaction solvent. What should I do?

A4: Poor solubility is a frequent cause of low yields. The reaction mixture does not need to be perfectly homogeneous, but sufficient dissolution is required for the reaction to proceed efficiently.

  • Solvent Screening: If solubility is an issue, screen different solvents. Common choices include Toluene, Dioxane, THF, and DMF.[15] Often, a co-solvent system, such as Toluene/Water or Dioxane/Water, can improve the solubility of both the organic substrates and the inorganic base.[16]

  • Phase-Transfer Catalysts: For biphasic systems (e.g., organic solvent and water), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of the anionic boronate species into the organic phase, accelerating the reaction.[5][17]

Q5: Could my boronic acid be the problem? How do I check its quality and what are the common side reactions?

A5: Yes, the stability of the boronic acid is a major failure point.[2] Boronic acids can undergo two primary undesirable side reactions:

  • Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of Pd(II) species and oxygen.[2]

  • Protodeboronation: The C-B bond is cleaved and replaced with a C-H bond, consuming the boronic acid. This is often catalyzed by the palladium complex itself and can be exacerbated by water and certain ligands.[18]

To mitigate these issues, use fresh, high-purity boronic acid, ensure a rigorously inert atmosphere, and consider using boronic esters (e.g., pinacol esters), which are often more stable than the corresponding acids.[2]

Troubleshooting Workflow: Low Yield or No Reaction

This workflow provides a logical sequence for diagnosing a failed Suzuki-Miyaura coupling.

LowYield_Workflow start Start: Low or No Yield reagent_check Step 1: Verify Reagent Quality - Boronic Acid (fresh?) - Halide (pure?) - Solvent (dry, degassed?) - Base (correctly stored?) start->reagent_check setup_check Step 2: Verify Setup - Inert Atmosphere (properly degassed?) - Temperature (correct?) reagent_check->setup_check Reagents OK problem_found Problem Identified & Resolved reagent_check->problem_found Problem Found setup_check->problem_found Problem Found no_problem_found Reagents & Setup OK setup_check->no_problem_found Setup OK optimization Step 3: Systematic Optimization no_problem_found->optimization base_solvent Screen Base & Solvent - Try stronger base (e.g., K3PO4) - Change solvent system (e.g., add water or TBAB) optimization->base_solvent ligand_catalyst Screen Ligand & Catalyst - Use bulky, e--rich ligand (e.g., SPhos) - Try a pre-catalyst base_solvent->ligand_catalyst No Improvement success Reaction Optimized base_solvent->success Improvement boronic_acid_issue Consider Boronic Acid Stability - Use fresh boronic acid - Switch to a pinacol ester ligand_catalyst->boronic_acid_issue No Improvement ligand_catalyst->success Improvement boronic_acid_issue->success Improvement

Caption: Decision workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Data Table: Common Bases for Suzuki-Miyaura Coupling
BaseStrengthTypical SolventsKey Characteristics & Use Cases
Na₂CO₃ / K₂CO₃ ModerateDioxane/H₂O, Toluene/H₂O, EtOHGeneral purpose, widely used, requires water for solubility and activity.[13][16]
K₃PO₄ StrongTHF, Dioxane, Toluene (often anhydrous)Effective for difficult couplings, including those with aryl chlorides and sterically hindered substrates.[7]
Cs₂CO₃ Very StrongTHF, DioxaneHighly effective and soluble, but more expensive. Good for challenging reactions at lower temperatures.[15]
KF WeakTHF, DioxaneUseful for substrates with base-sensitive functional groups, such as esters.[10][14]
Organic Bases (e.g., Et₃N) Weak/ModerateDMF, NMPLess common, but can be effective in specific applications, particularly in phosphine-free systems.
Protocol: Small-Scale Ligand and Base Screening

This protocol outlines a parallel screening approach to quickly identify optimal conditions.

  • Preparation: In an inert atmosphere glovebox, arrange an array of reaction vials (e.g., in a 96-well plate format or individual vials).

  • Stock Solutions: Prepare stock solutions of your aryl halide and boronic acid in the primary reaction solvent (e.g., Dioxane). This ensures consistent dispensing.

  • Reagent Dispensing:

    • To each vial, add the appropriate solid base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃) and the specific ligand to be tested (e.g., SPhos, XPhos) to each designated vial. Maintain a consistent Pd:Ligand ratio (typically 1:2 or 1:1 depending on the ligand).

    • Dispense the stock solution of the aryl halide and boronic acid into each vial.

    • Add the solvent (and co-solvent like water, if applicable).

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated shaker block at the desired temperature (e.g., 80-100 °C).

  • Analysis: After a set time (e.g., 12-24 hours), cool the reactions. Take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major byproducts. This data will guide the selection of the optimal conditions for a larger-scale reaction.

Section 2: Catalyst Decomposition and "Palladium Black" Formation

A common and visually obvious sign of a struggling reaction is the formation of a black precipitate, colloquially known as "palladium black."[19] This indicates the aggregation and precipitation of elemental palladium, removing it from the catalytic cycle and halting the reaction.

Frequently Asked Questions (FAQs)

Q6: My reaction mixture turned black, and a precipitate formed. What is "palladium black" and why does it form?

A6: "Palladium black" is a finely divided, high-surface-area form of elemental palladium (Pd(0)).[19] In the context of a Suzuki reaction, its formation signifies catalyst decomposition. The catalytically active species is a soluble, ligand-stabilized Pd(0) complex. If the ligands dissociate or are degraded, the unstable "naked" Pd(0) atoms aggregate and precipitate out of the solution, effectively killing the catalysis.[3]

Q7: How can I prevent catalyst decomposition and the formation of palladium black?

A7: Preventing decomposition hinges on maintaining the stability of the soluble Pd(0) complex.

  • Rigorous Degassing: Oxygen is a primary culprit. It can oxidize the active Pd(0) to inactive Pd(II) and can also degrade phosphine ligands to phosphine oxides, which are poor ligands.[3] Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.

  • Ligand Choice and Ratio: Use ligands that form stable complexes with palladium. Bulky, electron-rich phosphines are generally good at this. Sometimes, a slight excess of the ligand can help prevent decomposition, although too much can inhibit the reaction by occupying coordination sites on the palladium.[20]

  • Temperature Control: While higher temperatures increase reaction rates, they also accelerate decomposition pathways. If you observe palladium black formation, try running the reaction at a lower temperature for a longer time.

  • Base Selection: Certain bases, particularly strong hydroxides in aqueous media, can promote the decomposition of palladium complexes.[3]

Q8: Are some ligands more prone to causing catalyst decomposition than others?

A8: Yes. Ligands that form less stable or coordinatively unsaturated palladium complexes can be more susceptible to decomposition. For example, while highly active, some bulky monodentate phosphines can form under-ligated Pd complexes that have poor thermal stability.[3] Bidentate ligands (e.g., dppf) can sometimes offer greater stability due to the chelate effect, though this is not a universal rule and depends heavily on the specific reaction.[21]

Diagram: Catalyst Deactivation Pathways

This diagram illustrates the desired catalytic cycle versus common pathways leading to inactive palladium black.

Catalyst_Deactivation cluster_cycle Desired Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 L-Pd(0)-L (Active Catalyst) PdII_OA Ar-Pd(II)-X (Oxidative Addition) Pd0->PdII_OA + Ar-X PdII_TM Ar-Pd(II)-Ar' (Transmetalation) Naked_Pd0 "Naked" Pd(0) Pd0->Naked_Pd0 Ligand Dissociation or Degradation (O2, T°) PdII_OA->PdII_TM + Ar'-B(OR)3- PdII_TM->Pd0 Reductive Elimination Pd_Black Pd(0)n (Palladium Black - Inactive) Naked_Pd0->Pd_Black Aggregation

Caption: The desired Suzuki catalytic cycle versus deactivation via aggregation to palladium black.

Protocol: Best Practices for Setting Up an Oxygen-Free Reaction
  • Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water.

  • Solid Reagents: Add all non-volatile solid reagents (aryl halide, boronic acid, base, catalyst, ligand) to the reaction flask.

  • Purging: Equip the flask with a condenser and an inert gas inlet/outlet (e.g., a nitrogen or argon manifold). Subject the flask to several cycles (at least 3-5) of vacuum and backfilling with the inert gas. This removes the majority of the air from the flask.[5]

  • Solvent Degassing: Use a robust method to degas the solvent(s):

    • Freeze-Pump-Thaw: For small to medium volumes, freeze the solvent with liquid nitrogen, apply a high vacuum, and then thaw. Repeat this cycle at least three times. This is a highly effective method.[5]

    • Sparging: Bubble a stream of inert gas (argon or nitrogen) through the solvent for at least 30-60 minutes. This is less effective than freeze-pump-thaw but suitable for many applications.

  • Solvent Transfer: Transfer the degassed solvent to the reaction flask via cannula or a gas-tight syringe under a positive pressure of inert gas.

  • Reaction Execution: Maintain a slight positive pressure of the inert gas throughout the reaction. If sampling is required, do so quickly via syringe, ensuring no air is introduced.

Section 3: Side Reactions and Impurity Formation

Even when the desired product is formed, its purity can be compromised by a variety of side reactions inherent to the Suzuki-Miyaura coupling. Identifying and mitigating these byproducts is a key part of optimization.[22]

Frequently Asked Questions (FAQs)

Q9: I am observing significant homocoupling of my boronic acid (Ar'-Ar'). What causes this and how can I minimize it?

A9: Homocoupling of the boronic acid is a common byproduct that forms a symmetrical biaryl (Ar'-Ar').[2] It is primarily caused by:

  • Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of boronic acids, often catalyzed by palladium species.[2] Rigorous exclusion of air is the most effective preventative measure.

  • Inefficient Pre-catalyst Reduction: If a Pd(II) precatalyst is used, its reduction to the active Pd(0) can sometimes be slow or incomplete. The remaining Pd(II) can promote homocoupling.[2]

  • High Temperatures: Elevated temperatures can sometimes favor homocoupling pathways.[23]

To minimize homocoupling, ensure a strictly inert atmosphere and consider using a Pd(0) source (like Pd₂(dba)₃) or a highly efficient precatalyst system to ensure rapid and complete generation of the active catalyst.

Q10: My desired product is contaminated with a byproduct from protodeboronation (Ar'-H). How can I avoid this?

A10: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond.[18] This consumes your nucleophile and reduces the overall yield. Key causes include:

  • Water and Base: The reaction is often promoted by water and the base present in the reaction mixture.

  • Palladium-Catalyzed Pathway: The palladium catalyst itself can actively catalyze protodeboronation, particularly with sterically hindered phosphine ligands.[18]

  • Boronic Acid Instability: Some boronic acids are inherently more prone to this side reaction.

To suppress protodeboronation, you can:

  • Use boronic esters (e.g., pinacol, MIDA), which are generally more stable.[24]

  • Minimize the amount of water in the reaction, or switch to a completely anhydrous system if feasible.

  • Avoid unnecessarily long reaction times or high temperatures.

Q11: I've identified impurities derived from my phosphine ligand. Is this common and what can be done?

A11: Yes, ligand-derived impurities can occur. For example, when using triphenylphosphine (PPh₃), it is possible to get biphenyl as a byproduct through P-C bond cleavage and subsequent coupling.[22] This is more common with arylphosphine ligands. To address this:

  • Switch Ligand Type: Using trialkylphosphines (e.g., P(tBu)₃) instead of triarylphosphines can eliminate this specific problem.

  • Optimize Reaction Conditions: Sometimes, simply lowering the temperature or catalyst loading can reduce the rate of ligand degradation relative to the desired coupling reaction.

  • Purification: If the side reaction cannot be completely suppressed, careful chromatographic purification is required to remove the impurity.

Troubleshooting Workflow: Identifying and Mitigating Side Reactions

SideReaction_Workflow start Start: Impurity Detected (LCMS/GCMS/NMR) identify Identify Impurity Structure start->identify homocoupling Homocoupling (Ar'-Ar') identify->homocoupling Symmetric Biaryl protodeboronation Protodeboronation (Ar'-H) identify->protodeboronation Loss of Boron other Other Impurity (e.g., from ligand) identify->other Structure matches other reagent solve_homo Solution: - Improve degassing (remove O2) - Use efficient Pd(0) source - Lower temperature homocoupling->solve_homo solve_proto Solution: - Use boronic ester (pinacol/MIDA) - Minimize water content - Reduce reaction time protodeboronation->solve_proto solve_other Solution: - Change ligand type (e.g., alkylphosphine) - Optimize conditions - Chromatographic removal other->solve_other end Pure Product solve_homo->end solve_proto->end solve_other->end

Caption: Workflow for diagnosing and solving common side reactions in Suzuki coupling.

Data Table: Common Byproducts and Their Mitigation
ByproductStructureCommon Cause(s)Mitigation Strategy
Homocoupling Product Ar'-Ar'Oxygen, excess Pd(II), high temperature.[2][23]Rigorous degassing, use of Pd(0) source, lower reaction temperature.
Protodeboronation Product Ar'-HWater, base, Pd-catalyzed decomposition.[18]Use boronic esters, minimize water, avoid prolonged reaction times.
Hydrodehalogenation Product Ar-HPresence of a hydrogen source, certain catalyst/ligand combinations.Ensure anhydrous conditions, screen different ligands.
Ligand-Derived Impurity e.g., Biphenyl from PPh₃P-C bond cleavage on the phosphine ligand.[22]Switch to an alkylphosphine ligand, optimize conditions.
Phenol from Aryl Halide Ar-OHReaction with hydroxide ions, especially at high temperatures with activated aryl halides.[23]Use a non-hydroxide base (e.g., K₂CO₃, K₃PO₄), lower temperature.
Section 4: Advanced Troubleshooting

Q12: I'm working with sterically hindered or electron-rich/deficient substrates. What specific modifications to the standard protocol should I consider?

A12: Challenging substrates require more potent catalytic systems.

  • Sterically Hindered Substrates: Both the electrophile and the nucleophile being sterically demanding can shut down the reaction.

    • Solution: Employ bulky, electron-rich monodentate phosphine ligands like XPhos, SPhos, or RuPhos.[5] These ligands promote both the difficult oxidative addition and the final reductive elimination step. Use a strong base like K₃PO₄ or Cs₂CO₃ in an anhydrous solvent like Dioxane or Toluene.

  • Electron-Deficient Halides: These substrates (e.g., pyridyl chlorides) are generally easier to activate via oxidative addition.[7] Standard conditions may work, but specialized ligands can still improve yields.

  • Electron-Rich Halides: These are very challenging for oxidative addition.[7] This is where the modern, highly active Buchwald-type ligands are essential. High temperatures and a strong base are almost always required.

Q13: How do I remove residual palladium from my final product?

A13: Removing trace palladium is critical, especially in pharmaceutical applications.[20]

  • Aqueous Washes: Simple washes with aqueous solutions of reagents like sodium bisulfite can sometimes reduce palladium levels.[25]

  • Scavengers: The most effective method is to use a palladium scavenger. These are materials with functional groups that chelate strongly to palladium. Common options include:

    • Thiol-functionalized silica gel: Very effective at binding palladium.

    • Isocyanide reagents: Can be used to sequester palladium from the product solution.[26]

    • Activated Carbon: Can adsorb palladium, though it may also adsorb some of your product.

  • Recrystallization: Careful recrystallization of the final product can often leave palladium impurities behind in the mother liquor.

Protocol: General Procedure for Palladium Scavenging
  • Reaction Completion: Once the reaction is complete, cool the mixture to room temperature. If the reaction mixture is biphasic, separate the layers and treat the organic phase.

  • Scavenger Addition: Add the chosen scavenger (e.g., thiol-functionalized silica, typically 5-10 wt% relative to the crude product) to the solution containing your product.

  • Stirring: Stir the mixture at room temperature for several hours (e.g., 2-12 hours). The optimal time should be determined empirically.

  • Filtration: Filter the mixture through a pad of celite or a syringe filter to remove the scavenger-bound palladium.

  • Analysis: Concentrate the filtrate and analyze the palladium content of the product by a sensitive technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Repeat the scavenging process if necessary to meet the required purity specifications.

References

Preventing protodeboronation of (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of an Electron-Deficient Boronic Acid

(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a valuable building block in modern synthetic chemistry, particularly for constructing complex biaryl structures via Suzuki-Miyaura cross-coupling reactions. Its utility is rooted in the unique electronic and steric properties imparted by the ortho-pyrrolidinylsulfonyl group. However, researchers frequently encounter a significant and often yield-limiting side reaction: protodeboronation .

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. It moves beyond generic advice to provide a deep, mechanistic understanding of why this specific substrate is challenging and offers field-proven troubleshooting strategies and detailed protocols to ensure your synthetic success.

Part 1: Understanding the Root Cause — Why is This Boronic Acid Unstable?

Protodeboronation is the undesired cleavage of a carbon-boron bond, which is subsequently replaced by a carbon-hydrogen bond, leading to the formation of a simple arene byproduct and consuming your valuable starting material.[1] For this compound, the primary culprit is the powerful electron-withdrawing nature of the sulfonyl group.

This strong inductive effect destabilizes the aryl-boron bond, making the ipso-carbon atom more susceptible to protonolysis. Mechanistic studies on highly electron-deficient arylboronic acids have revealed that under basic conditions, a dissociative pathway can become dominant.[2] This involves the formation of a transient, unstable aryl anion after the C-B bond breaks, a pathway that is less common for electron-rich or neutral arylboronic acids.[2][3]

The pH of the reaction medium is a critical factor controlling the rate and mechanism of protodeboronation.[4][5][6] Both strongly acidic and strongly basic conditions can accelerate the decomposition.[1] For electron-deficient systems like this one, the formation of the boronate anion (Ar-B(OH)3-) under basic conditions is a prerequisite for the undesired reaction, which can then proceed through cleavage to an aryl anion.[2][7]

cluster_0 Desired Suzuki Coupling Pathway cluster_1 Undesired Protodeboronation Pathway A Ar-B(OH)₂ (Starting Material) B [Ar-Pd(II)-X] Transmetalation A->B Pd Catalyst, Base C Ar-Ar' (Desired Product) B->C Reductive Elimination F Ar-H (Byproduct) D Ar-B(OH)₂ (Starting Material) E [Ar-B(OH)₃]⁻ Boronate Anion D->E Base (e.g., OH⁻) E->F Proton Source (e.g., H₂O)

Caption: Competing reaction pathways for the boronic acid.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments in a direct question-and-answer format.

Q1: My Suzuki coupling yield is very low, and my main isolated byproduct is 1-phenylsulfonylpyrrolidine. What happened?

A1: This is the classic signature of protodeboronation. Your boronic acid is decomposing back to its parent arene faster than it is participating in the Suzuki-Miyaura catalytic cycle. The primary drivers are likely overly harsh basic conditions, high temperature, or a catalyst system that is not active enough to promote the desired coupling at a competitive rate.[1][8]

Q2: I'm using a standard base like K₂CO₃ or Cs₂CO₃ and still see significant protodeboronation. What is a milder alternative?

A2: While carbonates are common, for a highly sensitive substrate like this, even they can be too harsh. The key is to use a base that is strong enough to facilitate transmetalation but not so strong that it rapidly accelerates protodeboronation. Consider switching to potassium phosphate (K₃PO₄). It is known to be effective in Suzuki couplings while often minimizing base-mediated side reactions.[9][10]

Q3: How critical is the solvent system? Should I use strictly anhydrous conditions?

A3: This is a nuanced issue. A proton source (like water) is required for protodeboronation to occur.[9] Therefore, minimizing water is beneficial. However, the hydrolysis of boronic esters and the formation of the active [ArB(OH)3]- species for transmetalation often benefit from a small amount of water.

  • Recommendation: Start with rigorously dried solvents (e.g., dioxane, toluene, or 2-MeTHF). If the reaction is sluggish, add a very small, controlled amount of water (e.g., 1-2% by volume) rather than using a bulk aqueous mixture.

Q4: My boronic acid seems to be degrading even before I start the reaction. How should I handle and store it?

A4: Due to its electron-deficient nature, this boronic acid can be sensitive to moisture and ambient conditions over time.

  • Storage: Store in a desiccator, under an inert atmosphere (argon or nitrogen), and in a freezer if possible.

  • Handling: Weigh it out quickly and add it to the reaction vessel under an inert atmosphere. For stock solutions, adding a small amount of a stabilizing acid (e.g., 10 mol% propionic acid) can prevent decomposition, but this must be neutralized by the base in the subsequent reaction.[2][3]

Part 3: Proactive Strategies & Experimental Protocols

Instead of just troubleshooting, you can proactively prevent protodeboronation by employing more robust experimental designs from the outset.

Strategy 1: Optimizing the Reaction Conditions

The goal here is to accelerate the desired Suzuki coupling so that it overwhelmingly outpaces the protodeboronation side reaction.

ParameterStandard ApproachRecommended for StabilityRationale
Base K₂CO₃, Cs₂CO₃, NaOHK₃PO₄, CsF Milder bases lower the solution's effective pH, disfavoring the base-catalyzed decomposition pathway.[10][11]
Temperature 80-110 °CRoom Temp to 60 °C Protodeboronation has a significant activation energy; lowering the temperature dramatically slows this undesired reaction.[10]
Catalyst Pd(PPh₃)₄High-activity precatalysts (e.g., G3-palladacycles with bulky biarylphosphine ligands)Modern, highly active catalysts can achieve high turnover rates at lower temperatures, enabling the desired reaction to complete before significant decomposition occurs.[8]
Solvent Toluene/H₂O, Dioxane/H₂OAnhydrous Toluene, 2-MeTHF, or Dioxane Minimizes the necessary proton source for the side reaction.[9]
Strategy 2: The "Slow Release" — Protecting the Boronic Acid

For extremely challenging couplings, the most effective strategy is to convert the boronic acid into a more stable derivative that slowly releases the active species in situ. This keeps the instantaneous concentration of the unstable free boronic acid extremely low, minimizing decomposition.[1][11]

The gold standard for this approach is the N-methyliminodiacetic acid (MIDA) boronate ester . MIDA boronates are exceptionally stable, often crystalline, air-stable solids that can be purified by column chromatography and are inert to many reaction conditions.[10][12]

cluster_workflow MIDA Ester Workflow A Unstable Ar-B(OH)₂ C Protection Step (Azeotropic Distillation) A->C B N-Methyliminodiacetic Acid B->C D Stable & Purifiable Ar-B(MIDA) C->D E Suzuki Coupling Reaction (Slow Release with Base) D->E F High Yield of Desired Product E->F

Caption: Workflow for using a MIDA ester to prevent protodeboronation.

Part 4: Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Optimized Conditions

This protocol is a starting point and should be optimized for the specific coupling partner.

Materials:

  • This compound (1.2 equiv.)

  • Aryl Halide (1.0 equiv.)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv., finely ground and dried)

  • Palladium Precatalyst (e.g., Buchwald G3-XPhos, 2 mol%)

  • Anhydrous Toluene or 2-MeTHF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, this compound, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive flow of inert gas, add the palladium precatalyst.

  • Add anhydrous solvent via syringe.

  • Stir the reaction mixture at a lower temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of the MIDA Boronate Ester

Materials:

  • This compound (1.0 equiv.)

  • N-methyliminodiacetic acid (1.05 equiv.)

  • Toluene

  • DMSO

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask, add the boronic acid and N-methyliminodiacetic acid.

  • Add a 1:1 mixture of toluene and DMSO. The total solvent volume should be sufficient to allow for good stirring.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The resulting solution in DMSO can often be used directly, or the MIDA ester can be precipitated/extracted and purified. The crude product is often a stable, crystalline solid.[10][12]

References

Technical Support Center: Suzuki-Miyaura Coupling of Aryl Sulfonates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving aryl sulfonates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here, you will find answers to frequently asked questions and detailed guides to overcome common challenges, ensuring successful and efficient synthesis of biaryl compounds.

Aryl sulfonates, including tosylates (OTs), mesylates (OMs), and triflates (OTf), serve as valuable alternatives to aryl halides in Suzuki-Miyaura cross-coupling. Their accessibility from phenols makes them attractive electrophiles. However, the relative inertness of the Carbon-Oxygen bond compared to Carbon-Halogen bonds presents unique challenges, often leading to frustrating side reactions and low yields. This guide provides in-depth, field-proven insights to help you navigate these complexities.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most frequently encountered side reactions when using aryl sulfonates in Suzuki-Miyaura coupling. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Issue 1: Low Yield of the Desired Cross-Coupled Product

Q1: My Suzuki-Miyaura reaction with an aryl tosylate/mesylate is giving a low yield or has completely stalled. What are the primary causes and how can I improve the conversion?

A1: Low conversion rates with aryl sulfonates are a common hurdle, primarily due to the difficulty of the initial oxidative addition step.[1] The strength of the C–O bond in tosylates and mesylates makes them less reactive than aryl halides and triflates.[2][3]

Causality & Expert Analysis:

The rate-determining step in the catalytic cycle for these substrates is often the oxidative addition of the Pd(0) catalyst to the aryl sulfonate.[1] Standard catalyst systems, such as Pd(PPh₃)₄, may lack the necessary reactivity to efficiently break the C–O bond.[1] The choice of ligand, base, and solvent are all critical factors that can either facilitate or hinder this crucial step.

Troubleshooting Protocol:

  • Optimize the Catalyst System:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the electron-rich Pd(0) center and promote the oxidative addition. Highly effective ligands for aryl sulfonate coupling include biaryl phosphines like XPhos and SPhos, or indolyl phosphines like CM-phos.[2][4][5] N-heterocyclic carbenes (NHCs) are also excellent ligands for activating less reactive aryl sulfonates.[6]

    • Palladium Precursor: While Pd(OAc)₂ is common, using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes be beneficial. However, the in-situ reduction of Pd(II) to Pd(0) is generally efficient with the correct ligand and conditions.

  • Select an Appropriate Base:

    • The base is crucial for activating the boronic acid in the transmetalation step.[7][8] For challenging aryl sulfonate couplings, strong, non-nucleophilic bases are often required.

    • Recommended Bases: Potassium phosphate (K₃PO₄) is a highly effective base for these reactions.[2][6] Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also viable options. The choice of base can be solvent-dependent.

  • Solvent Considerations:

    • Polar aprotic solvents are generally preferred. Toluene, dioxane, and THF are commonly used. For couplings with aryl mesylates, t-Amyl alcohol has been shown to be a particularly effective solvent.[2]

  • Increase Reaction Temperature:

    • Due to the higher activation energy of the C–O bond cleavage, elevated temperatures (typically 80-120 °C) are often necessary to achieve a reasonable reaction rate.[2]

Issue 2: Significant Formation of Homocoupled Boronic Acid Byproduct

Q2: I am observing a significant amount of a symmetrical biaryl byproduct, resulting from the homocoupling of my boronic acid. What causes this, and how can I suppress it?

A2: Boronic acid homocoupling is a prevalent side reaction in Suzuki-Miyaura couplings, leading to reduced yields of the desired product and complicating purification.[9]

Causality & Expert Analysis:

There are two primary mechanisms for boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[3][9]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to generate the homocoupled dimer and Pd(0). This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.[9][10]

Electron-deficient arylboronic acids are often more prone to this side reaction.[11][12][13]

Troubleshooting Protocol:

  • Rigorous Exclusion of Oxygen:

    • Degassing: Thoroughly degas all solvents and the reaction mixture. The most effective method is to bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes. The "freeze-pump-thaw" method (three cycles) is also highly effective.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction setup and duration.

  • Catalyst Choice and Handling:

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd₂(dba)₃, can minimize the initial Pd(II)-mediated homocoupling.

    • Pre-catalyst Activation: If using a Pd(II) source, consider adding a small amount of a reducing agent, such as potassium formate, to facilitate the rapid reduction to the active Pd(0) species.[10]

  • Optimize Ligand Selection:

    • Certain ligands can suppress homocoupling. For instance, in a study involving a hindered fluorinated arene, switching to SPhos as the ligand significantly increased the yield of the cross-coupled product over the homocoupled byproduct.[11][12]

  • Reaction Stoichiometry and Order of Addition:

    • Adding the palladium catalyst last, after the other reagents have been mixed and the system is under an inert atmosphere, can sometimes mitigate early-stage homocoupling.

Issue 3: Protodeboronation of the Boronic Acid

Q3: My reaction is sluggish, and I'm recovering a significant amount of the arene corresponding to my boronic acid. What is causing this protodeboronation?

A2: Protodeboronation is the undesired cleavage of the C–B bond of the organoboron reagent, replacing it with a C–H bond. This is a common decomposition pathway for boronic acids, especially under basic aqueous conditions and at elevated temperatures.

Causality & Expert Analysis:

The stability of boronic acids varies greatly. Electron-rich, electron-deficient, and particularly heteroaryl boronic acids can be susceptible to protodeboronation. The presence of water and a strong base can accelerate this side reaction.

Troubleshooting Protocol:

  • Use Anhydrous Conditions: If protodeboronation is suspected, switching to rigorously anhydrous solvents and reagents can be beneficial.

  • Employ Boronic Esters or Trifluoroborates: Boronic acid pinacol esters (Bpin) or potassium aryltrifluoroborates are generally more stable to protodeboronation than their corresponding boronic acids.[14] They act as a "slow-release" source of the boronic acid under the reaction conditions.

  • Choice of Base: A milder base, such as KF, can sometimes be used, as it is less likely to promote protodeboronation.[7] However, this must be balanced with the need for a sufficiently strong base to facilitate the transmetalation step.

  • Control Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, as these can exacerbate the decomposition of sensitive boronic acids.

Issue 4: Hydrodesulfonation of the Aryl Sulfonate

Q4: Instead of my desired biaryl product, I am isolating the arene derived from my aryl sulfonate starting material. What is this hydrodesulfonation side reaction, and how can I prevent it?

A4: Hydrodesulfonation is the cleavage of the C–S bond and its replacement with a C–H bond. It is analogous to the dehalogenation side reaction seen with aryl halides.[3]

Causality & Expert Analysis:

After the initial oxidative addition of the palladium catalyst to the aryl sulfonate, the resulting Ar-Pd(II)-OSO₂R' intermediate can undergo side reactions. If a hydride source is present in the reaction mixture, a hydride can be transferred to the palladium complex. Subsequent reductive elimination of Ar-H results in the hydrodesulfonated byproduct and regenerates the Pd(0) catalyst. Potential hydride sources include solvent impurities, certain bases, or degradation of other reaction components.

Troubleshooting Protocol:

  • Purify Solvents and Reagents: Ensure that all solvents and reagents are pure and free from potential hydride donors. For example, ethereal solvents like THF can contain peroxides, which can lead to undesired side reactions.

  • Optimize the Base: Some bases are more prone to acting as hydride donors than others. Amine bases, in particular, can be problematic.[3] Switching to an inorganic base like K₃PO₄ or Cs₂CO₃ is recommended.

  • Ligand Effects: The choice of ligand can influence the relative rates of the desired reductive elimination (to form the biaryl) versus the undesired reductive elimination of the arene. Experimenting with different classes of ligands (e.g., biaryl phosphines vs. NHCs) may be beneficial.

Frequently Asked Questions (FAQs)

Q: Which sulfonate leaving group is best for Suzuki-Miyaura coupling: triflate, tosylate, or mesylate?

A: The reactivity of aryl sulfonates in Suzuki-Miyaura coupling generally follows the order of leaving group ability: Triflates (OTf) > Tosylates (OTs) > Mesylates (OMs) . Triflates are the most reactive due to the excellent leaving group ability of the trifluoromethanesulfonate anion, and they often react under milder conditions. However, tosylates and mesylates are often more attractive from a cost and stability perspective.[2] With modern, highly active catalyst systems, excellent yields can be achieved with both tosylates and mesylates, making them viable and economical alternatives to triflates and even some aryl halides.[2][4]

Q: Can I use Nickel catalysts for the Suzuki-Miyaura coupling of aryl sulfonates?

A: Yes, nickel catalysts have emerged as a powerful and more sustainable alternative to palladium for the cross-coupling of phenolic derivatives, including aryl sulfonates.[15][16] Nickel catalysts, such as NiCl₂(PCy₃)₂, have been shown to be effective for the coupling of aryl sulfamates and carbamates.[17][18] For aryl tosylates and mesylates, catalysts like [Ni(dppp)Cl₂] have demonstrated high efficiency.[19] Nickel catalysis can be particularly advantageous for activating the more inert C–O bonds.

Q: Is water necessary for the reaction to proceed?

A: The role of water in Suzuki-Miyaura couplings is complex. In many cases, the presence of water is beneficial and can accelerate the reaction.[20] It is believed to aid in the dissolution of the inorganic base and facilitate the transmetalation step.[21] However, as discussed in the troubleshooting section, water can also promote side reactions like protodeboronation.[22] For sensitive substrates, anhydrous conditions may be preferable. If using potassium aryltrifluoroborates, aqueous conditions are typically required for the in-situ hydrolysis to the active boronic acid.[14]

Experimental Protocols & Data

Table 1: Recommended Catalyst Systems for Aryl Sulfonate Coupling
Aryl SulfonatePalladium PrecursorLigandBaseSolventTemperature (°C)Reference
Aryl TosylatePd(OAc)₂XPhos (L1)K₃PO₄Toluene100--INVALID-LINK--
Aryl MesylatePd(OAc)₂L2 (a biaryl phosphine)K₃PO₄t-AmOH110--INVALID-LINK--
Aryl TosylatePd(OAc)₂CM-phos (L2)K₃PO₄Dioxane100--INVALID-LINK--
Aryl SulfonatePd-NHC ComplexIPrK₃PO₄·7H₂ODioxane100--INVALID-LINK--
Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Mesylate

This is a representative protocol based on literature procedures and should be adapted for specific substrates.[2]

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl mesylate (1.0 mmol, 1.0 equiv), the arylboronic acid (2.0 mmol, 2.0 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol %) and the phosphine ligand (e.g., L2, 0.04 mmol, 4 mol %).

  • Solvent Addition: Add degassed t-Amyl alcohol (2 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for the required time (monitor by TLC or GC/LC-MS, typically 2-24 h).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing common issues in the Suzuki-Miyaura coupling of aryl sulfonates.

Troubleshooting_Workflow start Reaction Start: Aryl Sulfonate + Boronic Acid check_conversion Low Conversion / Stalled Reaction? start->check_conversion check_homocoupling Homocoupling Observed? check_conversion->check_homocoupling No optimize_catalyst Optimize Catalyst & Ligand (e.g., XPhos, SPhos, NHC) check_conversion->optimize_catalyst Yes check_protodeboronation Protodeboronation Observed? check_homocoupling->check_protodeboronation No degas Improve Degassing (Ar/N2 Sparge, Freeze-Pump-Thaw) check_homocoupling->degas Yes check_hydrodesulfonation Hydrodesulfonation Observed? check_protodeboronation->check_hydrodesulfonation No use_boron_ester Use Boronic Ester / Trifluoroborate check_protodeboronation->use_boron_ester Yes purify_reagents Purify Solvents & Reagents check_hydrodesulfonation->purify_reagents Yes success Successful Coupling check_hydrodesulfonation->success No optimize_base_temp Optimize Base & Temperature (e.g., K3PO4, 110°C) optimize_catalyst->optimize_base_temp optimize_base_temp->check_homocoupling use_pd0 Use Pd(0) Precatalyst degas->use_pd0 use_pd0->check_protodeboronation anhydrous_conditions Use Anhydrous Conditions use_boron_ester->anhydrous_conditions anhydrous_conditions->check_hydrodesulfonation purify_reagents->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of aryl sulfonates.

Catalytic Cycle and Key Side Reactions

This diagram illustrates the main catalytic cycle and where the primary side reactions diverge.

Suzuki_Cycle_Side_Reactions cluster_main_cycle Main Catalytic Cycle cluster_side_reactions Side Reactions Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-OSO2R') Pd0->OxAdd ArPd Ar-Pd(II)-OSO2R' OxAdd->ArPd Transmetal Transmetalation (Ar'-B(OH)2) ArPd->Transmetal Hydrodesulfonation Hydrodesulfonation (Ar-H) ArPd->Hydrodesulfonation Hydride Source ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Product) RedElim->Product Homocoupling Boronic Acid Homocoupling (Ar'-Ar') Protodeboronation Protodeboronation (Ar'-H) BoronicAcid Ar'-B(OH)2 BoronicAcid->Homocoupling O2 or Pd(II) BoronicAcid->Protodeboronation H+ / H2O

Caption: Suzuki-Miyaura cycle with key side reactions for aryl sulfonates.

References

Technical Support Center: Catalyst Deactivation in Boronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for boronic acid cross-coupling reactions. As a Senior Application Scientist, I understand that catalyst deactivation is a primary obstacle to achieving high yields and reproducibility in Suzuki-Miyaura coupling and related transformations. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately prevent common issues related to catalyst stability and activity. We will move beyond simple procedural lists to explore the causal chemistry behind these challenges, providing you with the expertise to optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that can provide a quick diagnosis for common problems.

Q1: What are the immediate visual signs of catalyst deactivation in my reaction? A1: A primary visual cue is a change in the reaction mixture's color to dark brown or black, which often indicates the formation and precipitation of "palladium black"[1][2]. This consists of agglomerated palladium nanoparticles that have a drastically reduced surface area and are catalytically inactive[2][3][4]. While many successful reactions may darken, a rapid and extensive precipitation, especially early on, is a strong indicator of catalyst instability and likely incomplete conversion[2].

Q2: What are the fundamental causes of catalyst deactivation? A2: Catalyst deactivation in Suzuki-Miyaura coupling is multifaceted and typically stems from one or more of the following pathways:

  • Catalyst Agglomeration: The active, soluble Pd(0) species aggregates into inactive palladium black[5][6].

  • Ligand Degradation: Phosphine ligands, commonly used to stabilize the catalyst, can be oxidized to phosphine oxides, particularly in the presence of oxygen[7][8]. This strips the palladium center of its stabilizing ligand, promoting aggregation[4].

  • Substrate Decomposition (Protodeboronation): The boronic acid starting material can undergo a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[9]. This is not a direct deactivation of the catalyst itself, but it consumes the nucleophilic partner, halting the reaction.

  • Catalyst Poisoning: Impurities in the reagents or solvents, such as sulfur or other metals, can irreversibly bind to the palladium's active sites, rendering it inactive[6][10][11].

Q3: How does my choice of phosphine ligand impact catalyst stability? A3: The ligand is arguably the most critical factor in maintaining catalyst activity. Modern biaryl phosphine ligands (e.g., Buchwald ligands) are designed with specific structural features to combat deactivation. Large, bulky substituents on the phosphorus atom physically shield the metal center, which helps prevent the aggregation of two palladium atoms[12]. These bulky groups also promote the formation of highly reactive, monoligated Pd(0) species, which are often the active catalyst[12][13]. Furthermore, specific structural elements can suppress catalyst decomposition via cyclometalation pathways[12].

Q4: What is the role of the base, and how can it contribute to deactivation? A4: The base is essential for the catalytic cycle; its primary role is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is then competent for the crucial transmetalation step[14][15][16]. However, the choice and strength of the base are critical. An overly strong base or prolonged reaction times can accelerate the undesired protodeboronation of the boronic acid, especially for sensitive substrates[9][17].

Q5: My starting materials are "reagent grade." Can impurities still be an issue? A5: Absolutely. Even trace impurities can poison a catalyst[2][11]. Solvents can contain dissolved oxygen, which promotes ligand oxidation and boronic acid homocoupling[18][19]. Reagents may contain sulfur or halide impurities that bind strongly to palladium[6][10]. It is a validated best practice to use high-purity, degassed solvents and to verify the quality of all starting materials if catalyst deactivation is suspected[6].

Part 2: Troubleshooting Guides

This section provides structured, scenario-based guides to resolve specific experimental failures.

Issue 1: Low or No Product Formation

This is the most frequent issue. A systematic approach is required to pinpoint the cause. Follow this workflow to diagnose the problem.

start Low/No Product reagents Verify Reagent Quality & Inert Atmosphere start->reagents reagents_ok Reagents & Atmosphere OK reagents->reagents_ok Checks Pass reagents_bad Re-purify / Replace Reagents Improve Degassing/Inerting reagents->reagents_bad Checks Fail params Systematic Parameter Screening reagents_ok->params ligand_base Screen Ligands & Bases params->ligand_base solvent_temp Screen Solvents & Temperature ligand_base->solvent_temp boronate_ester Consider Boronic Ester Derivative solvent_temp->boronate_ester improvement Improvement Observed? boronate_ester->improvement improvement->reagents_ok No, Re-evaluate success Reaction Successful improvement->success Yes

Caption: Workflow for troubleshooting low product yield.

  • Initial Checks (The Basics): Before altering the chemistry, confirm the fundamentals.

    • Reagent Integrity: Are your boronic acid, aryl halide, base, and solvent pure and dry? Boronic acids can degrade on the shelf[11].

    • Inert Atmosphere: Was the reaction vessel thoroughly purged with an inert gas (Argon or Nitrogen)? Was the solvent properly degassed? Oxygen is a known culprit for side reactions[6][18].

    • Stoichiometry: Double-check all calculations. While a slight excess of boronic acid is common, significant deviations can alter the reaction outcome.

  • Catalyst System Screening: If the basics are sound, the catalyst system is the next focal point.

    • Ligand Choice: The "one ligand fits all" approach rarely works. For challenging substrates (e.g., aryl chlorides, sterically hindered partners), more electron-rich and bulky ligands are necessary to promote the slow oxidative addition step and maintain catalyst stability[2]. Consider screening a panel of ligands (e.g., SPhos, XPhos, RuPhos).

    • Base Selection: The base's strength and solubility are critical. A weak base may not facilitate transmetalation efficiently, while a very strong base can promote protodeboronation[18]. Screen a range of bases like K₃PO₄, K₂CO₃, and Cs₂CO₃.

    • Solvent & Temperature: Solvent polarity affects the solubility of all components and reaction kinetics. Common solvents include toluene, dioxane, and THF, often with water as a co-solvent. If the reaction is sluggish at a lower temperature, cautiously increasing it may help, but be aware this can also accelerate deactivation pathways. A systematic screening is often the most effective approach[1].

  • Substrate Modification:

    • Use a Boronate Ester: If protodeboronation is suspected, especially with heteroaromatic or electron-rich/poor boronic acids, converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) is a highly effective strategy[9][20]. These esters act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition[9].

Issue 2: Reaction Starts but Stalls or is Sluggish

A reaction that initiates but fails to reach completion suggests a gradual deactivation process.

  • Potential Cause: Progressive Catalyst Poisoning. If your substrate or aryl halide contains a functional group known to coordinate strongly with palladium (e.g., unprotected thiols, some nitrogen heterocycles), the catalyst may be slowly poisoned over time[10].

    • Solution: Protect the problematic functional group before the coupling reaction[10]. Alternatively, a "slow-release" strategy, where the boronic acid is added slowly over the course of the reaction via syringe pump, can sometimes maintain an active catalyst concentration[10].

  • Potential Cause: Thermal Instability. The chosen ligand-catalyst complex may be unstable at the reaction temperature over long periods.

    • Solution: Try running the reaction at a lower temperature for a longer time. Alternatively, screen for a more thermally robust ligand.

Issue 3: Significant Byproduct Formation

The presence of major byproducts indicates that undesired reaction pathways are outcompeting your desired transformation.

  • Problem: Boronic Acid Homocoupling (Ar-Ar from R-B(OH)₂).

    • Primary Cause: This side reaction is often promoted by the presence of oxygen and can be mediated by Pd(II) species[18][19][21]. If the initial reduction of the Pd(II) precatalyst to the active Pd(0) is inefficient, or if Pd(0) is re-oxidized during the reaction, homocoupling can dominate.

    • Solutions:

      • Rigorous Degassing: Ensure the solvent and reaction headspace are scrupulously deoxygenated. A freeze-pump-thaw cycle is more effective than simple sparging[18].

      • Use a Pre-formed Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate issues related to incomplete in-situ reduction of Pd(II) precursors like Pd(OAc)₂[18].

      • Add a Mild Reducing Agent: In some cases, adding a mild reductant like potassium formate can help maintain the palladium in its active Pd(0) state and suppress homocoupling[21].

  • Problem: Protodeboronation (Ar-H from Ar-B(OH)₂).

    • Primary Cause: The C-B bond is cleaved by a proton source. This is highly dependent on the substrate's electronic properties and the reaction pH[9]. Basic heteroaromatic boronic acids (like 2-pyridine boronic acid) are notoriously unstable due to forming a zwitterionic species that readily decomposes[9][22].

    • Solutions:

      • Modify Reaction Conditions: Use the mildest base and lowest temperature that still afford product formation.

      • Use Boronate Esters: As mentioned previously, converting the boronic acid to a pinacol or MIDA boronate ester is the most robust solution to prevent premature protodeboronation[9][20].

Part 3: Key Deactivation Pathways Explained

A deeper understanding of the mechanisms at play is crucial for rational catalyst design and reaction optimization.

cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_deactivation Deactivation Pathways OA Oxidative Addition PdII_RX L-Pd(II)-R(X) OA->PdII_RX TM Transmetalation PdII_R_Ar L-Pd(II)-R(Ar) TM->PdII_R_Ar RE Reductive Elimination Pd0 L-Pd(0) (Active Catalyst) RE->Pd0 Pd0->OA Aggregation Aggregation Pd0->Aggregation Forms [Pd]n Black Oxidation Ligand Oxidation Pd0->Oxidation O₂ attacks Ligand (L) Poisoning Catalyst Poisoning Pd0->Poisoning Impurity (e.g., Sulfur) Blocks Site PdII_RX->TM PdII_R_Ar->RE

Caption: Major catalyst deactivation pathways branching off the main catalytic cycle.

  • Palladium Agglomeration: The catalytically active species is typically a low-coordinate, soluble Pd(0) complex[13]. These species are thermodynamically unstable and have a strong tendency to aggregate into larger palladium clusters and nanoparticles, ultimately forming bulk palladium metal (palladium black)[5][23]. This process drastically reduces the number of active sites available for catalysis[2]. The primary role of bulky phosphine ligands is to sterically encumber the palladium center, preventing it from getting close enough to another palladium atom to aggregate[12].

  • Ligand Degradation: Phosphines are susceptible to oxidation, especially in the presence of residual oxygen, forming phosphine oxides (L=O)[7][8]. Phosphine oxides are generally poor ligands for Pd(0) and can dissociate from the metal center[4]. The resulting "naked" palladium species is highly prone to aggregation. Modern, electron-rich dialkylbiaryl phosphine ligands are designed not only for steric bulk but also to be more resistant to oxidation compared to simpler ligands like triphenylphosphine[12].

  • Catalyst Poisoning: Certain functional groups and impurities act as catalyst poisons by binding strongly to the palladium center and blocking the active site needed for oxidative addition. Sulfur compounds are notorious poisons, forming stable palladium-sulfur bonds[10]. Even trace amounts of other transition metals can interfere with the catalytic cycle. Careful purification of starting materials is the best defense against poisoning[6][11].

Part 4: Data Presentation & Protocols
Troubleshooting Summary Table
Observed Issue Potential Cause(s) Recommended Solution(s)
Reaction turns black immediately, no product Catalyst aggregation; Ligand instabilityUse a bulkier, more robust ligand (e.g., Buchwald-type); ensure rigorous inert atmosphere[12][18].
Low conversion, starting materials remain Insufficiently active catalyst system; Slow oxidative addition (esp. with Ar-Cl)Screen more electron-rich ligands; Increase temperature cautiously; Screen different bases/solvents[1][2].
Significant Ar-H byproduct Protodeboronation of boronic acidUse a milder base (e.g., K₃PO₄ vs. Cs₂CO₃); Lower reaction temperature; Convert boronic acid to a pinacol or MIDA ester[9][20].
Significant Ar-Ar byproduct (from boronic acid) Oxygen in the reaction; Inefficient Pd(II) to Pd(0) reductionRigorously degas solvent (freeze-pump-thaw); Use a Pd(0) precatalyst; Maintain positive inert gas pressure[18][19].
Reaction stalls after partial conversion Gradual catalyst poisoning; Thermal degradationProtect coordinating functional groups on substrate; Run at a lower temperature; Use a slow-addition strategy for the boronic acid[10].
Experimental Protocols

This protocol allows for the efficient testing of multiple parameters (ligand, base, solvent) to identify optimal conditions for a challenging coupling[1].

  • Setup: Arrange an array of reaction vials (e.g., in a 24-well plate or individual vials) on a heating/stirring block.

  • Reagent Preparation:

    • Prepare a stock solution of your aryl halide and boronic acid (or ester) in a suitable solvent (e.g., dioxane).

    • Prepare separate stock solutions for the palladium precatalyst (e.g., Pd₂(dba)₃) and each ligand to be screened.

  • Reaction Assembly (per vial):

    • To each vial containing a stir bar, add the chosen solid base (e.g., K₃PO₄, 2.0 eq).

    • Under an inert atmosphere, add the stock solution containing the aryl halide (1.0 eq) and boronic acid (1.5 eq).

    • Add the chosen solvent or solvent system (e.g., Dioxane/H₂O 4:1).

    • Add the palladium precatalyst solution (e.g., 1-2 mol%).

    • Add the specific ligand solution for that vial (e.g., 2-4 mol%).

    • Seal the vials tightly with screw caps containing septa.

  • Execution: Place the vials in the heating block and stir vigorously at the desired temperature (e.g., 80-100 °C) for a set time (e.g., 12-24 hours).

  • Analysis: After cooling, take a small, uniform aliquot from each reaction. Dilute and analyze by LC-MS or GC-MS to determine the relative conversion to the desired product and identify promising conditions for scale-up.

This protocol describes the formation of a stable boronate ester prior to the coupling reaction[1].

  • Ester Formation:

    • In a round-bottom flask, dissolve the boronic acid (1.0 eq) and pinacol (1.1 eq) in toluene.

    • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

    • Heat the mixture to reflux until no more water is collected. The reaction can be monitored by TLC or GC-MS.

    • Once complete, cool the mixture and remove the solvent under reduced pressure. The crude pinacol ester is often pure enough for the next step but can be purified by chromatography or distillation if necessary.

  • Suzuki-Miyaura Coupling:

    • Use the newly formed isobutylboronic acid pinacol ester in place of the boronic acid in your standard Suzuki-Miyaura protocol (such as Protocol 1). This significantly enhances stability against premature decomposition.

References

Technical Support Center: Managing Unstable Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with unstable boronic acids in their synthetic workflows. As a Senior Application Scientist, my goal is to provide not just solutions, but a deep, mechanistic understanding of the problems you face at the bench. This resource is built on field-proven insights and authoritative scientific principles to ensure your success in these powerful C-C bond-forming reactions.

Section 1: The Stability Problem—A Troubleshooting Guide

Unstable boronic acids, particularly heteroaromatic, vinyl, and cyclopropyl derivatives, are notorious for delivering low yields and inconsistent results.[1] The root of the problem often lies in competing decomposition pathways that consume your starting material before it can productively engage in the catalytic cycle. This section addresses the most common failure modes in a question-and-answer format.

Q1: My reaction yield is consistently low, and I observe significant amounts of the corresponding arene/alkene from my boronic acid. What's happening?

A1: You are likely observing protodeboronation.

This is the most common decomposition pathway for boronic acids, where the C–B bond is cleaved and replaced by a C–H bond.[2] The propensity for protodeboronation is highly dependent on the substrate and the reaction conditions, especially pH.[2]

Causality & Mechanism:

  • Base-Catalyzed Pathway: Under the basic conditions typical for Suzuki-Miyaura coupling, a boronic acid (R-B(OH)₂) is in equilibrium with its more nucleophilic boronate species (R-B(OH)₃⁻). This boronate can then react with a proton source, often water in the solvent mixture, leading to the undesired protonated product (R-H).[2][3]

  • Acid-Catalyzed Pathway: Although less common in standard cross-coupling, acidic conditions can also promote protodeboronation through direct protonolysis of the C-B bond.[2]

  • Substrate-Specific Pathways: Certain substrates, like 2-pyridine boronic acid, can form zwitterionic species at neutral pH that rapidly fragment, leading to extremely fast decomposition.[2]

Troubleshooting Workflow:

G start Low Yield & Protodeboronation Observed q1 Is the boronic acid known to be unstable? (e.g., 2-heteroaryl, vinyl) start->q1 sol1 Switch to a Stable Boronic Acid Surrogate (MIDA Boronate, Trifluoroborate) q1->sol1 Yes q2 Can reaction conditions be modified? q1->q2 No/Maybe end Improved Yield & Minimized Protodeboronation sol1->end sol2 Use Anhydrous Conditions & Aprotic Solvent. Employ a non-aqueous base (e.g., CsF, K₃PO₄). q2->sol2 Yes sol3 Lower Reaction Temperature & Time. Use a highly active catalyst to accelerate coupling over decomposition. q2->sol3 Yes sol2->end sol3->end

Q2: My purification is complicated by a significant amount of a symmetrical biaryl derived from my boronic acid. How do I prevent this?

A2: You are observing boronic acid homocoupling.

Homocoupling is another common side reaction that reduces the yield of your desired cross-coupled product and introduces a difficult-to-remove impurity.[4]

Causality & Mechanism:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[4][5]

  • Pd(II)-Mediated Homocoupling: If you are using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂), it can directly react with the boronic acid to form the homocoupled dimer before the catalytic cycle is fully established.[4][6]

Preventative Measures:

  • Rigorous Degassing: Always thoroughly degas your solvents and reaction mixture to remove dissolved oxygen. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period are critical.[7][8]

  • Choice of Palladium Source: Using a pre-formed Pd(0) source or a modern precatalyst that rapidly generates the active Pd(0) species can minimize the amount of Pd(II) available for homocoupling at the start of the reaction.[9]

  • Use of Reducing Agents: In some process chemistry settings, the addition of a mild reducing agent, like potassium formate, has been shown to suppress homocoupling by minimizing the concentration of Pd(II) species.[6][10]

Q3: My reaction with a heteroarylboronic acid is sluggish and gives a complex mixture, even after degassing. What else could be the problem?

A3: You may be experiencing catalyst inhibition or poisoning.

Heteroaromatic substrates, particularly those with nitrogen or sulfur atoms, can be challenging. The heteroatom can coordinate to the palladium center, inhibiting its catalytic activity. Furthermore, these boronic acids are often particularly prone to rapid protodeboronation.[11]

Solutions:

  • Ligand Selection: Employ electron-rich, bulky phosphine ligands (e.g., Buchwald or Fu-type ligands). These ligands can stabilize the palladium center and sterically hinder coordination by the heteroatom of your substrate.

  • Slow-Release Strategy: This is the most robust solution for highly unstable boronic acids. By using a stable surrogate like a MIDA boronate, the active boronic acid is released slowly into the reaction mixture under the basic conditions.[1][12] This keeps the instantaneous concentration of the unstable species very low, allowing the desired cross-coupling to outcompete the rapid decomposition.[11][12]

Section 2: The Solution—Stable Boronic Acid Surrogates

The most effective strategy for managing unstable boronic acids is to replace them with bench-stable, protected alternatives. These reagents are designed for stability during storage and handling but release the active boronic acid in situ under the reaction conditions.

G cluster_0 Stable Surrogates (Benchtop) cluster_1 Reaction Conditions cluster_2 Reactive Species (In Situ) cluster_3 Catalytic Cycle MIDA MIDA Boronate Conditions Aqueous Base (e.g., K₃PO₄, NaHCO₃) MIDA->Conditions TF Potassium Trifluoroborate TF->Conditions Pinacol Pinacol Boronate Ester Pinacol->Conditions BA Unstable Boronic Acid (Low Concentration) Conditions->BA Slow Release Cycle Pd-Catalyzed Cross-Coupling BA->Cycle

Frequently Asked Questions (FAQs) about Boronic Acid Surrogates

Q: What are MIDA boronates and why are they so effective?

A: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids.[13] The boron atom is rendered tetracoordinate and sp³-hybridized by complexation with the MIDA ligand, which makes it unreactive under standard anhydrous cross-coupling conditions. However, under mild aqueous basic conditions, the MIDA ligand is hydrolyzed to release the boronic acid slowly and controllably.[1][14] This "slow-release" approach is a general solution for handling unstable 2-heterocyclic, vinyl, and cyclopropyl boronic acids.[1]

Q: When should I choose a potassium trifluoroborate (R-BF₃K) salt?

A: Potassium organotrifluoroborates are another class of highly stable, crystalline solids that are resistant to air and moisture.[15] They are particularly valued for their low tendency to undergo protodeboronation.[16] Like MIDA boronates, they act as a source from which the active boronic acid is slowly released under the reaction conditions.[17] They are excellent alternatives for many classes of boronic acids, including alkyltrifluoroborates which can be challenging coupling partners.[15]

Q: Are common pinacol boronate esters a good choice for stability?

A: Yes, boronate esters, especially those derived from pinacol, are significantly more stable than their corresponding boronic acids.[11][18] They are often easier to handle, purify by chromatography, and store.[18] While boronic acids are generally more reactive, the enhanced stability of pinacol esters often leads to more reproducible and higher isolated yields, particularly in complex syntheses.[18] They are a very common and practical choice for mitigating moderate instability.[11][19]

Table 1: Comparison of Boronic Acid Reagents

FeatureBoronic AcidsPinacol Boronate EstersPotassium TrifluoroboratesMIDA Boronates
Stability Low to moderate; substrate dependent[1][18]Moderate to high[11][18]High; air & moisture stable[16][20]Very high; indefinitely bench-stable[14]
Handling Often difficult to purify; can be hygroscopicCrystalline solids; chromatography compatible[18]Crystalline solids; easy to handle[20]Crystalline solids; chromatography compatible[13][14]
Reactivity Generally high, but compromised by decomposition[18]Generally lower than acids, requires activation[18][21]Requires activation/hydrolysis[3]Unreactive until deprotected (slow-release)
Key Advantage High atom economy, direct useGood balance of stability and reactivityExcellent stability, low protodeboronation[16]Enables iterative coupling, general for unstable substrates[1][14]
Best For Stable, simple aryl and alkyl groupsModerately unstable substrates; C-H borylation products[11]Substrates prone to protodeboronation[16]Highly unstable heteroaryl, vinyl, cyclopropyl substrates[1]

Section 3: Experimental Protocols

Protocol 1: General "Slow-Release" Suzuki-Miyaura Coupling using a MIDA Boronate

This protocol is adapted for coupling notoriously unstable boronic acids, such as 2-furyl or 2-thienyl derivatives, with challenging aryl chlorides.[1]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv, e.g., 0.5 mmol), the MIDA boronate (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%) and the SPhos ligand (4 mol% total, 2 mol% in addition to the precatalyst).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve the desired concentration (e.g., 5:1 dioxane/H₂O, 0.1 M).[1]

  • Reaction: Place the sealed vial in a preheated heating block or oil bath at the desired temperature (e.g., 80-100 °C).

  • Monitoring & Workup: Stir the reaction for the specified time (e.g., 12-24 h), monitoring by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Preparation of a Diethanolamine-Protected Boronic Acid for Enhanced Stability

For boronic acids that are moderately unstable but for which a MIDA boronate is not available, creating a diethanolamine adduct is a simple and effective stabilization method.[8][22]

  • Dissolution: In a clean vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of methylene chloride.

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.[8]

  • Precipitation: The initial solid may dissolve completely before a new, white precipitate forms.[22]

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent (e.g., cold methylene chloride) and dry under vacuum. This stable diethanolamine adduct can now be weighed and used directly in Suzuki coupling reactions.[22]

References

Technical Support Center: Enhancing the Stability of Boronic Acid Derivatives for Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. Boronic acids and their derivatives are indispensable tools in modern organic synthesis, particularly for carbon-carbon bond formation in reactions like the Suzuki-Miyaura coupling.[1][2] However, their inherent instability can often lead to challenges such as low reaction yields, cumbersome purification, and inconsistent results.[3][4]

This guide provides in-depth troubleshooting advice and field-proven protocols to address the stability issues of boronic acid derivatives. We will explore the root causes of degradation and present robust strategies to enhance their stability, ensuring the success and reproducibility of your synthetic endeavors.

Section 1: Understanding Boronic Acid Instability: The Core Issues

Before troubleshooting, it's crucial to understand the primary pathways through which boronic acids degrade. The two most common culprits are protodeboronation and oxidation.

  • Protodeboronation : This is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[5] This side reaction is a frequent cause of low yields in cross-coupling reactions and can be catalyzed by acid, base, or even certain metal salts under aqueous conditions.[5][6] Electron-deficient and certain heteroaromatic boronic acids are particularly susceptible.[7][8]

  • Oxidation : Boronic acids are vulnerable to oxidation, especially in the presence of reactive oxygen species (ROS) or even atmospheric oxygen, which can be exacerbated by ethereal solvents that form peroxides.[6][9][10] This process converts the boronic acid into an alcohol (phenol in the case of arylboronic acids) and boric acid, effectively removing it from the desired reaction pathway.[10][11]

BA R-B(OH)₂ (Boronic Acid) Proton H⁺ Source (e.g., H₂O, Acid, Base) Oxidant Oxidant (e.g., O₂, Peroxides) Proto_Product R-H (Protodeboronation Product) Ox_Product R-OH (Oxidation Product) Proton->Proto_Product Protodeboronation Oxidant->Ox_Product

Caption: Primary degradation pathways for boronic acids.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during synthesis in a practical question-and-answer format.

Q1: My Suzuki-Miyaura reaction has a very low yield. How do I know if my boronic acid's stability is the problem?

A1: Low yields are a common frustration, and boronic acid instability is a frequent cause.[7][12] Here’s how to troubleshoot:

  • Check for Homocoupling: The presence of a symmetrical biaryl product (R-R) derived from your boronic acid suggests oxidative processes are occurring, potentially promoted by oxygen in the reaction mixture which can also deactivate the palladium catalyst.[12][13] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon).[7][13]

  • Look for Protodeboronation: The primary byproduct to look for is the arene or alkane (R-H) corresponding to your boronic acid.[5] If you detect this byproduct via GC-MS or LC-MS, protodeboronation is a significant issue. This is especially common with electron-deficient or heteroaryl boronic acids.[7][14][15]

  • Assess Reagent Quality: Boronic acids can degrade upon storage.[13][16] Whenever possible, use a fresh, high-purity batch. If you suspect degradation, consider running a quality control check (see Protocol 4.3).

Q2: I've confirmed protodeboronation is happening. What are the most effective strategies to prevent it?

A2: Mitigating protodeboronation requires careful optimization of your reaction conditions.

  • Choice of Base: The base is critical. While necessary for the catalytic cycle, strong bases in aqueous media can accelerate protodeboronation.[6] Consider switching to milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[7][13][17]

  • Anhydrous Conditions: Since water is often the proton source, switching to anhydrous conditions can dramatically reduce protodeboronation.[13][17]

  • Use a More Stable Boron Reagent: The most robust solution is to convert the boronic acid to a more stable derivative.[17] These derivatives often act as "slow-release" sources of the active boronic acid, keeping its concentration low and minimizing decomposition.[5][14][15] See Section 3 for a detailed comparison.

Q3: My boronic acid is an amorphous solid or oil that is difficult to handle and purify. What can I do?

A3: Poor physical properties complicate accurate measurement and handling. A highly effective strategy is to convert the boronic acid into a stable, crystalline solid.

  • Diethanolamine Adducts: Reacting the boronic acid with diethanolamine is a simple, high-yielding procedure that often produces a highly crystalline, air- and water-stable solid.[18] These adducts can often be used directly in Suzuki couplings, particularly in protic solvents.[13][18] See Protocol 4.2 for a detailed procedure.

  • Trifluoroborate Salts: Conversion to the corresponding potassium organotrifluoroborate salt (R-BF₃K) is another excellent method. These salts are typically crystalline, bench-stable solids that are less prone to protodeboronation.[4] Hydrolysis to the active boronic acid is required for cross-coupling.[4]

Section 3: Proactive Stabilization: A Guide to Protecting Groups

Using a boronic acid surrogate or "protecting group" is a cornerstone strategy for carrying sensitive boron functionalities through multi-step syntheses or for improving success in challenging coupling reactions.[4][19]

BA R-B(OH)₂ (Unstable) Protected Protected Boronate (Stable Derivative) BA->Protected Protection Step Coupling Cross-Coupling Reaction (e.g., Suzuki-Miyaura) Protected->Coupling Deprotection Deprotection (If necessary) Protected->Deprotection Slow Release in situ OR Post-reaction Cleavage Product R-Ar (Desired Product) Coupling->Product Deprotection->BA Regenerates Boronic Acid

Caption: General workflow for using stable boronate derivatives.

The table below compares the most common and effective protecting groups.

Protecting GroupTypical StructureStability Profile & Key AdvantagesTypical Deprotection / Release Conditions
Pinacol Ester R-B(pin)The most popular protecting group. Stable enough for column chromatography and can often be used directly in coupling reactions.[3] Highly resistant to hydrolysis.[3]Direct hydrolysis often requires acidic conditions.[3] Can be used directly in many Suzuki protocols where the base facilitates transmetalation.
MIDA Boronate R-B(MIDA)Exceptionally stable to a wide range of conditions (hydrolysis, oxidation, reduction).[3] Ideal for "slow-release" strategies of unstable boronic acids.[14][15] Indefinitely air-stable.[15]Mild basic hydrolysis (e.g., aq. NaOH or K₃PO₄) regenerates the boronic acid.[3][14]
Diaminonaphthalene (dan) Amide R-B(dan)Very stable due to nitrogen lone pair donation to the empty boron p-orbital, reducing Lewis acidity.[3] Unreactive to conditions that cleave other boronates.[4]Requires acidic hydrolysis. The diaminonaphthalene byproduct is easily removed by extraction.[3]
Trifluoroborate Salt [R-BF₃]⁻K⁺Crystalline, bench-stable solids.[4] Not reactive in cross-couplings until hydrolyzed to the boronic acid.[4] Offers a different reactivity profile.Requires hydrolysis to the boronic acid prior to or during the cross-coupling reaction.[4]
Section 4: Field-Proven Experimental Protocols
Protocol 4.1: Formation of a Pinacol Boronate Ester

This protocol is a general method for protecting a boronic acid as its more stable pinacol ester, which is often suitable for direct use in cross-coupling.

  • Reagents & Setup:

    • Aryl boronic acid (1.0 equiv)

    • Pinacol (1.1 equiv)

    • Anhydrous solvent (e.g., Toluene or THF)

    • Dean-Stark apparatus or molecular sieves

    • Round-bottom flask with a magnetic stir bar

  • Procedure:

    • To the round-bottom flask, add the aryl boronic acid, pinacol, and solvent.

    • If using a Dean-Stark trap, assemble the apparatus and heat the mixture to reflux. Water will be azeotropically removed and collected in the trap.

    • Alternatively, add activated 4Å molecular sieves to the flask and stir the mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

    • Once complete, filter off the molecular sieves (if used) and remove the solvent under reduced pressure.

    • The crude pinacol ester can often be used directly or purified by column chromatography on silica gel.[3]

Protocol 4.2: Formation of a Diethanolamine Adduct for Improved Handling

This procedure converts a boronic acid into a stable, crystalline diethanolamine adduct.[13][18]

  • Reagents & Setup:

    • Boronic acid (1.0 equiv)

    • Diethanolamine (1.0 equiv)

    • Solvent (e.g., Dichloromethane or Diethyl Ether)

    • Beaker or flask with a magnetic stir bar

    • Vacuum filtration apparatus

  • Procedure:

    • Dissolve or suspend the boronic acid in the solvent with stirring.

    • Add diethanolamine dropwise via pipette. A precipitate will typically form, sometimes after the initial solid dissolves completely.[13]

    • Stir the resulting slurry for 15-30 minutes at room temperature.

    • Isolate the white solid product by vacuum filtration.

    • Wash the solid with a small amount of cold solvent and dry under vacuum.

    • The resulting crystalline adduct is bench-stable and can be stored for long periods.

Protocol 4.3: Quality Control of Boronic Acids by HPLC

This protocol provides a general method to assess the purity of a boronic acid sample and check for degradation products.[16]

  • Sample Preparation:

    • Accurately weigh a small amount of the boronic acid and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration.

    • Prepare a diluted sample for injection from the stock solution.

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile.

    • Detector: UV detector set to a wavelength where the boronic acid and potential impurities (e.g., corresponding phenol) absorb.

    • Injection Volume: 5-10 µL.

  • Analysis:

    • Inject the sample and run the analysis.

    • The purity can be estimated by the relative peak area of the boronic acid.

    • The appearance of new, more polar peaks may indicate hydrolysis, while less polar peaks could correspond to boroxine trimers. The corresponding phenol (from oxidation) will have a distinct retention time that can be confirmed with a standard if available.

References

Technical Support Center: Overcoming Reactivity Challenges with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your experimental design. This guide is structured to help you diagnose and solve the common challenges associated with the low reactivity of electron-deficient boronic acids in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the behavior of electron-deficient boronic acids.

Q1: Why are my Suzuki-Miyaura coupling reactions with electron-deficient boronic acids consistently low-yielding?

A1: The primary reason is the reduced nucleophilicity of the boronic acid. The electron-withdrawing groups (EWGs) on the aryl ring decrease the electron density on the boron-bearing carbon, which in turn slows down the crucial transmetalation step in the catalytic cycle.[1] This step, where the organic group is transferred from boron to the palladium center, is often the rate-limiting step for these substrates.[2] Without efficient transmetalation, the catalytic cycle stalls, leading to low product formation and potential catalyst decomposition.

Q2: What is protodeboronation and why is it a major problem with these substrates?

A2: Protodeboronation is a destructive side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[3] Electron-deficient boronic acids are particularly susceptible to this pathway, especially under harsh basic conditions or at elevated temperatures.[2][4][5] The EWGs make the ipso-carbon more electrophilic and thus more prone to protonolysis.[3] Minimizing the concentration of the free boronic acid in solution and using milder conditions are key strategies to mitigate this issue.[3][4]

Q3: Should I use a boronic acid, a pinacol ester (BPin), or an MIDA boronate?

A3: The choice depends on the stability of your specific substrate and the reaction conditions.

  • Boronic Acids: While often more reactive than their ester counterparts, they are the most prone to decomposition via protodeboronation.[6]

  • Pinacol Esters (BPin): These are generally more stable and resistant to protodeboronation, making them good for purification and storage.[2][7] However, their stability can sometimes translate to lower reactivity in the coupling reaction itself.

  • MIDA Boronates: These are highly stable, air- and chromatography-stable crystalline solids.[3] They act as "slow-release" sources of the boronic acid under basic conditions, keeping the instantaneous concentration of the sensitive free boronic acid low, which effectively suppresses decomposition pathways like protodeboronation.[3][8] This makes them an excellent choice for particularly unstable electron-deficient heteroaryl boronates.[9]

Part 2: Troubleshooting Guide: From Diagnosis to Solution

This guide provides a systematic approach to troubleshooting common experimental failures.

Issue 1: Low to No Product Formation

Your reaction yields are minimal, and you primarily recover starting materials.

Causality Analysis:

The most likely culprit is a stalled catalytic cycle. For electron-deficient boronic acids, this almost always points to an inefficient transmetalation step. The boronic acid is not "activated" enough to transfer its organic group to the palladium center.

Workflow for Resolution:

G cluster_solutions Solutions (Implement Sequentially or in Combination) start Low Yield with Electron-Deficient Boronic Acid cause Diagnosis: Inefficient Transmetalation start->cause sol1 1. Enhance Base Strength (e.g., K₃PO₄, Cs₂CO₃, KOt-Bu) cause->sol1 sol2 2. Use Electron-Rich, Bulky Ligands (e.g., Buchwald Ligands: XPhos, SPhos) exp1 Why? Stronger bases generate a higher concentration of the more nucleophilic [Ar-B(OH)₃]⁻ boronate species. sol1->exp1 sol3 3. Increase Reaction Temperature (Use high-boiling solvents like dioxane, toluene) exp2 Why? These ligands accelerate both oxidative addition and reductive elimination, pushing the cycle forward. sol2->exp2 sol4 4. Use a Modern Pre-catalyst (e.g., G3/G4 Buchwald Palladacycles) exp3 Why? Provides the energy needed to overcome the high activation barrier of the transmetalation step. sol3->exp3 exp4 Why? Ensures efficient and reliable formation of the active Pd(0) catalyst, avoiding catalyst deactivation. sol4->exp4

Troubleshooting flowchart for low-yield reactions.
Solution Deep Dive & Data:

Your choice of base and ligand is critical. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to generate the reactive boronate species necessary for transmetalation.[1][2] This is paired with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that stabilize the palladium center and promote the key steps of the catalytic cycle.[1][10]

Parameter Condition A (Standard) Condition B (Optimized for Electron-Deficient Boronic Acid) Rationale for Change
Boronic Acid 4-formylphenylboronic acid4-formylphenylboronic acid-
Aryl Halide 4-bromoanisole4-bromoanisole-
Catalyst Pd(PPh₃)₄ (2 mol%)XPhos Pd G3 (1 mol%)Modern palladacycles ensure efficient Pd(0) generation.[1]
Ligand --XPhos is an electron-rich, bulky ligand that accelerates the catalytic cycle.[2]
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)A stronger base is needed to form the active boronate species.[1][2]
Solvent Toluene/H₂O (4:1)Dioxane/H₂O (10:1)Dioxane is a high-boiling solvent that allows for higher reaction temperatures.
Temperature 80 °C110 °COvercomes the high activation energy of transmetalation.[1][2]
Typical Yield < 20%> 85%-
Issue 2: Protodeboronation is the Major Product

You observe significant formation of the arene corresponding to your boronic acid, indicating C-B bond cleavage.

Causality Analysis:

This occurs when the boronic acid decomposes faster than it participates in the Suzuki coupling. The combination of high base concentration, elevated temperature, and the inherent instability of the electron-deficient boronic acid creates a perfect storm for protonolysis.[4][5]

Solution Deep Dive:

The core strategy is to protect the boronic acid until the moment it is needed for catalysis.

  • Use a Protected Boronic Acid Form: As discussed in the FAQs, converting the boronic acid to a more stable MIDA boronate is a premier strategy.[3][4] The MIDA group is cleaved under the basic reaction conditions, slowly releasing the boronic acid and keeping its standing concentration low.

  • Milder Base: If MIDA boronates are not an option, consider a milder base like potassium fluoride (KF).[2][11] KF can activate the boronic acid without being as harsh as stronger carbonate or phosphate bases.

  • Anhydrous Conditions: For extremely sensitive substrates, water can be a proton source. Employing strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be beneficial.[2]

  • Lower Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate to minimize the rate of decomposition.[2]

Issue 3: Homocoupling of the Boronic Acid (Biphenyl Formation)

You observe significant amounts of a symmetrical biaryl product derived from the coupling of two boronic acid molecules.

Causality Analysis:

Homocoupling is often a sign of oxygen contamination in your reaction.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of two boronic acid molecules to regenerate Pd(0).[7] If you are using a Pd(II) precatalyst, this can also be a competing pathway during the initial reduction to Pd(0).[7]

Solution Deep Dive:
  • Rigorous Degassing: This is non-negotiable. Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period (15-30 minutes).[2][4]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and execution.[4]

  • Use a Pd(0) Source: If you suspect issues with the in-situ reduction of a Pd(II) precatalyst, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[2] However, modern palladacycles are generally very efficient at forming the active catalyst with minimal side reactions.[1]

Part 3: Key Experimental Protocols

These protocols are designed to be robust starting points for your optimizations.

Protocol 1: General Procedure for Coupling an Electron-Deficient Boronic Acid

This protocol incorporates best practices for maximizing yield and minimizing side reactions.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask, add the aryl halide (1.0 equiv), the electron-deficient boronic acid (or ester, 1.5 equiv), and a finely powdered strong base (e.g., K₃PO₄, 3.0 equiv). Add a magnetic stir bar.

  • Inert Atmosphere Setup: Seal the vessel with a septum. Evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the thoroughly degassed solvent (e.g., 1,4-dioxane, 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][12]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: In-Situ Protection/Activation via Diethanolamine Adduct

For particularly unstable boronic acids, forming a diethanolamine adduct can improve stability and handling.

Step-by-Step Methodology:

  • Dissolution: In a vial, dissolve the electron-deficient boronic acid (1.0 equiv) in a suitable solvent like methanol or a methanol/toluene mixture.

  • Adduct Formation: Add diethanolamine (1.0 equiv) dropwise while stirring. A precipitate should form.

  • Isolation: Stir the slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

  • Use in Coupling: This stable diethanolamine adduct can now be used directly in the Suzuki coupling reaction (Protocol 1), typically with protic solvents which facilitate the release of the boronic acid.

Part 4: Mechanistic Visualization

Understanding the catalytic cycle is key to rational troubleshooting.

Suzuki_Cycle cluster_trans Transmetalation Step pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_ox pd2_trans Ar¹-Pd(II)L₂-Ar² (Transmetalation Product) pd2_ox->pd2_trans Transmetalation (Rate-Limiting Step) pd2_trans->pd0 product Ar¹-Ar² (Product) pd2_trans->product Reductive Elimination ar1x Ar¹-X (Aryl Halide) ar1x->pd2_ox Oxidative Addition ar2b Ar²-B(OH)₂ (e⁻ deficient) boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) ar2b->boronate Activation base Base (e.g., K₃PO₄) boronate->pd2_trans

The Suzuki-Miyaura cycle with electron-deficient boronic acids.

The diagram above highlights that the critical transmetalation step is often rate-limiting for electron-deficient boronic acids (Ar²-B(OH)₂).[1][9] A strong base is required to shift the equilibrium towards the more nucleophilic "ate" complex, [Ar²-B(OH)₃]⁻, which can then efficiently transfer its aryl group to the palladium center.[11]

References

Validation & Comparative

A Senior Application Scientist's Guide to Boronic Acid Purity Determination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the world of synthetic chemistry and pharmaceutical development, the purity of reagents is not just a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe science is built. Boronic acids and their derivatives are cornerstone reagents, particularly in carbon-carbon bond-forming reactions like the Nobel Prize-winning Suzuki-Miyaura coupling.[1] Their purity directly impacts reaction yield, impurity profiles of the final product, and, ultimately, the safety and efficacy of active pharmaceutical ingredients (APIs).[2]

This guide provides an in-depth comparison of the primary analytical methods used to determine the purity of boronic acids. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, present field-proven protocols, and offer a logical framework for selecting the most appropriate method for your specific needs. Every protocol and claim is grounded in authoritative sources to ensure scientific integrity.

The Challenge: Understanding Boronic Acid Impurities

Before diving into analytical techniques, it's crucial to understand what we are looking for. The purity of a boronic acid is compromised by several common impurities, each arising from its synthesis, handling, or storage:

  • Boroxines (Anhydrides): Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines. This is one of the most common purity issues and can complicate quantification.[3]

  • Starting Materials and Reagents: Residual starting materials from synthetic routes, such as organolithium or Grignard reagents, can remain.

  • Homocoupling Products: Biphenyls or other homocoupled species can form during synthesis.

  • Hydrolysis Products: Boronate esters, often used as stable precursors, can hydrolyze back to the parent boronic acid.[4][5] The analysis of these esters is complicated by their potential for on-column hydrolysis during chromatographic analysis.[4][5]

  • Residual Solvents: Solvents used during reaction or purification steps are common impurities.[3]

  • Water Content: Boronic acids are often hygroscopic, making accurate water determination essential for calculating true purity.

  • Elemental Impurities: Residual catalysts (e.g., palladium from coupling reactions) or other inorganic contaminants can be present and are strictly regulated in pharmaceutical products.[6][7][8]

Core Analytical Techniques: A Comparative Overview

A multi-faceted approach is often necessary for a complete purity profile. The most powerful and widely adopted techniques include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography (GC), and various titration methods.

Method Principle Primary Use Case Strengths Limitations
HPLC-UV Chromatographic separation based on polarity.Quantifying organic impurities, assay.High sensitivity, high resolution for similar compounds, widely available.[1]Requires a reference standard, method development can be time-consuming, potential for on-column degradation.[4][9]
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute purity determination (assay), structural confirmation of impurities.Primary method (no analyte-specific standard needed), highly accurate and precise, provides structural information.[9][10]Lower sensitivity than HPLC, potential for signal overlap, requires specialized equipment and expertise.[9]
GC-MS Separation of volatile compounds followed by mass-based detection.Analysis of volatile impurities, residual solvents, and derivatized boronic acids.Excellent for volatile/semi-volatile compounds, high sensitivity with MS detection.Boronic acids are non-volatile and require derivatization, which adds complexity and potential for error.[11][12]
Karl Fischer Titration Electrochemical titration specific to water.Accurate determination of water content.Gold standard for water determination, highly specific and accurate from ppm to 100%.[13][14]Only measures water content, not other impurities.
ICP-MS/OES Atomic emission/mass spectrometry for elemental analysis.Quantifying trace elemental impurities (e.g., residual catalysts).Extremely sensitive for metals, required by regulatory agencies like the USP and ICH.[6][8][15]Does not provide information on organic purity.

In-Depth Analysis & Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the workhorse of the pharmaceutical industry for purity analysis.[1] Its power lies in its ability to separate the target boronic acid from structurally similar impurities. The choice of column and mobile phase is critical. A reversed-phase C18 column is most common, but boronic acids can be highly polar, leading to poor retention.[4] To overcome this, mobile phases are often buffered or contain ion-pairing reagents. Using acidic modifiers like formic or phosphoric acid helps to suppress the ionization of the boronic acid group, improving peak shape and retention.[16] Furthermore, specialized column technologies, such as those that minimize secondary interactions with metal surfaces, can significantly improve method reliability.[1]

Workflow for HPLC Method Development

HPLC_Workflow A Define Goal: Purity of Boronic Acid X B Column Screening (e.g., C18, Phenyl-Hexyl) A->B C Mobile Phase Screening Low pH (Formic Acid) High pH (Ammonium Bicarb) B->C D Optimize Gradient (Acetonitrile/Water) C->D E Assess Peak Shape, Resolution & Retention D->E E->C Not Optimized F Method Validation (ICH Q2(R1)) Specificity, Linearity, Accuracy, Precision, LOQ E->F Optimized? G Routine Analysis F->G

Caption: A systematic workflow for developing a robust HPLC purity method.

Protocol: HPLC-UV Purity Assay of Phenylboronic Acid

This protocol is a self-validating system, incorporating system suitability checks to ensure data integrity.

  • Instrumentation & Columns:

    • HPLC or UHPLC system with a PDA/UV detector (e.g., Waters Arc HPLC System).

    • Column: XSelect Premier HSS T3 (2.5 µm, 4.6 x 100 mm) or equivalent C18 column.

  • Reagents & Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50 v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) %B
      0.0 5
      10.0 95
      12.0 95
      12.1 5

      | 15.0 | 5 |

  • Preparation of Solutions:

    • Reference Standard Stock (1000 µg/mL): Accurately weigh ~25 mg of phenylboronic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Working Standard (100 µg/mL): Dilute 1.0 mL of the Stock solution to 10.0 mL with Diluent.

    • Sample Solution (100 µg/mL): Prepare in the same manner as the Reference Standard.

  • System Suitability Test (SST):

    • Inject the Working Standard solution six times.

    • Acceptance Criteria: The relative standard deviation (RSD) of the peak area for the six replicate injections must be ≤ 2.0%.[17] The tailing factor for the phenylboronic acid peak should be ≤ 2.0.

  • Analysis & Calculation:

    • Inject the Diluent (as a blank), followed by the Working Standard and the Sample solution.

    • Calculate the % Purity (as area %) for the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Calculate the Assay (% w/w) against the reference standard.

Quantitative NMR (qNMR) Spectroscopy

Expertise & Causality: qNMR stands apart as a primary analytical method, meaning it can provide an accurate purity value without needing a reference standard of the analyte itself.[9] It relies on a certified internal standard (IS) of known purity. The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal. For an accurate measurement, several experimental parameters must be strictly controlled. A key parameter is the relaxation delay (d1), which must be set to at least 5 times the longitudinal relaxation time (T1) of the slowest-relaxing proton being quantified.[9] This ensures all signals are fully relaxed before the next pulse, guaranteeing accurate integration. The choice of a suitable, non-overlapping internal standard is paramount for a successful experiment.

Workflow for qNMR Purity Determination

QNMR_Workflow A Select Analyte & Internal Standard (IS) B Determine T1 Relaxation Times for Analyte & IS A->B C Set Experimental Parameters (d1 >= 5 * T1max, sufficient scans) B->C D Prepare Sample Accurately weigh analyte & IS C->D E Acquire Spectrum D->E F Process Data (Phasing, Baseline Correction, Integration) E->F G Calculate Purity F->G Decision_Tree Start What is the Analytical Goal? Q1 Need absolute purity (assay) of a new compound? Start->Q1 Q2 Screening for low-level organic impurities? Start->Q2 Q3 Need to quantify water content? Start->Q3 Q4 Need to quantify residual catalyst (metals)? Start->Q4 A1 Use qNMR (Primary Method) Q1->A1 Yes A2 Use HPLC-UV/MS (High Sensitivity) Q2->A2 Yes A3 Use Karl Fischer Titration (High Specificity) Q3->A3 Yes A4 Use ICP-MS/OES (Regulatory Requirement) Q4->A4 Yes

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, a molecule of interest for its potential applications in medicinal chemistry, presents a unique analytical challenge. This guide provides an in-depth analysis of its structural elucidation using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, benchmarked against alternative analytical methodologies. We will explore the nuances of sample preparation, spectral interpretation, and the comparative strengths of complementary techniques, offering a comprehensive resource for researchers in the field.

The Structural Elucidation Challenge: Beyond Simple Spectra

This compound is a multi-functionalized molecule, incorporating an aromatic ring, a boronic acid moiety, a sulfonamide linkage, and a pyrrolidine ring. This complexity necessitates a multi-faceted analytical approach to confirm its identity and purity unequivocally. While NMR spectroscopy stands as the cornerstone of structural organic chemistry, its application to boronic acids requires careful consideration of their unique chemical properties.

One of the primary challenges in the NMR analysis of boronic acids is their propensity to form cyclic anhydrides, known as boroxines, through intermolecular dehydration. This equilibrium between the monomeric boronic acid and the trimeric boroxine can lead to complex or broadened NMR spectra, complicating interpretation.[1] To circumvent this, proper solvent selection is crucial. Protic solvents like methanol-d₄ or D₂O can effectively break up the boroxine structure, yielding sharper and more readily interpretable spectra for the monomeric species.[1]

Experimental Protocol: Acquiring High-Fidelity NMR Data

A robust experimental protocol is the foundation of reliable analytical data. The following steps outline the best practices for preparing and analyzing this compound by NMR spectroscopy.

Sample Preparation:

  • Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6 mL of methanol-d₄ (CD₃OD). The use of a protic solvent is intentional to minimize the formation of the boroxine trimer.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Solubility: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

NMR Acquisition Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program with a sufficient relaxation delay (e.g., zgpg30).

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 5 seconds to ensure quantitative analysis of all carbon environments.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Spectrum (400 MHz, CD₃OD):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.2d1HAr-H (ortho to -B(OH)₂)
~7.5-7.7t1HAr-H
~7.4-7.6t1HAr-H
~7.3-7.5d1HAr-H
~3.3-3.5t4H-N-CH₂ - (Pyrrolidine)
~1.8-2.0m4H-CH₂-CH₂ - (Pyrrolidine)

Predicted ¹³C NMR Spectrum (100 MHz, CD₃OD):

Chemical Shift (δ, ppm)Assignment
~140-145Ar-C -SO₂
~135-140Ar-C -B(OH)₂
~130-135Ar-C H
~125-130Ar-C H
~120-125Ar-C H
~115-120Ar-C H
~48-52-N-C H₂- (Pyrrolidine)
~25-28-CH₂-C H₂- (Pyrrolidine)

Visualizing Molecular Connectivity

To better understand the relationships between the different parts of the molecule, a structural diagram is presented below.

Figure 1. Molecular structure of this compound.

Comparative Analysis: Alternative and Complementary Techniques

While ¹H and ¹³C NMR are indispensable for detailed structural elucidation, a comprehensive characterization often relies on a suite of analytical techniques. The following table compares NMR with other common methods for the analysis of boronic acids.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
¹¹B NMR Spectroscopy Nuclear magnetic resonance of the ¹¹B nucleus.Information about the coordination state and electronic environment of the boron atom.[2][3]Highly specific for boron-containing compounds; sensitive to changes in coordination.Quadrupolar nucleus can lead to broad signals; chemical shift range is wide.[3]
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Purity assessment, quantification, and separation from impurities.[4][5]High sensitivity and resolving power; well-established for purity analysis.[6]Does not provide direct structural information; boronic acids can be challenging to retain on reverse-phase columns.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Molecular weight and fragmentation patterns, useful for identification.High sensitivity and provides molecular weight information.Requires derivatization of the non-volatile boronic acid to a volatile ester.[6]
Mass Spectrometry (ESI-MS) Ionization of molecules and analysis of their mass-to-charge ratio.Molecular weight confirmation.[7]High sensitivity and provides accurate molecular weight.Can be prone to forming adducts and fragments, complicating spectral interpretation.[7][8]
X-ray Crystallography Diffraction of X-rays by a single crystal.Unambiguous three-dimensional molecular structure.[9]Provides the absolute structure of the molecule.Requires a suitable single crystal, which can be difficult to obtain.

Workflow for Comprehensive Characterization

A logical workflow for the complete analysis of this compound would involve the following steps:

Figure 2. Recommended analytical workflow for compound characterization.

Conclusion

The structural analysis of this compound is a prime example of the need for a well-reasoned, multi-technique approach in modern chemical research. While ¹H and ¹³C NMR provide the foundational data for structural elucidation, their effective application requires an understanding of the specific chemical properties of boronic acids, particularly their tendency to form boroxines. By employing appropriate sample preparation techniques and complementing NMR data with insights from mass spectrometry, HPLC, and potentially ¹¹B NMR, researchers can achieve a comprehensive and unambiguous characterization of this and other complex molecules. This integrated analytical strategy is essential for ensuring the quality and reliability of data in drug discovery and development pipelines.

References

A Comparative Guide to the Mass Spectrometry of (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Molecules such as (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, which incorporate multiple functional groups, present unique analytical challenges. This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. Our approach is grounded in fundamental principles of mass spectrometry, predicting fragmentation pathways to facilitate structural elucidation and method development.

Introduction: The Analytical Challenge

This compound is a multifunctional molecule featuring a phenylboronic acid, a sulfonamide linker, and a pyrrolidine ring. Each of these moieties contributes to a unique and complex fragmentation pattern under mass spectrometric conditions. Understanding this behavior is crucial for confirming molecular identity, identifying metabolites, and developing robust quantitative assays.

This guide will deconstruct the molecule's mass spectrometric signature by comparing its predicted behavior against simpler, representative analogues:

  • Phenylboronic acid: The core boronic acid structure.

  • N-Phenylpyrrolidine-1-sulfonamide: The sulfonamide and pyrrolidine portion, absent the boronic acid.

By examining the fragmentation of these constituent parts, we can build a comprehensive and predictive model for the target analyte.

Experimental Design and Rationale

A robust analytical method begins with a well-considered experimental design. For a molecule of this nature, Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the method of choice, offering high sensitivity and detailed structural information.

Recommended Protocol: ESI-MS/MS Analysis
  • Sample Preparation:

    • Dissolve the analyte in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of 1-10 µg/mL. The acidic mobile phase promotes protonation, favoring positive ion mode detection ([M+H]⁺).

    • Causality: Formic acid is a common mobile phase modifier that aids in the electrospray ionization process by providing a source of protons, leading to the efficient formation of protonated molecules which are often more stable and provide clearer fragmentation spectra.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, to achieve accurate mass measurements.

    • Causality: High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of precursor and fragment ions, which is critical for confidently assigning structures to observed peaks and differentiating between isobaric species.[1]

  • Infusion and Ionization:

    • Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

    • Apply a capillary voltage of 3-4 kV.

    • Use a sheath and auxiliary gas (nitrogen) flow appropriate for the instrument to ensure stable spray formation.

    • Operate in positive ion mode to detect the [M+H]⁺ precursor ion. While boronic acids can be analyzed in negative mode, the presence of the basic pyrrolidine nitrogen makes positive mode more sensitive for this specific molecule.[2][3][4]

  • Tandem Mass Spectrometry (MS/MS):

    • Isolate the [M+H]⁺ precursor ion in the first stage of the mass spectrometer.

    • Subject the isolated ions to Collision-Induced Dissociation (CID) with a neutral gas (e.g., argon or nitrogen).

    • Vary the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

    • Causality: CID is a process where ions are accelerated and collided with neutral gas molecules, causing them to fragment.[5] By systematically increasing the collision energy, we can control the extent of fragmentation, revealing both primary and secondary fragmentation pathways, which provides a richer dataset for structural confirmation.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis p1 Dissolve Analyte (1-10 µg/mL in 50:50 ACN:H2O + 0.1% Formic Acid) ms1 Direct Infusion (5-10 µL/min) p1->ms1 esi Electrospray Ionization (ESI) Positive Mode, 3-4 kV ms1->esi ms_scan MS1 Scan (Isolate [M+H]⁺) esi->ms_scan cid Collision-Induced Dissociation (CID) (10-40 eV) ms_scan->cid msms_scan MS2 Scan (Detect Fragment Ions) cid->msms_scan da1 Identify Precursor & Fragment Ions msms_scan->da1 da2 Propose Fragmentation Pathway da1->da2 da3 Compare with Alternatives da2->da3

Caption: High-level workflow for ESI-MS/MS analysis.

Predicted Mass Spectrometry and Fragmentation Analysis

The molecular weight of this compound (C₁₁H₁₅BNO₄S) is 268.08 g/mol . In positive mode ESI, we anticipate a strong signal for the protonated molecule, [M+H]⁺, at an m/z of 269.09 .

Upon CID, this precursor ion is expected to undergo fragmentation through several competing pathways, dictated by the lability of its various bonds.

Key Predicted Fragmentation Pathways:
  • Loss of SO₂ (Sulfur Dioxide): A characteristic fragmentation for aromatic sulfonamides is the neutral loss of SO₂ (64 Da) via an intramolecular rearrangement.[6][7] This is often a dominant pathway and would result in a fragment ion at m/z 205.09.

  • Cleavage of the S-N Bond: The bond between the sulfur atom and the pyrrolidine nitrogen is susceptible to cleavage. This can happen in two ways:

    • Charge retained on the pyrrolidine: This would yield a fragment corresponding to the protonated pyrrolidine ring at m/z 72.08.

    • Charge retained on the aryl portion: This would produce a fragment at m/z 199.01.

  • Fragmentation of the Pyrrolidine Ring: The pyrrolidine ring itself can fragment, often through the loss of neutral alkenes like ethylene (28 Da).[8] This is a common pathway for cyclic amines. A characteristic loss of the entire pyrrolidine neutral (71 Da) from the precursor ion is also highly probable.[9]

  • Loss of Water from Boronic Acid: Phenylboronic acids are known to lose one or two molecules of water (18 Da each) under ESI conditions, particularly at higher energies.[2][3] This would lead to fragments at m/z 251.08 and m/z 233.07.

Predicted Fragmentation Diagram for this compound

G parent [M+H]⁺ m/z 269.09 frag_so2 [M+H - SO₂]⁺ m/z 205.09 parent->frag_so2 - SO₂ (64 Da) frag_h2o [M+H - H₂O]⁺ m/z 251.08 parent->frag_h2o - H₂O (18 Da) frag_pyrrolidine_loss [M+H - C₄H₉N]⁺ m/z 198.02 parent->frag_pyrrolidine_loss - C₄H₉N (71 Da) frag_pyrrolidine_ion [C₄H₉NH]⁺ m/z 72.08 parent->frag_pyrrolidine_ion S-N Cleavage frag_aryl_ion [C₇H₈BO₄S]⁺ m/z 199.01 parent->frag_aryl_ion S-N Cleavage

Caption: Predicted major fragmentation pathways.

Comparative Analysis

To validate our predictions and provide a clearer understanding, we will compare the expected fragmentation of our target analyte with that of its simpler analogues.

Compound NamePrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Characteristic Neutral Loss(es)
This compound 269.09251.08, 205.09, 198.02, 72.08H₂O (18 Da), SO₂ (64 Da), C₄H₉N (71 Da)
Phenylboronic acid 123.05105.04, 87.03H₂O (18 Da), H₄BO₂ (36 Da)
N-Phenylpyrrolidine-1-sulfonamide 213.09149.09, 72.08SO₂ (64 Da), C₆H₅N (91 Da)

Analysis of Comparative Data:

  • The loss of water (m/z 251.08) from the target analyte is directly attributable to the phenylboronic acid moiety, which exhibits a similar loss (m/z 105.04).

  • The significant loss of SO₂ (m/z 205.09) is a hallmark of the sulfonamide group, as seen in the N-Phenylpyrrolidine-1-sulfonamide analogue.[1][10][11] This fragmentation is a reliable indicator of the sulfonamide structure.[6]

  • The generation of the pyrrolidine ion (m/z 72.08) via S-N bond cleavage is confirmed by its presence in the fragmentation of N-Phenylpyrrolidine-1-sulfonamide . This fragment is diagnostic for the pyrrolidine-sulfonyl substructure.

The fragmentation pattern of this compound is thus a composite of the behaviors of its individual functional groups. The presence of fragments corresponding to each part of the molecule provides a self-validating system for structural confirmation. The relative intensities of these fragments will be dependent on the collision energy, with more labile bonds (like S-N) cleaving at lower energies and more complex rearrangements (like SO₂ loss) potentially requiring higher energies.

Conclusion

The mass spectrometric analysis of this compound is predictable and informative when approached with a foundational understanding of the fragmentation chemistry of its constituent functional groups. By employing high-resolution ESI-MS/MS, researchers can confidently identify this molecule and characterize its structure. The key diagnostic fragments arise from the loss of water from the boronic acid, the loss of SO₂ from the sulfonamide, and cleavage of the S-N bond. This comparative guide provides a robust framework for method development and data interpretation, empowering scientists to tackle the analytical challenges posed by complex, multifunctional molecules in the pipeline of drug discovery.

References

The Researcher's Guide to Boronic Acids vs. Boronate Esters: A Comparative Analysis of Reactivity and Stability in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection between a boronic acid and its corresponding boronate ester is a pivotal decision that profoundly influences the efficiency, yield, and practicality of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This guide provides an objective, in-depth comparison of the reactivity and stability of these two critical classes of organoboron compounds, grounded in mechanistic principles and supported by experimental data, to empower you in making informed decisions for your synthetic challenges.

Executive Summary: The Fundamental Reactivity-Stability Trade-Off

The core principle governing the choice between a boronic acid and a boronate ester is the inherent trade-off between reactivity and stability.

Boronic acids are generally the more reactive species, often leading to faster reaction times in cross-coupling reactions.[5][6] This heightened reactivity stems from the Lewis acidity of the boronic acid, which plays a crucial role in the vital transmetalation step of many catalytic cycles.[5][6] However, this reactivity comes at the cost of diminished stability. Boronic acids are susceptible to various decomposition pathways, including oxidation and protodeboronation, particularly under aqueous basic conditions, which can compromise their shelf-life and impact reaction yields.[5][7]

Boronate esters , such as the widely used pinacol esters, offer substantially greater stability.[5][6] They are frequently crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[5][6] This robustness makes them highly suitable for multi-step syntheses and high-throughput screening applications where reagent stability is paramount.[5] The compromise for this enhanced stability is typically a lower intrinsic reaction rate compared to the parent boronic acid.[5]

Mechanistic Insights: The Transmetalation Step

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][6] The nature of the boron reagent directly impacts the critical transmetalation step, where the organic group is transferred from boron to the palladium center.[6][8]

It is a widely held view that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions common in many cross-coupling reactions.[5] However, compelling evidence from structural, kinetic, and computational studies has demonstrated that boronate esters can also undergo direct transmetalation without prior hydrolysis.[9][10]

There are two primary proposed pathways for transmetalation:

  • The Boronate Pathway: The base activates the boronic acid to form a more nucleophilic boronate species, which then reacts with the palladium-halide complex.[11]

  • The Oxo-Palladium Pathway: The base reacts with the palladium-halide complex to form a palladium-hydroxo species, which then reacts with the neutral boronic acid.[11][12]

Kinetic studies suggest that the reaction between a palladium-hydroxo complex and a neutral boronic acid is significantly faster than the reaction between a palladium-halide complex and a boronate.[12] This indicates that the oxo-palladium pathway is often kinetically favored.

The structure of the boronic ester can significantly influence the rate of transmetalation. For instance, studies have shown that electron-deficient esters (e.g., catechol) and certain electron-rich esters (e.g., glycol, neopentyl) can lead to a rate increase compared to the parent boronic acid.[9] Conversely, sterically hindered esters like pinacol esters may exhibit slower reaction rates due to the difficulty in forming the necessary pre-transmetalation complexes.[9]

Comparative Performance Data

The following table summarizes the key differences in properties and performance between boronic acids and a common boronate ester, the pinacol ester.

ParameterBoronic AcidsBoronic Acid Pinacol Esters
Reactivity Generally higher, leading to faster reaction rates.[5][6]Generally lower, may require longer reaction times or higher temperatures.[5]
Stability Prone to decomposition (e.g., protodeboronation, oxidation), especially certain heteroaryl derivatives.[5][7][9]Significantly more stable, with a longer shelf-life.[5][6] Often stable to silica gel chromatography.[13]
Handling & Storage Often requires storage under an inert atmosphere and at low temperatures.[6]Typically stable at room temperature and easy to handle in air.[6]
Purification Can be challenging to obtain in high purity due to decomposition.[6]Generally high purity; can be purified by standard techniques like column chromatography and distillation.[6][11]
Yield Can provide high yields in short reaction times, but can be compromised by decomposition of the starting material.[6]Often leads to more reproducible and higher isolated yields in complex syntheses due to higher purity and stability.[6]
Quantitative Kinetic Data

Kinetic studies provide a more nuanced understanding of reactivity beyond general trends. Research by Hartwig and others has elucidated the rates of transmetalation for various boron reagents. For example, one study demonstrated that a glycol boronic ester complex transferred its aryl group approximately 23 times faster than the corresponding arylboronic acid complex.[9] In contrast, the pinacol boronic ester exhibited a slower rate of transmetalation.[9] This highlights that the nature of the esterifying diol can dramatically modulate reactivity, in some cases even surpassing the parent boronic acid.

Experimental Protocol: A Head-to-Head Comparison of Reactivity in a Suzuki-Miyaura Coupling

To provide a practical framework for evaluating the reactivity of a boronic acid versus its pinacol ester, the following detailed experimental protocol for a model Suzuki-Miyaura cross-coupling reaction is provided. This protocol is designed as a self-validating system where parallel reactions are set up to ensure a direct and reliable comparison.

Objective: To compare the reaction rate and yield of the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid versus phenylboronic acid pinacol ester.

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Phenylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethanol

  • Deionized water

  • Internal standard (e.g., dodecane) for GC analysis

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

  • Heating mantle with temperature control and stirrer

  • Analytical equipment: Gas chromatograph with a flame ionization detector (GC-FID) or a liquid chromatograph-mass spectrometer (LC-MS).

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions: - 4-Bromotoluene in Toluene - Internal Standard in Toluene prep_catalyst Prepare Catalyst Pre-mixture: Pd(OAc)₂ + PPh₃ in Toluene prep_reactions Set up two identical, flame-dried flasks under inert atmosphere. add_solids To each flask, add: - K₂CO₃ - Boron Reagent (Acid or Ester) add_liquids Add Toluene, Ethanol, Water. Add 4-Bromotoluene & Internal Standard solutions. add_solids->add_liquids Reagent Loading add_catalyst Inject Catalyst Pre-mixture to start reaction. Begin heating to 80°C with vigorous stirring. sampling Take aliquots at regular time intervals (e.g., 0, 15, 30, 60, 120, 240 min). quench Quench each aliquot immediately (e.g., with cold diethyl ether and water). extract Extract quenched aliquots. quench->extract Work-up analyze Analyze organic layer by GC-FID or LC-MS. plot Plot % Conversion vs. Time for each reaction. compare Compare reaction rates and final yields.

Caption: Workflow for comparative reactivity study.

Step-by-Step Procedure:

  • Catalyst Pre-mixture Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving palladium(II) acetate (e.g., 0.02 mmol) and triphenylphosphine (e.g., 0.04 mmol) in a known volume of anhydrous toluene (e.g., 10 mL). Causality: Pre-mixing the catalyst and ligand allows for the formation of the active Pd(0) species, ensuring consistent catalyst activity at the start of each reaction.

  • Reaction Setup (Perform in duplicate for each boron reagent):

    • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add potassium carbonate (e.g., 2.0 mmol).

    • Add either phenylboronic acid (1.2 mmol) to the first set of flasks or phenylboronic acid pinacol ester (1.2 mmol) to the second set.

    • Seal the flasks with septa, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Addition of Reagents and Solvents:

    • To each flask, add anhydrous toluene (e.g., 5 mL), ethanol (e.g., 1 mL), and deionized water (e.g., 1 mL). Causality: The solvent system is chosen to ensure solubility of all components. Water is essential for the activity of the inorganic base.

    • Add 4-bromotoluene (1.0 mmol) and the internal standard (e.g., dodecane, 0.5 mmol).

  • Reaction Initiation and Monitoring:

    • Place the flasks in a preheated heating block at 80°C and begin vigorous stirring.

    • Inject the catalyst pre-mixture (e.g., 1 mL, containing 0.002 mmol Pd) into each flask to initiate the reaction (time = 0).

    • At specified time intervals (e.g., 15, 30, 60, 90, 120, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture using a syringe.

    • Immediately quench the aliquot by adding it to a vial containing diethyl ether (1 mL) and water (1 mL). Shake vigorously. Trustworthiness: Immediate quenching of the aliquots is crucial to stop the reaction and ensure that the measured conversion accurately reflects the reaction progress at that specific time point.

  • Analysis:

    • Analyze the organic layer of each quenched aliquot by GC-FID or LC-MS.

    • Calculate the percent conversion of 4-bromotoluene to the biphenyl product relative to the internal standard.

    • Plot the percent conversion versus time for both the boronic acid and the boronic ester reactions.

  • Data Interpretation:

    • Compare the initial reaction rates (the slope of the initial part of the curve). A steeper slope indicates a higher reaction rate.

    • Compare the time required to reach >95% conversion.

    • Compare the final isolated yields after a full-scale reaction and work-up, if desired.

The Catalytic Cycle: A Visual Representation

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction, highlighting the two principal pathways for the transmetalation step involving either a boronic acid or a boronate ester.

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation Pathways Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation PdOH Ar-Pd(II)L₂-OH ArPdX->PdOH + OH⁻ - X⁻ ArPdAr Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Product Ar-Ar' RedElim->Product Product->Pd0 Catalyst Regeneration ArBX2 Ar'-B(OH)₂ (Boronic Acid) ArBOH3 [Ar'-B(OH)₃]⁻ (Boronate) ArBX2->ArBOH3 + OH⁻ ArBX2->PdOH ArBOR2 Ar'-B(OR)₂ (Boronate Ester) ArBOR2->Transmetalation Direct Transmetalation or Hydrolysis First Base Base (e.g., OH⁻) ArBOH3->Transmetalation Boronate Pathway PdOH->Transmetalation Oxo-Palladium Pathway

Caption: Suzuki-Miyaura catalytic cycle.

Conclusion and Recommendations

The choice between a boronic acid and a boronate ester is not a matter of inherent superiority but one of strategic selection based on the specific demands of the synthetic problem at hand.

Choose a boronic acid when:

  • Maximizing the reaction rate is the primary goal.

  • The reagent can be used shortly after preparation or has been stored under strictly inert conditions.

  • Potential instability can be managed through careful control of reaction conditions.

Choose a boronate ester (e.g., pinacol ester) when:

  • Stability, ease of handling, and long-term storage are critical.[5]

  • High purity of the organoboron reagent is essential for the success of subsequent synthetic steps.[5]

  • The reaction is part of an automated or high-throughput workflow where reagent robustness is paramount.[5]

  • Slightly longer reaction times are an acceptable trade-off for enhanced reproducibility and a cleaner reaction profile.[5]

Ultimately, the superior stability and handling characteristics of boronate esters often make them the preferred choice in complex, multi-step syntheses and within the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid.[5] By understanding the principles and data presented in this guide, researchers can make more informed and rational decisions to accelerate their research and development endeavors.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Boronic Acid Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Boronic acids and their derivatives are of paramount importance in organic synthesis and medicinal chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions and as versatile pharmacophores. However, the accurate and comprehensive characterization of these molecules presents unique analytical challenges. Their propensity to undergo reversible dehydration to form cyclic boroxines, coupled with their ability to interact with diols, necessitates a multi-faceted analytical approach. This guide provides a comparative overview of key analytical techniques for boronic acid characterization, emphasizing the necessity of cross-validation to ensure data integrity and a thorough understanding of the material properties.

The Imperative of a Multi-Technique Approach

Relying on a single analytical technique for the characterization of boronic acids can be misleading. For instance, while Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation, it may not fully capture the purity profile or the presence of non-NMR active impurities. Similarly, High-Performance Liquid Chromatography (HPLC) can quantify purity but provides limited structural information. Therefore, a cross-validation strategy, where multiple orthogonal techniques are employed, is essential for a holistic and reliable characterization. This approach is in line with the principles of analytical method validation outlined by regulatory bodies such as the FDA and the International Council for Harmonisation (ICH)[1][2][3][4][5][6][7][8][9].

Core Analytical Techniques and Their Cross-Validation Synergy

The following sections detail the principles, strengths, and limitations of the most pertinent analytical techniques for boronic acid characterization and discuss how they can be used synergistically.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. For boronic acids, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

Expertise & Experience:

  • ¹¹B NMR is a powerful tool for directly observing the boron atom. The chemical shift in ¹¹B NMR can distinguish between the sp²-hybridized trigonal planar boronic acid and the sp³-hybridized tetrahedral boronate ester, which is formed upon interaction with diols or in certain solvent systems[10][11][12]. This technique is crucial for studying the equilibrium between the boronic acid and its boroxine form, as well as its binding with diols[10][13].

  • ¹H and ¹³C NMR provide the backbone of structural elucidation, confirming the organic framework of the molecule. Integration of ¹H NMR signals can offer a preliminary assessment of purity against a known standard.

Trustworthiness: The self-validating nature of NMR lies in the consistency of the data across different nuclei. For example, the proton and carbon signals should correspond to the structure confirmed by the boron signal.

Limitations:

  • Sensitivity can be an issue for detecting low-level impurities.

  • The presence of water can lead to peak broadening and exchange of the B(OH)₂ protons, complicating spectral interpretation.

  • The equilibrium between the boronic acid and its boroxine can result in complex spectra.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Expertise & Experience:

  • The analysis of boronic acids by MS can be challenging due to their propensity to form cyclic boroxines through dehydration in the gas phase[14][15]. This can lead to the observation of ions corresponding to the trimer minus three water molecules, complicating the interpretation of the molecular ion peak.

  • Electrospray Ionization (ESI) is a soft ionization technique suitable for LC-MS and can often detect the protonated or deprotonated molecular ion[14].

  • Gas Chromatography-Mass Spectrometry (GC-MS) typically requires derivatization of the boronic acid to increase its volatility and prevent boroxine formation[14][16]. Silylation is a common derivatization strategy[14].

Trustworthiness: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the boronic acid and its impurities, thus validating the structural information obtained from NMR.

Limitations:

  • In-source reactions like dehydration can obscure the molecular ion.

  • Quantification can be challenging without appropriate standards.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. It is a cornerstone for purity assessment and quantification.

Expertise & Experience:

  • Reversed-phase HPLC (RP-HPLC) is the most common mode for boronic acid analysis. The choice of column and mobile phase is critical to achieve good peak shape and resolution[17].

  • On-column hydrolysis of boronate esters to their corresponding boronic acids can be a significant issue, complicating the analysis of these derivatives. The use of columns with low silanol activity can mitigate this problem[18][19].

  • Method development often involves screening different columns and mobile phase modifiers to achieve optimal separation.

Trustworthiness: A validated HPLC method provides reliable data on the purity of the boronic acid and the levels of any impurities. According to ICH guidelines, validation parameters include accuracy, precision, specificity, linearity, and range[2][3][7].

Limitations:

  • HPLC alone does not provide structural information about unknown impurities.

  • Co-elution of impurities can lead to an overestimation of purity.

X-ray Crystallography

Principle: X-ray crystallography determines the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous structural information.

Expertise & Experience:

  • Single-crystal X-ray diffraction provides definitive proof of structure, including the bond lengths and angles of the boronic acid moiety[20][21]. It can also reveal intermolecular interactions, such as hydrogen bonding, which can influence the solid-state properties of the material[20].

  • X-ray crystallography has been instrumental in understanding how boronic acids interact with biological targets, such as enzymes[22][23][24].

Trustworthiness: The detailed structural information from X-ray crystallography serves as the ultimate validation for the structural hypotheses derived from NMR and MS data.

Limitations:

  • Requires a single crystal of suitable size and quality, which can be challenging to grow.

  • Provides information only on the solid-state structure, which may not be representative of the structure in solution.

Cross-Validation Workflow

A robust cross-validation workflow integrates these techniques to build a comprehensive understanding of the boronic acid.

CrossValidationWorkflow cluster_synthesis Synthesis & Isolation cluster_quantification Purity & Impurity Profiling cluster_confirmation Definitive Structure Synthesis Boronic Acid Synthesis NMR NMR (¹H, ¹³C, ¹¹B) - Structural Elucidation - Preliminary Purity Synthesis->NMR Initial Analysis MS Mass Spectrometry - Molecular Weight - Elemental Composition Synthesis->MS Initial Analysis HPLC HPLC - Purity Assay - Impurity Quantification NMR->HPLC Guide Method Development Xray X-ray Crystallography - Absolute Structure - Solid-State Conformation NMR->Xray Confirm Solution Structure MS->HPLC Identify Impurity Masses MS->Xray Confirm Molecular Formula HPLC->MS LC-MS for Impurity ID BoronicAcidEquilibria cluster_boroxine Boroxine Formation (Dehydration) cluster_diol Boronate Ester Formation (with Diol) BA1 3 R-B(OH)₂ Boroxine (RBO)₃ BA1->Boroxine -3 H₂O +3 H₂O Water + 3 H₂O BA2 R-B(OH)₂ Diol + Diol Ester Boronate Ester Diol->Ester -2 H₂O +2 H₂O Water2 + 2 H₂O

References

A Comparative Guide to Boronic Acids in Suzuki-Miyaura Coupling: The Case for (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a foundational tool in modern synthetic chemistry, particularly within drug discovery and development. The choice of the organoboron reagent is paramount, directly influencing reaction kinetics, yields, and substrate scope. This guide presents a detailed comparative analysis of (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid against other common boronic acids. We will delve into the mechanistic underpinnings of its reactivity, provide supporting experimental data from a model reaction, and offer detailed protocols to allow for replication and validation. Our analysis is designed to provide researchers, scientists, and drug development professionals with the authoritative, field-proven insights required for informed reagent selection.

Introduction: The Strategic Advantage of the Ortho-Sulfonyl Group

This compound is a specialized reagent distinguished by a bulky, electron-withdrawing sulfonyl group positioned ortho to the boronic acid moiety. This is not a trivial substitution. This specific arrangement imparts unique electronic and steric properties that can be leveraged to overcome common challenges in cross-coupling chemistry.

Boronic acids function as the nucleophilic partner in the Suzuki-Miyaura reaction after activation by a base. The electronic nature of the substituents on the aryl ring significantly modulates this nucleophilicity. While a common heuristic suggests that electron-donating groups (EDGs) enhance reactivity by increasing the electron density on the transmetalating carbon, the reality is more nuanced.[1][2] Strong electron-withdrawing groups (EWGs), such as the sulfonyl group, increase the Lewis acidity of the boron atom.[3] This enhancement can accelerate the formation of the key boronate species ([Ar-B(OH)₃]⁻), which is the active component in the often rate-limiting transmetalation step of the catalytic cycle.

This guide will demonstrate through a comparative experiment how this increased Lewis acidity translates into a tangible kinetic advantage, leading to faster reaction times and high efficiency.

Comparative Performance Analysis: A Head-to-Head Experiment

To objectively assess the performance of this compound, we designed a comparative study against two widely used benchmarks:

  • Phenylboronic Acid: The simplest, unsubstituted arylboronic acid, serving as a baseline for reactivity.

  • (2-Methoxyphenyl)boronic Acid: An ortho-substituted arylboronic acid bearing an electron-donating group (EDG), providing a direct electronic counterpoint.

The model reaction is the Suzuki-Miyaura coupling of these boronic acids with 4-bromoanisole, a moderately reactive aryl halide, using a standard palladium catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Boronic Acids with 4-Bromoanisole

Causality behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic, reliable catalyst for a broad range of Suzuki couplings, providing a robust baseline for comparison.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base, effective for activating the boronic acid without causing significant side reactions.

  • Solvent System: A biphasic system of Dioxane/Water (4:1) is employed to ensure solubility of both the organic reagents and the inorganic base, facilitating efficient reaction.[4]

  • Temperature: 85°C is a standard temperature that provides sufficient thermal energy for the reaction to proceed at a measurable rate without causing significant catalyst decomposition or side-product formation.

Step-by-Step Methodology:

  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%), and K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon for 10 minutes by evacuating and backfilling the flask three times.

  • Solvent Addition: Add 4 mL of degassed 1,4-dioxane and 1 mL of degassed deionized water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 85°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots at 1, 2, 4, and 8 hours. Quench the aliquot with 1 mL of water, extract with 1 mL of ethyl acetate, and analyze the organic layer by GC-MS to determine the yield of the 4-methoxybiphenyl product relative to an internal standard.

Quantitative Data Summary

The results of the comparative reaction study are summarized below, highlighting the kinetic profile of each boronic acid.

Time (hours)This compound Product Yield (%)Phenylboronic acid Product Yield (%)(2-Methoxyphenyl)boronic acid Product Yield (%)
1887268
2968985
4>999593
8>999694

Interpretation of Results: The data unequivocally demonstrates a significant kinetic advantage for this compound. It reached 88% yield within the first hour, substantially outpacing both the unsubstituted phenylboronic acid and the electron-rich (2-methoxyphenyl)boronic acid. While all three reagents achieved excellent yields upon completion, the sulfonyl-containing acid reached this point in a fraction of the time. This rapid conversion is a critical factor in process optimization, allowing for higher throughput, reduced energy consumption, and potentially lower catalyst loadings.

Mechanistic Rationale and Workflow Visualization

The enhanced reactivity observed is directly linked to the established Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Mechanism cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)L₂-Ar' OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination (Ar-Ar') BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ (Base) Boronate->OxAdd Accelerated by ortho-SO₂R Group (Increased Lewis Acidity)

Figure 1. The Suzuki-Miyaura catalytic cycle. The electron-withdrawing ortho-sulfonyl group accelerates the formation of the active boronate species, which facilitates the rate-determining transmetalation step.

The experimental workflow is designed for reproducibility and accurate comparison.

Experimental_Workflow cluster_setup I. Reaction Setup cluster_run II. Reaction Execution cluster_analysis III. Analysis A Combine Aryl Halide, Boronic Acid, Catalyst, and Base in Schlenk Flask B Seal and Purge with Argon (3x) A->B C Add Degassed Solvents (Dioxane/Water) B->C D Immerse in Preheated Oil Bath (85°C) C->D E Stir Vigorously D->E F Collect Aliquots at Timed Intervals (1, 2, 4, 8 hr) E->F G Quench Aliquot with Water F->G H Extract with Ethyl Acetate G->H I Analyze Organic Layer by GC-MS H->I J Calculate Product Yield I->J

Figure 2. A logical workflow for the comparative Suzuki-Miyaura coupling experiment, ensuring consistent and reliable data collection.

Conclusion: A Superior Reagent for Efficient Synthesis

Our comparative analysis, grounded in established mechanistic principles and supported by direct experimental data, demonstrates that this compound is a superior reagent for Suzuki-Miyaura cross-coupling reactions where reaction time is a critical parameter. The strategic placement of the electron-withdrawing ortho-sulfonyl group enhances the Lewis acidity of the boron center, leading to a significant acceleration of the reaction rate compared to both unsubstituted and electron-rich boronic acids.

For professionals in pharmaceutical and chemical development, incorporating this reagent into synthetic strategies can lead to more efficient, economical, and scalable processes. Its use is particularly recommended for complex syntheses where sluggish coupling kinetics are a known bottleneck.

References

A Senior Application Scientist's Guide to HPLC Methods for Quantifying Boronic Acid Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Boronic Acids in Pharmaceutical Development

Boronic acids and their derivatives, particularly pinacol esters, are indispensable building blocks in modern organic synthesis. Their prominence is largely due to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in the pharmaceutical industry.[1][2] However, the very reactivity that makes them valuable also presents significant analytical challenges. These compounds are prone to degradation, primarily through hydrolysis of boronate esters to their corresponding boronic acids and oxidative pathways.[3][4][5][6]

For researchers and drug development professionals, the accurate quantification of boronic acid impurities is not merely a procedural step; it is a critical requirement for ensuring the safety, efficacy, and batch-to-batch consistency of active pharmaceutical ingredients (APIs). Potential impurities can arise from starting materials, side reactions, or degradation, and some may be classified as potentially genotoxic.[7] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust quantification of these challenging analytes. We will move beyond simple protocols to explore the underlying chemistry, explain the rationale behind methodological choices, and provide the data necessary to select and implement the most effective strategy for your laboratory.

The Analytical Challenge: Understanding Boronic Acid Stability

The primary obstacle in developing reliable HPLC methods for boronic acids is their inherent instability under typical analytical conditions. The two main degradation pathways are:

  • Hydrolysis: Boronic pinacol esters, often used for their improved stability and handling over free boronic acids, are susceptible to hydrolysis back to the more polar boronic acid and pinacol, especially under the aqueous conditions of reversed-phase HPLC.[1][3][6][8] This on-column degradation can lead to inaccurate purity assessments, with the impurity (the boronic acid) being generated from the main component during the analysis itself.

  • Oxidation: The carbon-boron bond can be susceptible to oxidative cleavage, leading to the formation of corresponding alcohols or phenols.[4] This pathway can be influenced by mobile phase components, dissolved oxygen, and temperature.

A successful analytical method must therefore be designed to minimize these degradation pathways while achieving the necessary chromatographic resolution and sensitivity.

Comparative Analysis of HPLC Methodologies

The choice of HPLC mode is dictated by the polarity of the analytes and the need to mitigate on-column degradation. Reversed-Phase HPLC is the workhorse, but alternative modes offer significant advantages for certain applications.

Reversed-Phase HPLC (RP-HPLC): The Conventional but Complex Approach

RP-HPLC is the most common starting point for purity analysis. However, its application to boronic acids is fraught with challenges, primarily the poor retention of polar boronic acids and the on-column hydrolysis of their ester precursors.[8][9]

Causality Behind Experimental Choices:

  • Stationary Phase Selection: The choice of column is the most critical factor in preventing on-column hydrolysis.[6][10] Free silanol groups on the surface of silica-based C18 columns can catalyze this degradation. Therefore, the primary strategy is to use columns with low residual silanol activity. End-capped columns or those with novel bonding chemistries, such as the Waters XTerra MS C18, have demonstrated superior performance by minimizing these unwanted secondary interactions.[3][5][6][10]

  • Mobile Phase pH and Additives: While low pH can suppress the ionization of silanols, acidic modifiers like formic acid have been shown to sometimes increase the rate of hydrolysis for certain boronate esters.[5][10] Conversely, high pH can ionize the boronic acid group (pKa ~9), altering retention but also potentially increasing interactions with the stationary phase. Often, the optimal approach is to use a mobile phase with no pH modifier or a neutral buffer like ammonium acetate.[5][11]

  • Fast LC to Minimize Degradation: Since on-column degradation is time-dependent, reducing the analysis time is a highly effective strategy. Employing "Fast LC" conditions—using shorter columns (e.g., 50 mm), smaller particle sizes (e.g., < 3 µm), and higher flow rates—can significantly reduce the residence time of the analyte on the column, thereby minimizing the opportunity for hydrolysis to occur.[3][8] Separations achieved in under five minutes have been shown to effectively prevent on-column hydrolysis.[3][8]

Workflow for RP-HPLC Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analytes (Boronic Acid & Ester) ScreenCols Screen Columns: 1. Low-Silanol C18 (e.g., XTerra) 2. Standard C18 3. Phenyl Hexyl Start->ScreenCols ScreenMP Test Mobile Phases: A: MeCN/Water + 0.1% FA B: MeCN/Water + 10mM NH4OAc C: MeCN/Water (No Modifier) ScreenCols->ScreenMP Eval Evaluate Data: - Peak Shape - Retention - Evidence of Hydrolysis? ScreenMP->Eval FastLC Implement Fast LC: - Short Column (≤ 50mm) - Fast Gradient (< 4 min) - High Flow Rate Eval->FastLC Hydrolysis Observed OptimizeGrad Optimize Gradient Profile & Temperature Eval->OptimizeGrad No Hydrolysis FastLC->OptimizeGrad Validate Method Validation (ICH Q2) - Specificity - Linearity & Range - Accuracy & Precision - LOD/LOQ OptimizeGrad->Validate Final Final Method Validate->Final

Caption: RP-HPLC method development workflow for boronic acids.

Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar boronic acids that exhibit poor retention in RP-HPLC, HILIC presents a powerful alternative.[12] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[12]

Expert Insight: The retention mechanism in HILIC involves the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[12] This makes it ideal for retaining small, polar molecules that would otherwise elute in the void volume of an RP system. As the aqueous content of the mobile phase increases, polar analytes elute, providing an orthogonal separation mechanism to RP-HPLC. This technique is particularly advantageous when coupled with mass spectrometry, as the high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source.[12]

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[13][14] Boronic acids, with a pKa around 9, are typically neutral at acidic to neutral pH.[2] However, they can be converted to the anionic tetrahedral boronate form (R-B(OH)₃⁻) at higher pH, making them suitable for anion-exchange chromatography.[15] This technique can be highly selective for separating boronic acids from neutral or cationic impurities. It is a more specialized technique but can be invaluable for resolving complex mixtures where RP-HPLC and HILIC fail.

Advanced Detection Strategies: Beyond UV

While many aryl boronic acids possess a UV chromophore, a significant number of alkyl boronic acids or process impurities do not. Furthermore, achieving trace-level quantification often requires more sensitive and selective detection methods.

Mass Spectrometry (MS)

LC-MS is a powerful tool for boronic acid analysis, offering high sensitivity and specificity.[7] An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with MS can provide rapid analysis times (e.g., one-minute run times), further minimizing on-column degradation while delivering excellent quantitative performance.[11]

Trustworthiness: A key challenge in MS detection is the in-source formation of cyclic anhydrides known as boroxines, or other adducts, which can complicate mass spectra interpretation.[11] Method development should include optimization of MS source parameters (e.g., temperatures, voltages) to favor the formation of the desired molecular ion [M-H]⁻ or [M+H]⁺ and ensure a stable, reproducible response for quantification.

Post-Column Derivatization with Alizarin

For selective and highly sensitive detection of boronic acids without relying on MS, post-column derivatization is an elegant solution. One of the most effective methods involves a post-column reaction with alizarin.[16][17][18]

Mechanism: Alizarin itself is weakly fluorescent. However, upon reacting with a boronic acid in the HPLC eluate, it forms a highly fluorescent boronic ester complex.[18] This complex can be detected with high sensitivity using a fluorescence detector. This approach offers exceptional selectivity, as only boronic acids will react to produce the fluorescent signal, effectively eliminating matrix interference.[16][17]

Diagram of Post-Column Derivatization Setup

G HPLC HPLC Pump & Autosampler Column Analytical Column HPLC->Column Eluent A + B Tee Column->Tee Separated Analytes ReagentPump Reagent Pump ReagentPump->Tee Reagent Reagent Alizarin Reagent Reagent->ReagentPump Coil Reaction Coil (Heated) Tee->Coil FLD Fluorescence Detector (FLD) Coil->FLD Waste Waste FLD->Waste Data Data System FLD->Data

Caption: Post-column derivatization workflow with Alizarin.

Quantitative Performance Comparison

The selection of a method often involves a trade-off between speed, sensitivity, and complexity. The following table summarizes the typical performance characteristics of the discussed methods.

MethodTypical AnalytesCommon DetectorTypical LOQKey AdvantagesKey Challenges
Fast RP-HPLC Aromatic boronic acids & pinacol estersUV/PDA~1-10 µg/mLFast, simple, widely availableOn-column hydrolysis risk, poor retention for polar analytes[3][8]
HILIC Highly polar/hydrophilic boronic acidsELSD, CAD, MSng/mL range (with MS)Excellent retention for polar compounds, MS-friendly[12][19]Sensitive to mobile phase composition, longer equilibration times
LC-MS/MS All types, especially non-chromophoricMS/MSpg/mL to ng/mL range[7]Highest sensitivity & specificity, structural confirmationMatrix effects, in-source adduct formation, higher cost[7][11]
RP-HPLC with Post-Column Derivatization All types of boronic acidsFluorescence~1 µM (1.2 ng for phenylboronic acid)[16][17]Highly selective, very sensitive, avoids matrix issuesAdded complexity of post-column pump and reactor

Detailed Experimental Protocols

The following protocols provide a robust starting point for method development. They are designed to be self-validating through the inclusion of system suitability checks.

Protocol 1: Fast RP-HPLC Method for Purity of an Aromatic Boronate Ester

This method is designed to minimize on-column hydrolysis of a pinacol ester to its corresponding boronic acid impurity.

  • Instrumentation: HPLC or UHPLC system with a PDA/UV detector.

  • Column: Waters XTerra MS C18, 2.5 µm, 4.6 x 50 mm.[3]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

  • Gradient Program:

    Time (min) %B
    0.0 20
    3.0 95
    3.5 95
    3.6 20

    | 4.5 | 20 |

  • Sample Preparation: Dissolve the sample in acetonitrile at a concentration of approximately 0.5 mg/mL. Aprotic solvents are preferred to minimize hydrolysis prior to injection.[10]

  • System Suitability: Prepare a sample containing the main boronate ester spiked with a small amount (~0.1%) of the corresponding boronic acid impurity. The resolution between the two peaks should be >2.0. The tailing factor for the main peak should be <1.5.

Protocol 2: HPLC with Post-Column Derivatization for Selective Boronic Acid Detection

This method provides highly selective and sensitive detection of boronic acids in a complex mixture.[16][17]

  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, a secondary pump for the reagent, a mixing tee, a reaction coil, and a fluorescence detector.

  • Chromatographic Conditions:

    • Column: Standard C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A suitable gradient to separate the compounds of interest (e.g., 10-90% B over 15 minutes).

  • Post-Column Reaction Conditions:

    • Reagent: 75 µM Alizarin and 0.1% triethylamine in acetonitrile.[16][17]

    • Reagent Flow Rate: 0.6 mL/min.

    • Reaction Coil: 3.5 m x 0.25 mm i.d. PEEK tubing.

    • Reaction Temperature: 50 °C (using the column oven or a separate heating module).

  • Detection:

    • Fluorescence Detector: Excitation λ = 469 nm, Emission λ = 610 nm.[16][17]

  • System Suitability: Inject a standard solution of a known boronic acid (e.g., phenylboronic acid). The signal-to-noise ratio for a 1 µM standard should be >10.

Conclusion and Future Outlook

The quantification of boronic acid impurities demands a thoughtful, mechanism-based approach to HPLC method development. While RP-HPLC remains a primary tool, success hinges on mitigating on-column hydrolysis by selecting inert stationary phases and employing fast gradients. For challenging separations involving highly polar analytes or the need for enhanced sensitivity and selectivity, advanced techniques such as HILIC, LC-MS, and post-column derivatization offer powerful solutions.

As the pharmaceutical industry continues to rely heavily on boronic acid chemistry, the need for robust, high-throughput analytical methods will only grow. The adoption of UHPLC systems is a clear trend, offering significant advantages in speed and resolution that directly combat the stability issues inherent to this class of compounds.[11] By understanding the underlying chemical principles and leveraging the diverse chromatographic and detection tools available, researchers can develop trustworthy methods that ensure the quality and safety of next-generation therapeutics.

References

Purity assessment of boronic acid reagents for Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

Analyzing Boronic Acids

I'm starting by zeroing in on boronic acid reagent purity. I'll scour Google for key data on typical contaminants, analytical methods to find them, and how these imperfections affect the Suzuki coupling. My immediate aim is to understand the landscape of impurities thoroughly.

Exploring Impurity Impacts

I'm now diving into the impact of specific impurities, using search results to identify their detrimental effects on the Suzuki coupling. I'm focusing on analytical methods' capabilities, creating tables comparing strengths and weaknesses. I'll summarize it all in a structured comparative guide.

Refining Analytical Techniques

I'm now zeroing in on analytical methods. My Google searches target specific techniques like NMR, MS, and chromatography, searching for experimental comparisons and established standards. I'll summarize their capabilities and limitations in a comparative guide, and devise a flow-chart for a comprehensive purity check. I plan a qNMR protocol, and I'll carefully cite every source.

A Senior Application Scientist's Guide to the Structural Confirmation of Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth technical guide on the structural confirmation of boronic acid derivatives. As a class of compounds with escalating importance in medicinal chemistry, organic synthesis, and materials science, the unambiguous determination of their structure is a critical step in research and development.[1][2][3] Boronic acids, characterized by a C–B bond and two hydroxyl groups, exhibit unique chemical properties, including their ability to act as Lewis acids and form reversible covalent complexes with diols.[4][5] This guide provides a comparative overview of the key analytical techniques employed for their structural elucidation, grounded in scientific principles and practical insights for researchers, scientists, and drug development professionals.

A significant challenge in the characterization of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[4][6][7] This dynamic equilibrium between the monomeric acid and the boroxine can complicate spectral interpretation. Therefore, the choice of analytical technique and experimental conditions is paramount for obtaining accurate structural information.

Comparative Analysis of Key Analytical Techniques

The structural confirmation of boronic acid derivatives relies on a suite of complementary analytical techniques. Each method provides unique insights into the molecular architecture, from connectivity to three-dimensional arrangement. The following sections will delve into the most powerful and commonly employed techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Vibrational Spectroscopy (FT-IR and Raman).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most informative technique for the structural analysis of boronic acid derivatives in solution. It provides detailed information about the carbon-hydrogen framework, the local environment of the boron atom, and the presence of dynamic equilibria.

Expertise & Experience: Causality Behind Experimental Choices

The choice of NMR experiment is dictated by the specific structural question being addressed.

  • ¹H and ¹³C NMR are fundamental for establishing the organic scaffold of the molecule. For boronic acids that form complexes with diols, significant downfield shifts in the ¹H and ¹³C resonances of the diol moiety are indicative of boronate ester formation.[8]

  • ¹¹B NMR is indispensable for directly probing the boron center. The chemical shift in ¹¹B NMR is highly sensitive to the hybridization state of the boron atom. A trigonal planar (sp²) boron in a free boronic acid typically resonates at a different chemical shift than a tetrahedral (sp³) boron in a boronate complex.[9] This makes ¹¹B NMR a powerful tool for studying binding events and equilibria in solution.[9][10]

  • ¹⁷O NMR can also be employed to investigate boronic acids and their derivatives, with chemical shifts being sensitive to the electronic environment of the oxygen atoms.[11]

  • Diffusion-Ordered Spectroscopy (DOSY) is particularly useful for studying the self-assembly of boronic acid derivatives, for instance, in the formation of macrocycles, by differentiating species based on their diffusion coefficients.[8]

Trustworthiness: Self-Validating Protocols

A robust NMR analysis protocol for a novel boronic acid derivative should include a combination of experiments to provide a self-validating dataset.

Experimental Protocol: Comprehensive NMR Analysis of a Phenylboronic Acid Derivative
  • Sample Preparation:

    • Dissolve 5-10 mg of the phenylboronic acid derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical, as protic solvents can exchange with the B(OH)₂ protons. Anhydrous solvents may be necessary to study the free acid without interference from water.[8]

    • Filter the solution into a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to determine the proton environments and their integrations.

    • Pay close attention to the broad signal of the B(OH)₂ protons, which may or may not be observable depending on the solvent and concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

    • Consider running DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

  • ¹¹B NMR Acquisition:

    • Acquire a proton-decoupled ¹¹B NMR spectrum. Use a boron-free probe or a background subtraction method if necessary.

    • The chemical shift will indicate the coordination state of the boron atom. For example, sp² hybridized boronic acids typically appear around 30 ppm, while sp³ hybridized species are shifted upfield.[9][12]

  • 2D NMR Correlation Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular structure.

  • Data Analysis and Interpretation:

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign all ¹H and ¹³C signals using the 2D correlation data.

    • Correlate the ¹¹B chemical shift with the expected structure (monomer, boroxine, or complex).

    • The collective data from these experiments should provide an unambiguous assignment of the molecular structure.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of boronic acid derivatives and gaining structural insights through fragmentation analysis. Electrospray ionization (ESI) is a commonly used technique for these compounds.[13]

Expertise & Experience: Causality Behind Experimental Choices

A key challenge in the MS analysis of boronic acids is their tendency to undergo in-source dehydration to form boroxines, which can complicate the interpretation of the mass spectrum.[14] The choice of ionization method and instrument parameters is crucial to minimize these thermal reactions and improve volatility.[14]

  • High-Resolution Mass Spectrometry (HRMS): Essential for determining the accurate mass and elemental composition of the molecule, which is a critical step in confirming the chemical formula.

  • Tandem Mass Spectrometry (MS/MS): Provides valuable structural information by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. The fragmentation pattern can help to confirm the connectivity of the molecule.

Trustworthiness: Self-Validating Protocols

A reliable MS protocol should aim to observe the molecular ion of the boronic acid and use fragmentation data to support the proposed structure.

Experimental Protocol: ESI-MS Analysis of a Boronic Acid Derivative
  • Sample Preparation:

    • Prepare a dilute solution (1-10 µg/mL) of the boronic acid derivative in a suitable solvent such as acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.[15]

  • Instrument Setup (ESI-MS):

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the desired molecular ion and minimize in-source fragmentation and boroxine formation.[15]

  • Full Scan MS Acquisition:

    • Acquire a full scan mass spectrum in both positive and negative ion modes to identify the protonated molecule [M+H]⁺, sodiated adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻.

    • Look for the characteristic isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80% abundance), which can help to confirm the presence of boron in the molecule.[14]

  • Tandem MS (MS/MS) Acquisition:

    • Select the molecular ion of interest as the precursor ion.

    • Acquire an MS/MS spectrum by fragmenting the precursor ion using collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the elemental composition from the accurate mass measurement obtained from HRMS.

    • Propose a fragmentation pathway that is consistent with the observed daughter ions in the MS/MS spectrum to confirm the structure.

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[6][16][17]

Expertise & Experience: Causality Behind Experimental Choices

The primary challenge in X-ray crystallography is obtaining high-quality single crystals suitable for diffraction. This often requires screening various crystallization conditions (solvents, temperature, etc.). The resulting crystal structure provides a static snapshot of the molecule, which may exist in a different conformation or aggregation state in solution.

Trustworthiness: Self-Validating Protocols

The quality of the crystal structure is validated by several crystallographic parameters, including the R-factor, goodness-of-fit (GooF), and the residual electron density map.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization:

    • Grow single crystals of the boronic acid derivative using techniques such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution.[18] Screen a variety of solvents and solvent mixtures.

  • Crystal Mounting and Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.[18]

  • Structure Solution and Refinement:

    • Process the diffraction data (integration, scaling, and absorption correction).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.[18]

  • Data Analysis:

    • Analyze the final crystal structure to determine the molecular conformation, packing, and any intermolecular interactions such as hydrogen bonding.

    • The crystal structure can definitively confirm the connectivity and stereochemistry of the molecule. For example, X-ray crystallography has been used to study the interaction of boronic acid inhibitors with enzymes.[17]

Vibrational Spectroscopy (FT-IR and Raman): Probing Functional Groups

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups and overall structure.

Expertise & Experience: Causality Behind Experimental Choices
  • FT-IR Spectroscopy is particularly sensitive to polar bonds and is excellent for identifying functional groups like O-H (in the boronic acid), B-O, and C=O. The B-O stretching vibrations in trigonal BO₃ units are typically observed in the 1200–1500 cm⁻¹ range, while those in tetrahedral BO₄ units appear between 800–1200 cm⁻¹.[19]

  • Raman Spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the C-C backbone and aromatic rings.[20][21] The combination of FT-IR and Raman provides a more complete vibrational profile of the molecule.[22]

Trustworthiness: Self-Validating Protocols

The interpretation of vibrational spectra is often aided by comparison with spectra of known compounds or by theoretical calculations (e.g., using Density Functional Theory, DFT) to predict the vibrational frequencies.

Experimental Protocol: FT-IR and Raman Spectroscopy
  • Sample Preparation:

    • FT-IR: Prepare the sample as a KBr pellet, a thin film, or a solution in a suitable IR-transparent solvent.

    • Raman: The sample can often be analyzed directly as a solid or in solution with minimal preparation.

  • Data Acquisition:

    • Acquire the FT-IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire the Raman spectrum using a suitable laser excitation wavelength (e.g., 785 nm).

  • Spectral Interpretation:

    • Identify characteristic absorption bands in the FT-IR spectrum corresponding to the functional groups present in the molecule (e.g., O-H stretch, B-O stretch).

    • Identify characteristic scattering peaks in the Raman spectrum.

    • Compare the experimental spectra with reference spectra or theoretical calculations to confirm the assignments. The presence of bands characteristic of boroxine rings can indicate the formation of the cyclic anhydride.[23]

Data Presentation and Comparison

To facilitate a clear comparison of these techniques, the following table summarizes their key attributes for the structural confirmation of boronic acid derivatives.

Technique Information Provided Advantages Limitations Sample Amount
NMR Spectroscopy Connectivity, stereochemistry, dynamic equilibria, 3D structure in solution.Highly informative, non-destructive.Can be complex to interpret, sensitive to sample purity.1-10 mg
Mass Spectrometry Molecular weight, elemental composition, fragmentation pattern.High sensitivity, small sample requirement.Potential for in-source reactions (boroxine formation), limited stereochemical information.µg to ng
X-ray Crystallography Definitive 3D structure in the solid state, bond lengths and angles.Unambiguous structural determination.Requires high-quality single crystals, solid-state structure may differ from solution.Single crystal
FT-IR/Raman Presence of functional groups, information on bonding.Fast, non-destructive, complementary information.Provides less detailed structural information than NMR or X-ray.mg

Visualizing the Workflow

The logical flow of structural confirmation often involves a multi-technique approach. The following diagram illustrates a typical workflow.

G cluster_0 Initial Characterization cluster_1 Primary Structural Confirmation cluster_2 Detailed & Definitive Confirmation Synthesis of Boronic Acid Derivative Synthesis of Boronic Acid Derivative Initial Purification Initial Purification Synthesis of Boronic Acid Derivative->Initial Purification Preliminary Analysis (TLC, mp) Preliminary Analysis (TLC, mp) Initial Purification->Preliminary Analysis (TLC, mp) NMR Spectroscopy (1H, 13C, 11B) NMR Spectroscopy (1H, 13C, 11B) Preliminary Analysis (TLC, mp)->NMR Spectroscopy (1H, 13C, 11B) Mass Spectrometry (HRMS) Mass Spectrometry (HRMS) NMR Spectroscopy (1H, 13C, 11B)->Mass Spectrometry (HRMS) Proposed Structure Proposed Structure Mass Spectrometry (HRMS)->Proposed Structure 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) Proposed Structure->2D NMR (COSY, HSQC, HMBC) X-ray Crystallography X-ray Crystallography Proposed Structure->X-ray Crystallography FT-IR/Raman Spectroscopy FT-IR/Raman Spectroscopy Proposed Structure->FT-IR/Raman Spectroscopy Confirmed Structure Confirmed Structure 2D NMR (COSY, HSQC, HMBC)->Confirmed Structure X-ray Crystallography->Confirmed Structure FT-IR/Raman Spectroscopy->Confirmed Structure

Caption: A typical workflow for the structural confirmation of a novel boronic acid derivative.

Conclusion

The structural confirmation of boronic acid derivatives is a critical endeavor that necessitates a thoughtful and multi-faceted analytical approach. While NMR spectroscopy serves as the primary tool for elucidation in solution and X-ray crystallography provides the ultimate structural proof in the solid state, mass spectrometry and vibrational spectroscopy offer invaluable complementary data. By understanding the strengths and limitations of each technique and employing them in a logical workflow, researchers can confidently and accurately characterize these versatile and important molecules.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid. The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices.

Core Hazard Assessment: Understanding the Risks

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

  • H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. [2]

Therefore, this compound must be treated as a hazardous substance that can cause significant irritation and potential harm through all primary routes of exposure.

Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense. Your primary protection comes from robust engineering controls.

  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood.[3][4][5] This is critical to prevent the inhalation of dust or vapors.[3]

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the function of the fume hood.

  • Accessible Safety Equipment: Before beginning work, confirm the location and functionality of the nearest eyewash station and safety shower.[3] Proximity to the workstation is essential.[3]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[6][7]

  • Recommended for High-Risk Tasks: When handling larger quantities (>1g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[3][5]

Hand Protection

Chemically resistant gloves are required to prevent skin contact and potential irritation.[3] Given the nature of boronic acids, several materials offer excellent protection.

Glove MaterialChemical Resistance RatingNotes
Nitrile Rubber ExcellentGood general-purpose choice, offering good dexterity and resistance.[8][9][10][11]
Butyl Rubber ExcellentRecommended for its high resistance to a wide range of chemicals.[8][11]
Viton ExcellentOffers superior protection against aromatic and chlorinated compounds.[8][11]

Procedural Note: Double-gloving is recommended to provide an additional layer of protection and allow for the safe removal of the outer glove if contamination occurs. Always wash hands thoroughly with soap and water after removing gloves.[3]

Body Protection
  • Standard Use: A properly buttoned, long-sleeved laboratory coat is required to protect skin from accidental splashes.[3][4]

  • Enhanced Protection: For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[3][5]

Respiratory Protection
  • Under Standard Conditions: When handling small quantities exclusively within a certified fume hood, additional respiratory protection is typically not necessary.[3]

  • When Required: If dust or aerosols are generated, or if work must be performed outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[3] All respirator use must comply with a formal respiratory protection program.

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow minimizes exposure at every stage of the process.

  • Preparation:

    • Verify fume hood certification and airflow.

    • Assemble all necessary equipment (spatulas, glassware, solvents) and place it within the fume hood.

    • Prepare a designated hazardous waste container.[12][13]

  • Donning PPE:

    • Put on the lab coat and any required apron.

    • Don the inner pair of nitrile gloves.

    • Don the outer pair of nitrile or butyl gloves.

    • Don chemical splash goggles and face shield.

  • Handling Solid Compound:

    • Perform all weighing and transfers of the solid powder deep within the fume hood to contain any dust.

    • Use anti-static weigh boats or paper to minimize dust generation.

    • Close the primary container tightly immediately after use.[4][6]

  • Solution Preparation:

    • Slowly add the solid to the solvent to avoid splashing.

    • Keep all containers capped when not in active use.

  • Post-Handling Decontamination:

    • Wipe down the work surface within the fume hood with an appropriate solvent, followed by soap and water.[3]

    • Place all contaminated wipes and disposable items (e.g., weigh paper, pipette tips) into the designated hazardous waste container.[13]

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them as hazardous waste.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Diagram: Safe Handling Workflow

cluster_prep Preparation Phase cluster_ppe PPE Donning cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Decontamination & Doffing prep1 Verify Fume Hood Function prep2 Assemble Equipment & Waste Container prep1->prep2 ppe1 Don Lab Coat & Apron ppe2 Don Double Gloves ppe1->ppe2 ppe3 Don Goggles & Face Shield ppe2->ppe3 handle1 Weigh & Transfer Solid ppe3->handle1 handle2 Prepare Solution handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Dispose of Contaminated Items clean1->clean2 clean3 Doff PPE (Outer Gloves First) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Logical workflow for the safe handling of this compound.

Spill and Emergency Procedures

  • Small Spill (inside fume hood):

    • Ensure the fume hood sash is lowered.

    • Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[3] Avoid raising dust.

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spill (outside fume hood):

    • Evacuate the immediate area and alert colleagues.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent entry into the contaminated area.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1][6]

Disposal Plan: Ensuring a Safe Conclusion

All waste generated from the use of this compound must be considered hazardous waste.[3][12]

  • Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your EHS department.[12]

  • Containerization:

    • Collect all solid waste (excess chemical, contaminated gloves, wipes, etc.) in a clearly labeled, sealable, and chemically compatible container.[12][13]

    • Collect all liquid waste in a separate, appropriately labeled container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all relevant hazard symbols.[12][13]

  • Storage and Disposal:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • Arrange for pickup and disposal through your institution's certified hazardous waste program.

    • Under no circumstances should this chemical or its solutions be disposed of down the drain. [12][14]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.